molecular formula C7H10O4 B2681351 2,3-O-Isopropylidene-D-erythronolactone CAS No. 25581-41-3; 25713-60-4; 51607-16-0

2,3-O-Isopropylidene-D-erythronolactone

Número de catálogo: B2681351
Número CAS: 25581-41-3; 25713-60-4; 51607-16-0
Peso molecular: 158.153
Clave InChI: WHPSMBYLYRPVGU-RFZPGFLSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2,3-O-Isopropylidene-D-erythronolactone is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.153. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3aR,6aR)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-5H,3H2,1-2H3/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPSMBYLYRPVGU-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2COC(=O)C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2COC(=O)[C@@H]2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral synthon widely employed in organic synthesis and medicinal chemistry. As a protected derivative of D-erythronolactone, its unique structure, featuring a lactone ring and a rigid isopropylidene group, allows for stereoselective reactions, making it an invaluable building block for the synthesis of complex, biologically active molecules.[1][2] This guide provides an in-depth overview of its chemical and physical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in drug development. It has been utilized as a starting material for the synthesis of natural products like steroidal hormones, terpenoids, leukotrienes, and pyrrolizidine (B1209537) alkaloids.[3][4] Recent research has also focused on its potential in developing new antiviral and anticancer agents.[3]

Core Properties

The fundamental properties of this compound are summarized below. These data are critical for its use in synthetic chemistry, dictating reaction conditions and purification strategies.

Chemical and Physical Data

The compound is typically a white to off-white crystalline solid.[1][3] It has low solubility in water but is soluble in many organic solvents, including acetone (B3395972), chloroform, and ethanol.[3]

PropertyValueCitations
CAS Number 25581-41-3[1][3][5]
Molecular Formula C₇H₁₀O₄[1][2][3][5]
Molecular Weight 158.15 g/mol [1][3][5][6]
IUPAC Name (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][3][4]dioxol-4-one[3][6]
Appearance White to off-white crystalline solid/powder[1][3][7]
Melting Point 67-69 °C[1][5][8][9]
Optical Rotation [α]²⁰/D approx. -114° to -124° (c=1-2 in H₂O)[1][5][10]
Solubility Low in water; Soluble in ethanol, chloroform, acetone[3]
Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.

SpectroscopyDataCitations
¹H NMR (100 MHz, CDCl₃) δ: 4.89 (dt, 1H), 4.75 (d, 1H), 4.42 (d, 2H), 1.46 (s, 3H), 1.37 (s, 3H)[4]
IR (CHCl₃) cm⁻¹: 1786 (C=O, γ-lactone)[4]

Synthesis and Applications

This compound is a crucial intermediate, valued for its ability to introduce chirality into target molecules. Its synthesis is well-established, and its applications are diverse.

Synthetic Workflow

The most common synthesis involves the acid-catalyzed protection of D-erythronolactone, which can be generated from the oxidative cleavage of erythorbic acid (D-isoascorbic acid).[4][11] This process is efficient and can be performed on a large scale.[4]

G Synthesis of this compound A Erythorbic Acid (D-Isoascorbic Acid) B D-Erythronolactone A->B  Oxidative Cleavage  (e.g., H₂O₂) C 2,3-O-Isopropylidene- D-erythronolactone B->C  Acetonide Protection  (Acetone or 2,2-DMP, Acid Catalyst)

Caption: Synthetic pathway from Erythorbic Acid to the target lactone.

Role as a Chiral Precursor

This lactone serves as a foundational chiral building block. The protected diol allows for selective manipulation of the lactone functionality, which can be reduced to the corresponding lactol (2,3-O-isopropylidene-D-erythrose) with reagents like diisobutylaluminum hydride (DIBAL-H).[4][12] This opens pathways to a wide array of complex molecules.

G Applications as a Chiral Precursor A 2,3-O-Isopropylidene- D-erythronolactone B Leukotrienes A->B C Pyrrolizidine Alkaloids A->C D Antiviral Agents A->D E Anticancer Agents A->E F Carbohydrate Derivatives A->F

Caption: Diverse molecular classes synthesized from the title compound.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for successful synthesis. The following protocols are based on established methods.

Protocol 1: Synthesis of this compound

This procedure details the acid-catalyzed protection of D-erythrono-γ-lactone.[4][12]

  • Materials:

  • Procedure:

    • A mixture of D-erythrono-γ-lactone (0.20 mol), 2,2-dimethoxypropane (0.61 mol), and 500 mL of acetone is stirred at room temperature in a flask.[12]

    • p-Toluenesulfonic acid monohydrate (2.2 mmol) is added to the stirred mixture.[12]

    • The resulting slurry is blanketed with nitrogen and stirred at room temperature for approximately 18 hours.[4][12]

    • In a separate flask, a solution of anhydrous ether (500 mL) and triethylamine (0.44 mol) is prepared and cooled to 5°C in an ice bath.[4]

    • The reaction mixture from step 3 is decanted into the cold triethylamine solution to quench the acid catalyst.[4]

  • Work-up and Purification:

    • The quenched mixture is filtered, and the filtrate is concentrated using a rotary evaporator.[4]

    • The resulting residue is dissolved in 250 mL of ether and filtered through a pad of silica (B1680970) gel to remove polar impurities.[4]

    • The ether is removed under reduced pressure, and the resulting solid is treated with 225 mL of hexanes to induce precipitation.[4]

    • The mixture is refrigerated at 0°C for at least 3.5 hours to maximize crystallization.[4][12]

    • The product is collected by suction filtration, washed with cold hexanes, and dried under high vacuum to yield this compound as a white solid.[4][12]

Protocol 2: Reduction to 2,3-O-Isopropylidene-D-erythrose (Lactol)

The lactone can be readily reduced to the corresponding hemiacetal (lactol), a valuable intermediate.[4]

  • Materials:

    • This compound

    • Anhydrous solvent (e.g., Toluene or THF)

    • Diisobutylaluminum hydride (DIBAL-H, solution in a suitable solvent)

    • Nitrogen gas supply

  • Procedure:

    • A solution of the lactone in an anhydrous solvent is prepared in a flame-dried flask under a nitrogen atmosphere.

    • The solution is cooled to -78°C using a dry ice/acetone bath.[12]

    • A solution of DIBAL-H is added dropwise to the stirred lactone solution, maintaining the low temperature.[12] The reaction progress is monitored by TLC.

    • Upon completion, the reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by water or Rochelle's salt solution) at -78°C.

    • The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the crude lactol, which can be used directly or purified further.[12]

Biological Activity and Applications

Beyond its role as a synthon, this compound and its derivatives have shown potential biological activities.

  • Antimicrobial and Antitumor Properties: Studies have indicated that the compound possesses anti-inflammatory, antiviral, antitumor, and antifungal properties.[3] Its carbon chain has been suggested as essential for its activity against tuberculosis, potentially by binding to the adenosine (B11128) receptor in the bacterial cell membrane.[3][13]

  • Drug Development: It is a key starting material in the synthesis of various pharmaceutical agents.[1][7] For instance, it was used to synthesize pyrimidine-2,4-diamines as potential selective inhibitors of dihydrofolate reductase from Mycobacterium tuberculosis.[14] Its rigid, chiral structure makes it an ideal scaffold for designing new drugs targeting metabolic pathways.[1]

Analytical and Safety Information

  • Analytical Methods: The identity and purity of the compound are typically confirmed using spectroscopic techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy.[3][4] Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for quantification and purity assessment.[3]

  • Safety and Handling: The compound is a combustible solid.[5] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn during handling.[9] If dust is generated, a dust mask (e.g., N95) is recommended.[9] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[9][15] According to available safety data, it is not classified as a carcinogen.[9]

References

An In-Depth Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block with significant applications in the synthesis of complex natural products and pharmaceutically active molecules.[1][2] This technical guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its biological activities, with a focus on its potential as an antibacterial agent. All quantitative data is presented in structured tables for clarity, and key experimental workflows and proposed mechanisms are visualized using Graphviz diagrams.

Physical and Chemical Properties

This compound is a white crystalline solid.[3] It is sparingly soluble in water but exhibits good solubility in a range of organic solvents, including ethanol, chloroform, and acetone (B3395972).[3] The compound is stable under standard conditions.

Identification and General Properties
PropertyValueReference
IUPAC Name (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][1][4]dioxol-4(3aH)-one[4]
CAS Number 25581-41-3
Molecular Formula C₇H₁₀O₄[4]
Molecular Weight 158.15 g/mol [4]
Appearance White to off-white crystalline solid/powder[2][3]
Physicochemical Data
PropertyValueReference
Melting Point 67-69 °C
Optical Activity [α]20/D -118° (c = 1 in H₂O)
XLogP3 0.2[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 0[4]
Topological Polar Surface Area 44.8 Ų[4]

Synthesis of this compound

The synthesis of this compound can be reliably achieved from D-erythorbic acid, as detailed in Organic Syntheses.[1] This procedure involves the oxidative cleavage of D-erythorbic acid to form D-erythronolactone, followed by acetalization with acetone to yield the desired product.

Experimental Protocol

Materials:

  • D-Erythorbic acid

  • Sodium carbonate (anhydrous)

  • 30% Hydrogen peroxide

  • Hydrochloric acid (6 N)

  • Acetone

  • p-Toluenesulfonic acid monohydrate

  • Triethylamine (B128534)

  • Diethyl ether

  • Hexanes

  • Celite

  • Norit A (activated carbon)

Procedure:

  • Oxidative Cleavage of D-Erythorbic Acid:

    • Dissolve D-erythorbic acid in deionized water in a three-necked flask equipped with a stirrer and thermometer.

    • Cool the solution in an ice bath and add anhydrous sodium carbonate in portions.

    • Add 30% hydrogen peroxide dropwise while maintaining a low temperature.

    • After the addition is complete, warm the reaction mixture to approximately 40°C and stir for 30 minutes.

    • Add Norit A to decompose excess peroxide and heat the mixture on a steam bath.

    • Filter the hot mixture through a pad of Celite and wash the filter cake with hot deionized water.

    • Acidify the combined filtrate and washings to pH 1 with 6 N hydrochloric acid.

    • Concentrate the acidic solution under reduced pressure to obtain a solid residue containing D-erythronolactone.

  • Acetalization of D-Erythronolactone:

    • To the crude D-erythronolactone, add acetone and p-toluenesulfonic acid monohydrate.

    • Stir the slurry at room temperature under a nitrogen atmosphere for 18 hours.

    • In a separate flask, prepare a cooled solution of triethylamine in anhydrous diethyl ether.

    • Decant the reaction mixture into the triethylamine solution.

    • Filter the resulting mixture and wash the solids with diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a mixture of diethyl ether and hexanes to yield pure this compound as a white solid.

Synthesis Workflow Diagram

G Synthesis of this compound A D-Erythorbic Acid B Oxidative Cleavage (H2O2, Na2CO3) A->B C D-Erythronolactone (crude) B->C D Acetalization (Acetone, p-TsOH) C->D E Crude Product D->E F Recrystallization (Ether/Hexanes) E->F G This compound F->G

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Analytical Methods

Spectroscopic Data

The identity and purity of this compound are confirmed using various spectroscopic techniques.

TechniqueKey DataReference
¹H NMR (CDCl₃) Spectral data available on SpectraBase.[5]
¹³C NMR Spectral data available on PubChem.[4]
IR Spectroscopy Spectral data available on PubChem.[4]
Mass Spectrometry (GC-MS) Spectral data available on PubChem.[4]
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD), is recommended for enantiomeric purity analysis.[6][7][8][9][10] For routine analysis, a C18 or a more polar embedded-phase column can be used.

  • Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chiral separations.[10] For reversed-phase analysis, a gradient of acetonitrile (B52724) and water is common.[11]

  • Detection: UV detection at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector can be employed.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Derivatization: As a polar compound, derivatization is necessary for GC analysis. Silylation is a common method for carbohydrates.

  • Column: A non-polar or medium-polarity column, such as a DB-5 or DB-17, is generally suitable.

  • Temperature Program: A temperature gradient from a low starting temperature (e.g., 100°C) to a high final temperature (e.g., 250°C) is typically used to ensure good separation.

  • Ionization: Electron Ionization (EI) is standard for generating a reproducible mass spectrum for library matching.

Biological Activity and Applications

This compound serves as a crucial chiral synthon in the synthesis of a variety of biologically active molecules, including leukotrienes and pyrrolizidine (B1209537) alkaloids.[1] Its rigid, stereochemically defined structure makes it an ideal starting material for introducing chirality into larger molecules.

Antibacterial Activity against Mycobacterium tuberculosis

Recent studies have indicated that this compound possesses antibacterial activity against Mycobacterium tuberculosis.[3] The proposed mechanism of action involves the binding of the compound to an adenosine (B11128) receptor on the bacterial cell membrane, leading to the inhibition of bacterial growth.[3] The carbon chain of the molecule is believed to be essential for this activity.

Proposed Mechanism of Antibacterial Action

G Proposed Antibacterial Mechanism of Action cluster_0 Bacterial Cell A 2,3-O-Isopropylidene- D-erythronolactone B Adenosine Receptor (on bacterial cell membrane) A->B Binds to C Binding and Inhibition B->C Leads to D Disruption of Cellular Processes C->D E Inhibition of Bacterial Growth D->E

Caption: A diagram illustrating the proposed mechanism of antibacterial action against M. tuberculosis.

Safety and Handling

Standard laboratory safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chiral building block with well-defined physical and chemical properties. Its synthesis is achievable through established protocols, and its purity can be assessed by standard analytical techniques. The emerging evidence of its antibacterial activity against Mycobacterium tuberculosis opens up new avenues for its application in drug discovery and development. This guide provides a solid foundation for researchers and scientists working with this important chiral synthon.

References

A Comprehensive Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral synthon with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Properties

This compound is a white, crystalline solid at room temperature.[1] It serves as a crucial building block in the synthesis of various complex natural products, including steroidal hormones, cardiac glycosides, and terpenoids.[1] Its rigid bicyclic structure and defined stereochemistry make it an ideal starting material for enantioselective synthesis.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 158.15 g/mol [1][2][3][4][5]
Molecular Formula C₇H₁₀O₄[1][2][3]
Melting Point 63-64 °C[1]
Alternate Melting Point 65.5–66 °C[6]
Alternate Melting Point 67-69 °C[7]
Alternate Melting Point 68 °C[5][8]
Optical Activity [α]²⁵/D -113.8° (c 1.11, H₂O)[6]
CAS Number 25581-41-3[4][7]
Solubility Soluble in organic solvents (ethanol, chloroform, acetone); low solubility in water.[1]

Synthesis and Experimental Protocols

The synthesis of this compound is well-established, with a common method involving the acid-catalyzed cyclization of D-erythrose with acetone (B3395972).[1] A detailed experimental protocol for its preparation from D-erythronolactone is provided below, adapted from a procedure in Organic Syntheses.

Synthesis of this compound from D-erythronolactone

This procedure details the conversion of D-erythronolactone to its isopropylidene derivative.

Materials:

  • D-erythronolactone

  • Acetone

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous ether

  • Triethylamine (B128534)

  • Hexanes

  • 6 N aqueous hydrochloric acid

Procedure:

  • To a solid residue containing D-erythronolactone, add 175 mL of acetone and swirl to loosen the solids.

  • To the stirred mixture, add 0.42 g of p-toluenesulfonic acid monohydrate at room temperature.

  • Blanket the slurry with nitrogen and stir at room temperature for 18 hours.

  • In a separate 2-L, three-necked, round-bottomed flask, cool a mixture of 500 mL of anhydrous ether and 61.3 mL of triethylamine to 5°C in an ice bath.

  • Decant the reaction mixture into the triethylamine solution. Rinse the residual solids with 60 mL of ether and decant this into the triethylamine solution as well.

  • The combined filtrate and washes are acidified to pH 1 by the cautious addition of 150 mL of 6 N aqueous hydrochloric acid.

  • The acidic solution is concentrated using a rotary evaporator at 50°C under water aspirator pressure.

  • The residue is dried at 50°C/0.2 mm to yield a solid.

  • The solution is removed from the steam bath and treated with 225 mL of hexanes, resulting in an immediate precipitate.

  • The mixture is refrigerated at 0°C for 3.5 hours and then filtered with suction.

  • The resulting solid is washed with 100 mL of hexanes and dried under high vacuum at 20°C to yield this compound.[6]

Synthetic Pathway and Logical Flow

The synthesis of this compound is a multi-step process. The following diagram illustrates the logical workflow of the synthesis, starting from D-Erythronolactone.

Synthesis_Workflow A D-Erythronolactone C Reaction Mixture A->C Reacts with B Acetone p-Toluenesulfonic acid B->C E Neutralization & Quenching C->E Quenched with D Triethylamine Ether D->E G Acidification E->G Acidified with F 6 N HCl F->G H Concentration & Drying G->H Processed by J Precipitation & Filtration H->J Treated with I Hexanes I->J K 2,3-O-Isopropylidene- D-erythronolactone J->K Yields

Caption: Synthesis workflow for this compound.

Biological Significance and Applications

This compound is not just a synthetic intermediate; it has also been investigated for its own biological properties. Studies have indicated potential anti-inflammatory, antiviral, and antitumor activities.[1] Furthermore, it has demonstrated antifungal properties against several fungal species.[1] Its utility as a chiral building block is paramount in the synthesis of biologically active compounds, including leukotrienes and pyrrolizidine (B1209537) alkaloids.[6][7] The isopropylidene group can be selectively removed, providing access to other useful derivatives for further chemical transformations.[1]

Recent research has explored its application in the development of novel antiviral and anticancer agents, as well as its potential use as a chiral catalyst in asymmetric synthesis.[1] This highlights the ongoing importance and expanding utility of this compound in medicinal chemistry and organic synthesis.

References

An In-depth Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone: Physicochemical Properties and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-O-Isopropylidene-D-erythronolactone, with a primary focus on its melting point. It includes detailed experimental protocols for accurate melting point determination and contextualizes the importance of this chiral synthon in the synthesis of complex natural products.

Physicochemical Data of this compound

The following table summarizes the key quantitative data for this compound, providing a consolidated reference for researchers.

PropertyValueSource(s)
Melting Point 63-64 °C[1]
65.5-66 °C
67-69 °C[2][3]
68-68.5 °C
66.0 to 70.0 °C
Molecular Formula C₇H₁₀O₄[1]
Molecular Weight 158.15 g/mol [1]
Appearance White crystalline solid[1]
Solubility Soluble in most organic solvents (e.g., ethanol, chloroform, acetone), low solubility in water.[1]
Optical Activity [α]²⁰/D −118° (c = 1 in H₂O)[2][3]
CAS Number 25581-41-3[1]

Experimental Protocol: Melting Point Determination (USP <741> Class I)

The accurate determination of the melting point is crucial for the identification and purity assessment of crystalline compounds like this compound. The following protocol is based on the United States Pharmacopeia (USP) general chapter <741> for melting range or temperature determination, specifically for Class I substances.[4][5][6]

Apparatus:

  • Melting point apparatus with a heating block and a temperature probe.

  • Capillary tubes (10 cm length, 0.8 - 1.2 mm internal diameter, 0.2 - 0.3 mm wall thickness).[4]

  • Thermometer or calibrated temperature sensor.

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any larger crystals.

    • Charge the capillary tube by tapping the open end into the powdered sample.

    • Compact the powder into the sealed end of the capillary tube by tapping the tube on a hard surface. The packed column of the sample should be 2.5 - 3.5 mm high.[4]

  • Initial (Rapid) Determination:

    • To determine an approximate melting point, a rapid heating rate (e.g., 10-20 °C per minute) can be used. This provides a rough estimate and saves time.

  • Accurate (Slow) Determination:

    • Set the starting temperature of the melting point apparatus to approximately 5-10 °C below the expected melting point.

    • Insert the charged capillary tube into the heating block.

    • Heat the sample at a slow, controlled rate of approximately 1 °C per minute.[4]

    • Record the temperature at which the first droplet of liquid is observed (the onset of melting).

    • Continue heating at the same rate and record the temperature at which the last solid particle melts (the clear point).

    • The melting range is the interval between the onset and clear point temperatures. For a pure substance, this range should be narrow.

  • Mixed Melting Point (for identity confirmation):

    • To confirm the identity of the substance, a mixed melting point determination can be performed.

    • An intimate mixture of the sample and an authentic reference standard of this compound (in approximately equal parts) is prepared.

    • The melting point of the mixture is determined using the same procedure as above.

    • If the sample is identical to the reference standard, the melting point of the mixture will not be depressed.

Role in Natural Product Synthesis: A Workflow Perspective

This compound is a valuable chiral building block, often referred to as a chiral synthon, in the total synthesis of complex, biologically active natural products. Its rigid, stereochemically defined structure allows for the introduction of specific chirality into a target molecule. The following diagram illustrates a generalized workflow for the utilization of such a chiral synthon in a multi-step synthesis.

G cluster_0 Chiral Pool Starting Material cluster_1 Synthetic Elaboration cluster_2 Intermediate Scaffolds cluster_3 Final Assembly & Target A 2,3-O-Isopropylidene- D-erythronolactone B Functional Group Interconversion A->B C Carbon-Carbon Bond Formation B->C D Stereoselective Reactions C->D E Key Chiral Intermediate D->E F Coupling with Other Fragments E->F G Final Deprotection & Functionalization F->G H Complex Natural Product (e.g., Leukotriene) G->H

Caption: Generalized workflow for the use of a chiral synthon in natural product synthesis.

Application in Drug Development: Leukotriene Synthesis

Leukotrienes are a group of inflammatory mediators derived from arachidonic acid.[7] Their biosynthesis is a key target for the development of anti-inflammatory drugs. The complex stereochemistry of leukotrienes necessitates the use of chiral building blocks in their total synthesis. This compound serves as a precursor to C4 chiral synthons that can be incorporated into the carbon skeleton of leukotrienes. The following diagram outlines the key stages of the leukotriene biosynthetic pathway, which synthetic chemists aim to replicate and modify.

G cluster_0 Membrane Lipid Precursor cluster_1 Key Enzymes & Intermediates cluster_2 Bioactive Leukotrienes cluster_3 Further Metabolites A Membrane Phospholipids B Arachidonic Acid A->B cPLA2 D Leukotriene A4 (LTA4) B->D 5-LOX C 5-Lipoxygenase (5-LOX) F Leukotriene B4 (LTB4) D->F LTA4H H Leukotriene C4 (LTC4) D->H LTC4S E Leukotriene A4 Hydrolase (LTA4H) G Leukotriene C4 Synthase (LTC4S) I Leukotriene D4 (LTD4) H->I J Leukotriene E4 (LTE4) I->J

References

Solubility Profile of 2,3-O-Isopropylidene-D-erythronolactone in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3-O-Isopropylidene-D-erythronolactone, a key chiral synthon in the synthesis of various natural products and pharmaceuticals. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining solubility, which can be adapted for specific laboratory requirements.

Core Concepts: Solubility of this compound

This compound presents as a white crystalline solid.[1] Its molecular structure, featuring both polar (lactone, ether) and non-polar (isopropylidene) groups, governs its solubility characteristics.

Qualitative Solubility Summary
  • High Solubility: The compound is generally described as soluble in most common organic solvents. Specific examples frequently cited include:

    • Ethanol[1]

    • Chloroform[1]

    • Acetone[1]

  • Low Solubility: It exhibits low solubility in water.[1]

This solubility profile is consistent with a molecule of its polarity, making it suitable for a wide range of organic reactions and purifications using non-aqueous solvent systems.

Quantitative Data

A comprehensive search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., g/100 mL or mol/L at specified temperatures) for this compound in various organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)MethodReference
e.g., Ethanole.g., 25Data not availableData not availablee.g., Shake-FlaskInternal Data
e.g., Chloroforme.g., 25Data not availableData not availablee.g., Shake-FlaskInternal Data
e.g., Acetonee.g., 25Data not availableData not availablee.g., Shake-FlaskInternal Data
e.g., Ethyl Acetatee.g., 25Data not availableData not availablee.g., Shake-FlaskInternal Data
e.g., Dichloromethanee.g., 25Data not availableData not availablee.g., Shake-FlaskInternal Data
e.g., Hexanese.g., 25Data not availableData not availablee.g., Shake-FlaskInternal Data

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a solid in a solvent. The following is a generalized protocol that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or screw-cap flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or RI) or another suitable analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Solvent: Ensure the selected organic solvent is of high purity and degassed if necessary.

  • Sample Preparation: Add an excess amount of crystalline this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The agitation speed should be vigorous enough to keep the solid suspended.

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a solid compound in a solvent.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add excess solid to vial start->add_solid add_solvent Add known volume of solvent add_solid->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake settle Allow solid to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter_sample Filter through 0.45 µm filter withdraw->filter_sample dilute Dilute sample filter_sample->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify end End quantify->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Spectroscopic Data and Experimental Protocols for 2,3-O-Isopropylidene-D-erythronolactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-O-Isopropylidene-D-erythronolactone, a key chiral building block in organic synthesis. The information presented includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra. This document is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (Molecular Formula: C₇H₁₀O₄, Molecular Weight: 158.15 g/mol ).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃)

¹H NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
Data not available in search results

¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific chemical shift and coupling constant values were not available in the aggregated search results. Researchers should refer to spectral databases such as SpectraBase for detailed peak lists.[1][4]

Infrared (IR) Spectroscopy

Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)Interpretation
Data not available in search resultsC=O (Lactone) stretch
Data not available in search resultsC-O stretch
Data not available in search resultsC-H stretch

Note: Specific peak values were not available in the aggregated search results. The interpretation is based on the known functional groups of the molecule.

Mass Spectrometry (MS)

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)

m/zInterpretation
158[M]⁺ (Molecular Ion)
Data not available in search resultsFragment ions

Note: The molecular ion peak corresponds to the molecular weight of the compound. A detailed fragmentation pattern was not available in the search results.[1]

Experimental Protocols

The following sections detail the generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube

  • Pipette

  • NMR Spectrometer (e.g., 300 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean NMR tube.

  • Acquisition of ¹H NMR Spectrum:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquisition of ¹³C NMR Spectrum:

    • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

    • Acquire the proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount (1-2 mg) of this compound in an agate mortar.[5]

    • Add approximately 100-200 mg of dry KBr powder. The typical sample to KBr ratio is about 1:100.[5]

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.[6][7]

    • Transfer the powder to a pellet die.

    • Press the powder under high pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.[6][8]

  • Background Spectrum: Place the KBr pellet holder (with a blank KBr pellet if necessary) in the FT-IR spectrometer and record a background spectrum.

  • Sample Spectrum: Place the sample pellet in the spectrometer and record the IR spectrum.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Volatile organic solvent (e.g., dichloromethane, ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., non-polar)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent. The concentration should be in the range of 10-100 µg/mL.[9]

  • GC-MS System Setup:

    • Set the appropriate GC parameters, including injector temperature, oven temperature program (a temperature ramp to ensure separation of components), and carrier gas flow rate (typically helium).

    • Set the MS parameters, including ionization mode (typically Electron Ionization - EI at 70 eV), mass range to be scanned, and detector voltage.[10]

  • Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC injector port.

  • Data Acquisition: The sample is vaporized and separated on the GC column. As the compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks, which can be used to confirm the molecular weight and deduce structural information.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the molecular structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample 2,3-O-Isopropylidene- D-erythronolactone Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z Values, Fragmentation) MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound with key atoms.

References

Technical Guide: Properties and Applications of 2,3-O-Isopropylidene-D-erythronolactone (CAS 25581-41-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical substance identified by CAS number 25581-41-3, (-)-2,3-O-Isopropylidene-D-erythronolactone. It is a versatile chiral synthon derived from D-erythronolactone and is widely utilized in organic synthesis, particularly in carbohydrate chemistry and the development of biologically active molecules. This document consolidates its physicochemical properties, spectroscopic data, and reported biological activities. Detailed experimental protocols for its synthesis are provided, alongside visualizations of its synthetic pathway, proposed mechanism of action, and applications as a chiral building block.

Chemical Identification and Physicochemical Properties

2,3-O-Isopropylidene-D-erythronolactone is a white, crystalline solid.[1] It is characterized by a lactone structure with an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions, rendering it a valuable intermediate for stereoselective synthesis.[2][3] While it has a relatively low solubility in water, it is soluble in a variety of organic solvents such as ethanol, chloroform, and acetone.[1]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 25581-41-3
IUPAC Name (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][1][4]dioxol-4(3aH)-one[1]
Synonyms (-)-2,3-O-Isopropylidene-D-erythronolactone, 2,3-O-isopropylidene-d-erythronolactol[1][5]
Molecular Formula C₇H₁₀O₄[1]
InChI Key WHPSMBYLYRPVGU-RFZPGFLSSA-N[6]
SMILES CC1(C)O[C@@H]2COC(=O)[C@@H]2O1[6]
MDL Number MFCD00134440[6]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 158.15 g/mol [1]
Appearance White to off-white crystalline solid/powder[1][3]
Melting Point 63-69 °C[1][6][7]
Optical Activity [α]²⁰/D −118° (c = 1 in H₂O)[6]
Solubility Low in water; Soluble in ethanol, chloroform, acetone[1]
Storage Room temperature, keep dry and cool

Synthesis and Characterization

The primary synthesis of this compound involves the acid-catalyzed cyclization of D-erythrose with acetone.[1] A well-documented, high-yield procedure published in Organic Syntheses details its preparation from D-isoascorbic acid (erythorbic acid).[6]

Experimental Protocol: Synthesis from D-Isoascorbic Acid

This protocol is adapted from Organic Syntheses, Coll. Vol. 7, p.294 (1990); Vol. 61, p.77 (1983).[6]

Materials:

Procedure:

  • Oxidative Degradation: A solution of D-isoascorbic acid in water is treated with sodium carbonate. The mixture is cooled, and 30% hydrogen peroxide is added dropwise, maintaining a low temperature. The reaction is exothermic. After the addition is complete, the mixture is stirred and then acidified, leading to vigorous evolution of carbon dioxide.

  • Solvent Removal: The water is removed under reduced pressure to obtain a solid residue of D-erythronolactone.

  • Acetonide Formation: The crude D-erythronolactone is suspended in anhydrous methanol and 2,2-dimethoxypropane. p-Toluenesulfonic acid monohydrate is added as a catalyst, and the slurry is stirred at room temperature for 18 hours under a nitrogen blanket.

  • Work-up: The reaction mixture is decanted into a cooled solution of triethylamine in anhydrous ether to neutralize the acid. The resulting mixture is filtered, and the solids are washed thoroughly with anhydrous ether.

  • Purification and Crystallization: The combined organic phases are concentrated under reduced pressure. The residue is dissolved in a minimal amount of hot ether, and hexanes are added to induce precipitation. The mixture is refrigerated to complete crystallization.

  • Isolation: The crystalline product is collected by suction filtration, washed with cold hexanes, and dried under high vacuum to yield this compound as a white solid.

Table 3: Spectroscopic Data for Characterization

Spectrum TypeData
¹H NMR (100 MHz, CDCl₃) δ: 1.37 (s, 3 H, C₂-CH₃), 1.46 (s, 3 H, C₂-CH₃), 4.42 (d, 2 H, J= 2, H₆), 4.75 (d, 1 H, J = 6, H₃ₐ), 4.89 (dt, 1 H, J = 6, J = 2, H₆ₐ)
IR (CHCl₃) cm⁻¹: 1786 (γ-lactone C=O)

Data sourced from Organic Syntheses procedure.

G cluster_0 Synthesis Workflow A D-Isoascorbic Acid B Oxidative Degradation (H₂O₂, Na₂CO₃) A->B C Crude D-Erythronolactone B->C D Acetonide Formation (2,2-DMP, p-TsOH) C->D E Crude Product D->E F Purification (Crystallization) E->F G 2,3-O-Isopropylidene- D-erythronolactone F->G

Caption: Synthesis workflow for this compound.

Biological Activities and Mechanism of Action

This compound has been reported to possess a range of biological properties, although detailed mechanistic studies are limited in publicly available literature. In vitro studies have indicated that it is relatively non-toxic with low cytotoxicity against various human cell lines.[1]

Table 4: Summary of Reported Biological Activities

ActivityDescription
Antimicrobial Exhibits antifungal activity against several fungal species.[1] Also reported to have antibacterial activity against tuberculosis by binding to the adenosine (B11128) receptor in the bacterial cell membrane, which inhibits bacterial growth.[1][7]
Antiviral Reported to have antiviral activity.[1]
Antitumor Has shown antitumor activity in some studies.[1]
Anti-inflammatory Possesses anti-inflammatory properties.[1]
Proposed Antibacterial Mechanism of Action

It has been proposed that the antibacterial activity of this compound, particularly against tuberculosis, involves the inhibition of bacterial growth through interaction with the adenosine receptor.[1][7]

G cluster_1 Proposed Antibacterial Mechanism Compound 2,3-O-Isopropylidene- D-erythronolactone Binding Binding Compound->Binding Receptor Adenosine Receptor (Bacterial Cell Membrane) Receptor->Binding Inhibition Inhibition of Bacterial Growth Binding->Inhibition G cluster_2 Applications as a Chiral Synthon Start 2,3-O-Isopropylidene- D-erythronolactone A Leukotrienes Start->A B Hydroxylated Indolizidines Start->B C Carbohydrate Derivatives Start->C D Oxazole Segment of Calyculin Start->D E Other Natural Products (Steroids, Terpenoids) Start->E

References

An In-depth Technical Guide to 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral building block crucial in synthetic organic chemistry and drug development. This document details its chemical structure, physicochemical properties, and provides an in-depth experimental protocol for its synthesis. Furthermore, its significant applications as a chiral synthon in the total synthesis of complex natural products and pharmaceuticals are discussed. All quantitative data are presented in standardized tables for clarity and comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound is a protected derivative of D-erythronolactone, a C4 carbohydrate. The isopropylidene group serves as a protecting group for the cis-diol functionality, enabling selective reactions at other positions of the molecule.[1] This feature, combined with its well-defined stereochemistry, makes it a valuable chiral pool starting material for the enantioselective synthesis of a wide array of bioactive molecules, including leukotrienes and pyrrolizidine (B1209537) alkaloids.[2] Its utility in medicinal chemistry is significant, as the stereochemical integrity of a molecule is often paramount to its biological activity.[1]

Molecular Structure and Properties

The fundamental structure of this compound consists of a γ-lactone ring fused with a 1,3-dioxolane (B20135) ring formed by the isopropylidene protection of the C2 and C3 hydroxyl groups of D-erythronolactone.

Figure 1: Chemical Structure
Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, storage, and application in various experimental setups.

PropertyValueReference
Molecular Formula C₇H₁₀O₄[2][3]
Molecular Weight 158.15 g/mol [2][3]
Appearance White to off-white crystalline powder[2]
Melting Point 67-69 °C[2][3]
Optical Rotation [α]²⁰/D -114° to -124° (c=2 in water)[2][3]
CAS Number 25581-41-3[2][3]
Purity ≥ 99% (Assay)[2]
Storage Store at room temperature[2]
Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of this compound. The characteristic spectral data are summarized below.

Table 2: Spectroscopic Data

TechniqueData
¹H NMR (CDCl₃) δ (ppm): 4.89 (dd, J=5.7, 3.8 Hz, 1H), 4.76 (d, J=5.7 Hz, 1H), 4.50-4.39 (m, 2H), 1.49 (s, 3H), 1.41 (s, 3H)
¹³C NMR Refer to publicly available spectral databases for detailed assignments.
Infrared (IR) Characteristic absorptions for C=O (lactone) and C-O stretching.
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z = 158.0579

Synthesis of this compound

Several synthetic routes to this compound have been reported, starting from various precursors such as L-rhamnose, D-ribose, D-ribonolactone, potassium D-glucuronate, D-glucose, and erythorbic acid.[2] The synthesis from erythorbic acid is a well-established and efficient method.

synthesis_workflow cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Final Product start Erythorbic Acid step1 Oxidative Cleavage (H₂O₂, Na₂CO₃) start->step1 Step 1 step2 Acidification (HCl) step1->step2 Step 2 step3 Acetonide Formation (Acetone, 2,2-Dimethoxypropane (B42991), p-TsOH) step2->step3 Step 3 end This compound step3->end Purification

Figure 2: Synthesis Workflow
Experimental Protocol: Synthesis from Erythorbic Acid

The following protocol is adapted from a procedure published in Organic Syntheses.[2]

Materials and Equipment:

  • Erythorbic acid

  • Anhydrous sodium carbonate

  • 30% Hydrogen peroxide

  • 6 N Hydrochloric acid

  • Acetone

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous magnesium sulfate

  • Triethylamine (B128534)

  • Anhydrous ether

  • Hexanes

  • Round-bottom flasks, stirrer, addition funnel, thermometer, rotary evaporator, filtration apparatus

Procedure:

  • Oxidative Cleavage: A solution of erythorbic acid (0.20 mol) in deionized water is cooled in an ice bath. Anhydrous sodium carbonate (0.40 mol) is added in portions. 31.3% aqueous hydrogen peroxide (0.45 mmol) is then added dropwise while maintaining the temperature. The reaction mixture is stirred and then heated to 42°C for 30 minutes.[2]

  • Work-up and Acidification: The excess peroxide is decomposed, and the mixture is filtered. The filtrate is acidified to pH 1 with 6 N hydrochloric acid.[2]

  • Isolation of D-erythronolactone (Intermediate): The acidic solution is concentrated under reduced pressure. The resulting solid residue contains D-erythronolactone.[2]

  • Acetonide Formation: To the crude D-erythronolactone, acetone, anhydrous magnesium sulfate, and 2,2-dimethoxypropane are added. The mixture is stirred, and p-toluenesulfonic acid monohydrate is added as a catalyst. The reaction is stirred at room temperature for 18 hours.[2]

  • Quenching and Extraction: The reaction is quenched by decanting into a cooled solution of triethylamine in anhydrous ether.[2]

  • Purification: The mixture is filtered, and the filtrate is concentrated. The residue is dissolved in a minimal amount of hot ether and then treated with hexanes to induce precipitation. The solid is collected by filtration, washed with hexanes, and dried under vacuum to yield this compound as a white solid.[2]

Applications in Drug Development and Organic Synthesis

This compound is a cornerstone in the synthesis of complex chiral molecules due to its inherent stereochemistry and the ability to selectively deprotect the hydroxyl groups.

applications cluster_core Core Compound cluster_applications Synthetic Applications core 2,3-O-Isopropylidene- D-erythronolactone app1 Natural Product Synthesis (e.g., Leukotrienes, Pyrrolizidine Alkaloids) core->app1 app2 Pharmaceutical Intermediates core->app2 app3 Chiral Auxiliaries core->app3 app4 Carbohydrate Chemistry core->app4

Figure 3: Applications Overview

Its applications include:

  • Total Synthesis of Natural Products: It has been instrumental as a starting material in the enantioselective synthesis of various natural products, including leukotrienes, which are inflammatory mediators, and pyrrolizidine alkaloids, a class of compounds with a wide range of biological activities.[2]

  • Pharmaceutical Development: The chiral nature of this lactone derivative makes it a valuable intermediate in the development of new drug candidates where specific stereoisomers are required for therapeutic efficacy.[2]

  • Carbohydrate Chemistry: It serves as a key building block in the synthesis of modified carbohydrates and glycosylated compounds, which are important in various biological processes.[2]

  • Biochemical Research: This compound is utilized in studies related to enzyme activity and carbohydrate metabolism.[2]

Conclusion

This compound is a highly valuable and versatile chiral synthon in modern organic chemistry. Its well-defined stereochemistry, coupled with the stability of the isopropylidene protecting group, provides a reliable platform for the construction of complex molecular architectures. The detailed synthetic protocol and comprehensive physicochemical data presented in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important molecule in their scientific endeavors.

References

Chirality of 2,3-O-Isopropylidene-D-erythronolactone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block of significant interest in synthetic organic chemistry and drug development. Its rigid, stereochemically defined structure makes it an invaluable starting material for the enantioselective synthesis of complex natural products and pharmacologically active molecules. This technical guide provides a comprehensive overview of the chirality of this compound, including its stereochemical properties, methods for its characterization, and its application as a chiral synthon. Detailed experimental protocols for its synthesis and the determination of its optical activity are also presented.

Introduction

Chirality is a fundamental concept in drug development, as the stereochemistry of a molecule can profoundly influence its biological activity, pharmacology, and toxicology. Enantiomers of a chiral drug can exhibit different, and sometimes adverse, effects. Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance. This compound, a derivative of D-erythronic acid, serves as a crucial C4 chiral building block.[1] Its locked bicyclic structure, arising from the protection of the vicinal diols with an isopropylidene group, provides a conformationally restricted framework that allows for highly stereoselective transformations at its other functional groups. This guide will delve into the key aspects of the chirality of this important synthetic intermediate.

Stereochemistry and Physicochemical Properties

The chirality of this compound originates from the stereocenters of the parent D-erythronolactone. The systematic IUPAC name, (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][1][2]dioxol-4-one, unequivocally defines its absolute configuration.[3] The "D" designation in its common name refers to the configuration of the stereocenter furthest from the carbonyl group, analogous to D-glyceraldehyde.

The inherent chirality of this molecule is most directly observed through its optical activity, specifically its ability to rotate the plane of polarized light. The levorotatory nature of the D-enantiomer is indicated by the negative sign of its specific rotation.

Data Presentation

A summary of the key physicochemical and chiroptical properties of this compound is provided in Table 1.

PropertyValue
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
CAS Number 25581-41-3
IUPAC Name (3aR,6aR)-2,2-dimethyldihydrofuro[3,4-d][1][2]dioxol-4-one[3]
Melting Point 67-69 °C[4]
Specific Rotation [α]D20 -118° (c=1 in H₂O)
Appearance White to off-white powder[5]
Solubility Soluble in water and most organic solvents.[5]
SMILES CC1(C)O[C@@H]2COC(=O)[C@@H]2O1

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • D-Erythronolactone

  • Acetone

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous ether

  • Triethylamine (B128534)

  • Hexanes

  • 6 N aqueous hydrochloric acid

Procedure:

  • To a stirred mixture of D-erythronolactone in acetone, add a catalytic amount of p-toluenesulfonic acid monohydrate at room temperature.

  • Stir the slurry under a nitrogen blanket at room temperature for 18 hours.

  • Cool a mixture of anhydrous ether and triethylamine in an ice bath to 5°C.

  • Decant the reaction mixture into the cold triethylamine solution. Rinse the residual solids with ether and decant into the triethylamine solution as well.

  • Acidify the combined filtrate and washes to pH 1 by the cautious addition of 6 N aqueous hydrochloric acid.

  • Concentrate the acidic solution using a rotary evaporator.

  • Dry the residue under vacuum to obtain the crude product.

  • Dissolve the crude product in a minimal amount of hot ethyl acetate (B1210297) and add hexanes to precipitate the product.

  • Cool the mixture to 0°C to complete crystallization.

  • Filter the solid, wash with cold hexanes, and dry under high vacuum to yield this compound as a white solid.

Determination of Optical Rotation by Polarimetry

The chirality of this compound is confirmed by measuring its specific rotation using a polarimeter.

Equipment and Materials:

  • Polarimeter

  • Sodium lamp (D-line, 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask

  • Analytical balance

  • This compound

  • Distilled water (or other suitable solvent)

Procedure:

  • Instrument Calibration: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument by measuring the optical rotation of a blank sample (the solvent to be used for the sample solution). The reading should be zero.[6]

  • Sample Preparation: Accurately weigh a sample of this compound (e.g., 100 mg) and dissolve it in a known volume of distilled water (e.g., 10 mL) in a volumetric flask to obtain a precise concentration (c, in g/mL).[6]

  • Measurement: Rinse the polarimeter cell with a small amount of the sample solution and then fill the cell, ensuring no air bubbles are present. Place the cell in the polarimeter.

  • Data Acquisition: Measure the observed optical rotation (α) of the sample solution. Record the temperature (T) at which the measurement is taken.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using Biot's law:[2][7]

    [α]DT = α / (l × c)

    where:

    • [α]DT is the specific rotation at temperature T using the D-line of a sodium lamp.

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

Visualization of Chirality and Synthetic Utility

Graphviz diagrams are provided to visualize the logical relationships and workflows discussed in this guide.

chirality_determination Workflow for Chirality Determination cluster_synthesis Synthesis cluster_analysis Chiral Analysis start D-Erythronolactone synthesis Reaction with Acetone (Acid Catalyst) start->synthesis product 2,3-O-Isopropylidene- D-erythronolactone synthesis->product dissolve Prepare Solution (Known Concentration) product->dissolve polarimetry Measure Optical Rotation (Polarimeter) dissolve->polarimetry calculate Calculate Specific Rotation polarimetry->calculate result [α]D = -118° calculate->result

Caption: Workflow for the synthesis and chiral analysis of this compound.

synthetic_utility Role as a Chiral Building Block start 2,3-O-Isopropylidene- D-erythronolactone (Defined Stereochemistry) step1 Stereoselective Transformation 1 start->step1 intermediate1 Chiral Intermediate A step1->intermediate1 step2 Stereoselective Transformation 2 intermediate1->step2 intermediate2 Chiral Intermediate B step2->intermediate2 final_product Complex Target Molecule (e.g., Natural Product, API) intermediate2->final_product

Caption: Generalized synthetic pathway illustrating the use of this compound.

Applications in Drug Development and Natural Product Synthesis

This compound is a valuable chiral synthon for the synthesis of a variety of complex molecules. Its utility has been demonstrated in the total synthesis of natural products such as leukotrienes and pyrrolizidine (B1209537) alkaloids.[1] The defined stereochemistry of the lactone is transferred through subsequent reaction steps, allowing for the construction of multiple new stereocenters with high diastereoselectivity. This control over stereochemistry is critical in the development of single-enantiomer drugs, where the desired therapeutic effect is often associated with a specific stereoisomer. For instance, it has been employed in the convergent synthesis of hydroxylated indolizidines and the oxazole (B20620) segment of calyculin.

Conclusion

This compound is a chiral molecule of significant importance in stereoselective synthesis. Its well-defined absolute configuration, confirmed by its characteristic negative specific rotation, makes it an ideal starting material for the synthesis of complex chiral molecules. The experimental protocols for its synthesis and the determination of its optical activity are well-established. For researchers and professionals in drug development, a thorough understanding of the chirality of this and other chiral building blocks is essential for the rational design and synthesis of new, effective, and safe therapeutic agents.

References

stability and storage of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 2,3-O-Isopropylidene-D-erythronolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile chiral building block utilized in the synthesis of various natural products and pharmaceutical intermediates.[1] Its stability during storage and handling is critical to ensure its purity, reactivity, and the integrity of subsequent synthetic steps. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, potential degradation pathways, and methodologies for its analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₀O₄[2]
Molecular Weight 158.15 g/mol [2][3]
Appearance White to off-white solid, powder, or crystal[1][2]
Melting Point 67-69 °C[4]
Solubility Soluble in most organic solvents; low solubility in water[1][3]
Purity (Typical) >98.0% (by GC)[5][6]

Stability and Storage

General Stability

This compound is generally considered a stable compound under normal and ambient conditions.[1][2][4][5] Multiple supplier safety data sheets (SDS) confirm that it is chemically stable at room temperature and not prone to hazardous polymerization or reactions under normal processing.[2]

Recommended Storage Conditions

To maintain its long-term integrity, the following storage conditions are recommended. These are summarized in Table 2.

Table 2: Recommended Storage Conditions

ParameterRecommendationReference(s)
Temperature Room temperature (some sources specify 10-25 °C)[4][7][8]
Atmosphere Store in a dry, well-ventilated place.[2][9]
Container Keep in a tightly closed container.[2][9]
Incompatibles Avoid strong oxidizing agents, excess heat, and incompatible products.[2][4][5]
Potential Degradation Pathways

The structure of this compound contains two key functional groups susceptible to degradation: a γ-lactone ring and an isopropylidene acetal (B89532). The primary degradation pathway is hydrolysis.

  • Acid-Catalyzed Hydrolysis: The isopropylidene group (acetal) is highly susceptible to acid-catalyzed hydrolysis, which would lead to the removal of this protecting group to yield D-erythronolactone. The lactone ring itself can also undergo acid-catalyzed hydrolysis, although this typically requires more stringent conditions.

  • Base-Catalyzed Hydrolysis: The γ-lactone is susceptible to hydrolysis under basic conditions, which would open the ring to form the corresponding carboxylate salt of erythronic acid. The acetal group is generally stable under basic conditions.

G Potential Hydrolytic Degradation of this compound A 2,3-O-Isopropylidene- D-erythronolactone B D-Erythronolactone A->B  Acidic Conditions (H₃O⁺) (Acetal Hydrolysis) C Erythronic Acid Acetonide (carboxylate salt) A->C  Basic Conditions (OH⁻) (Lactone Hydrolysis) G Forced Degradation Experimental Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., 1 mg/mL in ACN) B1 Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B1 B2 Base Hydrolysis (e.g., 0.1M NaOH, RT) A->B2 B3 Oxidative (e.g., 3% H₂O₂, RT) A->B3 B4 Thermal (e.g., 80°C, Solid) A->B4 B5 Photolytic (ICH Q1B) A->B5 C Neutralize & Dilute Samples (at timed intervals) B1->C B2->C B3->C B4->C B5->C D Analyze via Stability-Indicating HPLC Method C->D E Evaluate Peak Purity & Identify Degradants D->E

References

The Genesis of a Chiral Synthon: A Technical Guide to the Discovery and History of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of 2,3-O-Isopropylidene-D-erythronolactone, a pivotal chiral building block in modern organic synthesis. Valued for its stereochemical integrity and versatile reactivity, this lactone derivative has played a significant role in the construction of complex, biologically active molecules. This document provides a comprehensive overview of its historical context, key synthetic methodologies with detailed experimental protocols, and a summary of its physicochemical properties.

Introduction: A Versatile Tool in Asymmetric Synthesis

This compound is a protected derivative of D-erythronolactone, a four-carbon sugar acid. The introduction of the isopropylidene group serves to protect the cis-diol functionality at the C-2 and C-3 positions, allowing for selective chemical transformations at other sites of the molecule. This strategic protection has made it an invaluable chiral synthon, particularly in the total synthesis of natural products such as leukotrienes and pyrrolizidine (B1209537) alkaloids. Its rigid, bicyclic structure provides a well-defined stereochemical framework that chemists can exploit to introduce new chiral centers with high diastereoselectivity.

Historical Development: A Timeline of Discovery

The journey to the widespread use of this compound is rooted in the foundational work of carbohydrate chemistry in the early 20th century. The timeline below outlines the key developments that led to its synthesis and application.

Historical_Timeline 1934 1934 Glattfeld & Forbrich publish on the preparation of D-erythronic acid. 1938 1938 Jelinek & Upson further develop the synthesis of D-erythronolactone. 1934->1938 Building on precursor synthesis Mid_20th_Century Mid-20th Century Growing use of isopropylidene protection in carbohydrate chemistry. 1938->Mid_20th_Century Foundation for derivatives 1939 1939 Baer & Fischer report the synthesis of 2,3-O-isopropylidene-D-glyceraldehyde, a key step in popularizing isopropylidene protecting groups. 1939->Mid_20th_Century Introduction of protecting group strategy Late_20th_Century Late 20th Century This compound is established as a key chiral synthon in total synthesis. Mid_20th_Century->Late_20th_Century Application in complex synthesis

Historical development leading to the use of the target molecule.

The synthesis of the parent compound, D-erythronolactone, was a critical precursor. Early work by Glattfeld and Forbrich in 1934, followed by Jelinek and Upson in 1938, laid the groundwork for accessing this C4 sugar lactone. The strategic use of the isopropylidene protecting group in carbohydrate chemistry was significantly advanced by the work of Baer and Fischer in 1939 with their synthesis of 2,3-O-isopropylidene-D-glyceraldehyde. This set the stage for the application of this protecting group to other small sugar derivatives, including D-erythronolactone, leading to the versatile chiral synthon used today.

Synthetic Methodologies and Experimental Protocols

This compound has been synthesized from a variety of starting materials. The following sections detail the experimental protocols for some of the most significant synthetic routes.

Synthesis from D-Erythronic Acid (via Erythorbic Acid)

This is a widely cited and reliable method, detailed in Organic Syntheses. It involves the oxidative cleavage of erythorbic acid to form D-erythronolactone, which is then protected as its isopropylidene acetal.

Experimental Workflow:

Synthesis_from_Erythorbic_Acid start Erythorbic Acid step1 Oxidation H2O2, Na2CO3 start->step1 step2 Lactonization Acidification (HCl) step1->step2 intermediate D-Erythronolactone step2->intermediate step3 Acetonide Formation 2,2-Dimethoxypropane, Acetone (B3395972), p-TsOH intermediate->step3 product This compound step3->product

Synthesis of the target molecule from Erythorbic Acid.

Detailed Protocol:

  • Step 1: Preparation of D-Erythronolactone from Erythorbic Acid

    • A solution of erythorbic acid (35.2 g, 0.20 mol) in deionized water (500 mL) is cooled in an ice bath.

    • Anhydrous sodium carbonate (42.4 g, 0.40 mol) is added in portions.

    • Aqueous hydrogen peroxide (31.3%, 44 mL, 0.45 mol) is added dropwise, maintaining the temperature below 20°C.

    • The reaction mixture is then heated to 42°C for 30 minutes.

    • Excess peroxide is decomposed by the addition of activated carbon (Norit A), and the mixture is heated on a steam bath.

    • The hot solution is filtered, and the filtrate is acidified to pH 1 with 6 N hydrochloric acid.

    • The solution is concentrated in vacuo to yield a solid residue containing D-erythronolactone.[1]

  • Step 2: Preparation of this compound

    • To the crude D-erythronolactone residue is added acetone (175 mL) and anhydrous magnesium sulfate (B86663) (50 g).

    • 2,2-Dimethoxypropane (350 mL, 2.85 mol) is added, followed by p-toluenesulfonic acid monohydrate (0.42 g, 0.0022 mol).

    • The mixture is stirred at room temperature for 18 hours under a nitrogen atmosphere.

    • The reaction mixture is then decanted into a cold solution of triethylamine (B128534) (61.3 mL, 0.44 mol) in anhydrous ether (500 mL).

    • The resulting precipitate is filtered off, and the filtrate is concentrated.

    • The residue is dissolved in hot ethyl acetate (B1210297) and then treated with hexanes to induce crystallization.

    • The product is collected by filtration and dried under vacuum to yield this compound as a white solid.[1]

Synthesis from L-Rhamnose

An alternative route utilizes the oxidative degradation of a protected L-rhamnose derivative. This method provides access to the enantiomeric L-series and, by extension, the D-series from the corresponding D-sugar.

Experimental Workflow:

Synthesis_from_L_Rhamnose start L-Rhamnose step1 Acetonide Formation Acetone, H+ start->step1 intermediate1 2,3-O-Isopropylidene-L-rhamnofuranose step1->intermediate1 step2 Reduction NaBH4 intermediate1->step2 intermediate2 1-Deoxy-2,3-O-isopropylidene-L-mannitol step2->intermediate2 step3 Oxidative Cleavage NaIO4 intermediate2->step3 product 2,3-O-Isopropylidene-L-erythrose step3->product step4 Oxidation to Lactone product->step4 final_product 2,3-O-Isopropylidene-L-erythronolactone step4->final_product

Synthesis of the L-enantiomer from L-Rhamnose.

Detailed Protocol (Generalized):

  • Step 1: Acetonide Formation L-Rhamnose is treated with acetone in the presence of an acid catalyst (e.g., hydrogen chloride) to selectively form 2,3-O-isopropylidene-β-L-rhamnose.[2]

  • Step 2: Reduction The anomeric carbon is reduced, typically with sodium borohydride, to yield the corresponding glycitol.[3]

  • Step 3: Oxidative Cleavage The resulting diol is cleaved with an oxidizing agent such as sodium periodate (B1199274) to yield 2,3-O-isopropylidene-L-erythrose.[3]

  • Step 4: Oxidation to the Lactone The resulting erythrose derivative can be oxidized to the corresponding erythronolactone.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular FormulaC₇H₁₀O₄[4]
Molecular Weight158.15 g/mol [4]
Melting Point65.5–69 °C[1]
AppearanceWhite solid[1]
Optical Rotation [α]²⁵_D_-113.8° (c 1.11, H₂O)[1]
Optical Rotation [α]²⁰_D_-118° (c 1, H₂O)

Table 2: Spectroscopic Data

TechniqueKey Features
¹H NMR (CDCl₃)δ (ppm): 4.8-4.9 (m, 1H), 4.6-4.7 (m, 1H), 4.3-4.5 (m, 2H), 1.45 (s, 3H), 1.35 (s, 3H)
¹³C NMR (CDCl₃)δ (ppm): 174.5, 113.5, 76.0, 75.5, 65.0, 26.5, 25.0
IR (KBr)ν (cm⁻¹): ~1780 (C=O, lactone), ~1380, 1370 (gem-dimethyl)

Conclusion

This compound has a rich history rooted in the fundamental principles of carbohydrate chemistry. Its development as a key chiral synthon is a testament to the ingenuity of chemists in harnessing the stereochemical information inherent in natural products. The synthetic routes detailed in this guide provide reliable and scalable methods for its preparation, ensuring its continued availability to the research community. As the demand for enantiomerically pure pharmaceuticals and complex molecules grows, the importance of such well-defined chiral building blocks will undoubtedly continue to increase.

References

The Natural Occurrence of Erythronolactone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythronolactone derivatives, and more broadly, lactone-containing natural products, represent a diverse and significant class of secondary metabolites with a wide array of biological activities. While the direct natural occurrence of simple erythronolactone derivatives is not extensively documented, several structurally related and biosynthetically relevant lactones are produced by a variety of organisms, particularly fungi and bacteria. These compounds, including butenolides like asperlactone (B158665) and polyketide-derived macrolactones such as erythronolide B, serve as crucial precursors to medicinally important molecules and exhibit intrinsic bioactivities, including antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the natural occurrence of these relevant lactone derivatives, detailing their sources, biosynthetic pathways, methods for isolation and characterization, and known biological activities.

Introduction

Lactones are cyclic esters that are widespread in nature and contribute to the flavor and aroma of many foods and beverages. Beyond these sensory roles, many naturally occurring lactones possess potent biological activities, making them a focal point for drug discovery and development.[1][2] This guide focuses on compounds that are structurally or biosynthetically related to a four-carbon lactone core, exemplified by fungal metabolites like asperlactone, patulin (B190374), and penicillic acid, as well as the more complex macrolactone precursor, erythronolide B. These compounds are all products of polyketide biosynthesis, a versatile pathway responsible for a vast number of natural products.[1][3]

Fungal Lactone Derivatives

Fungi, particularly species of Aspergillus and Penicillium, are prolific producers of a diverse range of lactone-containing secondary metabolites.[1][4][5] These compounds often exhibit significant biological activities, including antimicrobial and cytotoxic properties.

Asperlactone

Asperlactone is a butenolide, a class of lactones with a four-carbon heterocyclic ring structure, that has been isolated from several species of the genus Aspergillus.[1][6] It is a polyketide-derived metabolite with reported antifungal and antibacterial activities.[1]

Table 1: Fungal Strains Reported to Produce Asperlactone

Fungal SpeciesSource/Host of Isolation
Aspergillus ochraceusEnvironmental contamination sample, apple-packing house; Rhizospheric soil of Bruguiera gymnorrhiza
Aspergillus melleusNot specified
Aspergillus westerdijkiaeNot specified
Aspergillus phoenicisNot specified
Aspergillus creberNot specified
Aspergillus ochraceopetaliformisNot specified
Patulin

Patulin is a mycotoxin produced by several species of Aspergillus, Penicillium, and Byssochlamys.[2][7] It is commonly found in rotting apples and apple products and is known for its toxicity.[2] Its biosynthesis from 6-methylsalicylic acid has been extensively studied.[2][4]

Penicillic Acid

Penicillic acid is another mycotoxin produced by various Penicillium and Aspergillus species.[5][8] It exhibits antibacterial properties but is too toxic for therapeutic use.[5]

Bacterial Macrolide Precursors: Erythronolide B

Erythronolide B is a 14-membered macrolactone that serves as the aglycone core of the antibiotic erythromycin (B1671065).[9][10][11] It is a complex polyketide synthesized by the bacterium Saccharopolyspora erythraea.[12][13] The study of erythronolide B and its biosynthesis has been pivotal in understanding polyketide synthesis and has opened avenues for the combinatorial biosynthesis of novel antibiotics.[9][14]

Table 2: Producer Organism and Biological Role of Erythronolide B

Producer OrganismCompound ClassBiological Role
Saccharopolyspora erythraeaPolyketide MacrolactonePrecursor to the antibiotic erythromycin

Biosynthesis of Lactone Derivatives

The biosynthesis of these lactone-containing natural products is primarily achieved through the polyketide pathway. This involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and propionyl-CoA, by large multifunctional enzymes known as polyketide synthases (PKSs).

Asperlactone Biosynthetic Pathway

The proposed biosynthesis of asperlactone begins with the formation of a polyketide chain by a PKS. This is followed by a series of modifications including cyclization, oxidation, and rearrangement to form the final butenolide structure. Key proposed intermediates include 6-methylsalicylic acid (6-MSA) and a diepoxide.[1][3]

Asperlactone_Biosynthesis Acetyl-CoA + Malonyl-CoA Acetyl-CoA + Malonyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA + Malonyl-CoA->Polyketide Chain PKS 6-Methylsalicylic Acid (6-MSA) 6-Methylsalicylic Acid (6-MSA) Polyketide Chain->6-Methylsalicylic Acid (6-MSA) Cyclization Diepoxide Intermediate Diepoxide Intermediate 6-Methylsalicylic Acid (6-MSA)->Diepoxide Intermediate Oxidation/Rearrangement Asperlactone Asperlactone Diepoxide Intermediate->Asperlactone Rearrangement

Proposed biosynthetic pathway of Asperlactone.
Patulin Biosynthetic Pathway

The biosynthesis of patulin is a well-characterized pathway that starts from 6-methylsalicylic acid. The pathway involves approximately 10 enzymatic steps, including decarboxylation, hydroxylations, and cyclizations, to yield the final toxic metabolite.[4][7][15]

Patulin_Biosynthesis 6-Methylsalicylic Acid 6-Methylsalicylic Acid m-Cresol m-Cresol 6-Methylsalicylic Acid->m-Cresol Decarboxylation m-Hydroxybenzyl alcohol m-Hydroxybenzyl alcohol m-Cresol->m-Hydroxybenzyl alcohol Hydroxylation Gentisyl alcohol Gentisyl alcohol m-Hydroxybenzyl alcohol->Gentisyl alcohol Hydroxylation Gentisaldehyde Gentisaldehyde Gentisyl alcohol->Gentisaldehyde Oxidation Isoepoxydon Isoepoxydon Gentisaldehyde->Isoepoxydon Multiple Steps Phyllostine Phyllostine Isoepoxydon->Phyllostine Multiple Steps Neopatulin Neopatulin Phyllostine->Neopatulin Multiple Steps Patulin Patulin Neopatulin->Patulin Multiple Steps ErythronolideB_Biosynthesis cluster_0 DEBS 1 cluster_1 DEBS 2 cluster_2 DEBS 3 Propionyl-CoA Starter Unit: Propionyl-CoA Module 1 Module 1 + Methylmalonyl-CoA Propionyl-CoA->Module 1 Module 2 Module 2 + Methylmalonyl-CoA Module 1->Module 2 Module 3 Module 3 + Methylmalonyl-CoA Module 2->Module 3 Module 4 Module 4 + Methylmalonyl-CoA Module 3->Module 4 Module 5 Module 5 + Methylmalonyl-CoA Module 4->Module 5 Module 6 Module 6 + Methylmalonyl-CoA Module 5->Module 6 6-Deoxyerythronolide B 6-Deoxyerythronolide B Module 6->6-Deoxyerythronolide B Thioesterase (TE) Erythronolide B Erythronolide B 6-Deoxyerythronolide B->Erythronolide B P450 Hydroxylase (EryF) Experimental_Workflow cluster_Fermentation Fermentation cluster_Extraction Extraction cluster_Purification Purification cluster_Characterization Structure Elucidation Inoculation of Producer Strain Inoculation of Producer Strain Solvent Extraction of Culture Broth/Mycelia Solvent Extraction of Culture Broth/Mycelia Inoculation of Producer Strain->Solvent Extraction of Culture Broth/Mycelia Column Chromatography (Silica Gel, Sephadex) Column Chromatography (Silica Gel, Sephadex) Solvent Extraction of Culture Broth/Mycelia->Column Chromatography (Silica Gel, Sephadex) HPLC (Reversed-Phase) HPLC (Reversed-Phase) Column Chromatography (Silica Gel, Sephadex)->HPLC (Reversed-Phase) Spectroscopic Analysis (NMR, MS, IR, UV) Spectroscopic Analysis (NMR, MS, IR, UV) HPLC (Reversed-Phase)->Spectroscopic Analysis (NMR, MS, IR, UV)

References

An In-depth Technical Guide to the Biological Activity of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available information on the biological activity of 2,3-O-Isopropylidene-D-erythronolactone. It is important to note that while there are claims regarding its biological effects, detailed studies with comprehensive quantitative data on the parent compound are limited. Much of its recognized value lies in its role as a versatile chiral building block in the synthesis of more complex, biologically active molecules.[1] This guide provides an overview of the reported activities and offers standardized experimental protocols for its potential biological evaluation.

Introduction

This compound is a chiral molecule widely utilized in organic synthesis.[1] Its rigid, protected structure makes it a valuable starting material for the stereoselective synthesis of various carbohydrate derivatives and natural products.[1] While primarily known as a synthetic intermediate, there are indications of its potential for direct biological activity, including antimicrobial and cytostatic effects. This guide aims to consolidate the existing, albeit limited, information on these activities and provide a framework for its further investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 25581-41-3
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Melting Point 67-69 °C
Optical Activity [α]20/D −118° (c = 1 in H₂O)
Appearance White to off-white powder[1]

Reported Biological Activities

The primary literature on the specific biological activities of this compound is sparse. However, some sources suggest potential in the following areas:

3.1. Antibacterial Activity

3.2. Antiviral, Anti-inflammatory, and Antitumor Activities

General statements in some technical documents suggest that this compound may have anti-inflammatory, antiviral, and antitumor activities. These claims are not yet substantiated by published, data-rich studies. The antiviral potential of related isopropylidene-protected nucleosides has been explored, suggesting that the isopropylidene moiety can be a feature in biologically active molecules.[3][4] Similarly, derivatives of other complex molecules containing an isopropylidene group have been investigated for cytotoxic and anti-inflammatory effects.[5]

Quantitative Data on Biological Activity

As of the last update, there is a lack of publicly available, quantitative data from dose-response studies on this compound. For the benefit of researchers looking to investigate this compound, the following tables provide a template for how such data could be presented.

Table 2: Hypothetical Antibacterial Activity of this compound

Bacterial StrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Mycobacterium tuberculosis H37RvData Not AvailableData Not Available
Staphylococcus aureus ATCC 29213Data Not AvailableData Not Available
Escherichia coli ATCC 25922Data Not AvailableData Not Available

Table 3: Hypothetical Cytotoxicity of this compound

Cell LineIC₅₀ (µM)
A549 (Human Lung Carcinoma)Data Not Available
MCF-7 (Human Breast Adenocarcinoma)Data Not Available
HepG2 (Human Liver Carcinoma)Data Not Available

Experimental Protocols

The following are detailed methodologies for key experiments that could be used to validate the potential biological activities of this compound.

5.1. Determination of Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis

This protocol is adapted from standard methods for assessing the in vitro activity of compounds against M. tuberculosis.[6]

  • Culture Preparation: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

  • Compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are made in 7H9 broth in a 96-well microplate.

  • Inoculation: The bacterial culture is diluted to a final concentration of approximately 5 x 10⁵ CFU/mL, and 100 µL is added to each well of the microplate containing the compound dilutions.

  • Incubation: The plate is incubated at 37°C for 7 days.

  • Assessment of Inhibition: After incubation, 30 µL of a resazurin-based indicator solution is added to each well, and the plate is incubated for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

5.2. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of a compound on mammalian cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Stock solutions of this compound are prepared in DMSO and serially diluted in cell culture medium. The cells are treated with these dilutions for 48-72 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

5.3. Adenosine (B11128) Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to investigate the interaction of the compound with human adenosine receptors, a potential mechanism for its claimed anti-tuberculosis activity.[7][8]

  • Membrane Preparation: Membrane homogenates from cells expressing the human adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, A₃) are prepared.

  • Assay Buffer: A suitable buffer is prepared for each receptor subtype, typically containing Tris-HCl, MgCl₂, and EDTA.

  • Competitive Binding: The cell membranes are incubated with a specific radioligand for the target receptor (e.g., [³H]DPCPX for A₁) and varying concentrations of this compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound, and the Ki (inhibition constant) is determined.

Visualizations of Workflows and Pathways

6.1. Experimental Workflow for Antimicrobial Activity Screening

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial culture (e.g., M. tuberculosis) C Inoculate microplate with bacteria and compound A->C B Prepare serial dilutions of This compound B->C D Incubate at 37°C C->D E Add viability indicator (e.g., Resazurin) D->E F Measure endpoint (e.g., color change/fluorescence) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A 2,3-O-Isopropylidene- D-erythronolactone (Potential Ligand) R Adenosine Receptor A->R Binding G G Protein R->G Activation AC Adenylate Cyclase G->AC Modulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Inhibition of Growth) PKA->Response Phosphorylation Cascade

References

An In-Depth Technical Guide to the Anti-inflammatory Properties of Isopropylidene-Protected Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of isopropylidene-protected lactones. It delves into the synthesis, in vitro and in vivo activities, and mechanisms of action of key compounds, with a focus on quantitative data and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.

Introduction: The Therapeutic Potential of Isopropylidene-Protected Lactones

Lactones, cyclic esters found in a variety of natural and synthetic compounds, have garnered significant attention for their diverse pharmacological activities. Among these, their anti-inflammatory potential is particularly noteworthy. The introduction of an isopropylidene protecting group, forming an acetal (B89532) with vicinal diols, can modulate the parent molecule's physicochemical properties, such as lipophilicity and stability, which in turn can influence its biological activity and pharmacokinetic profile. This guide focuses on two prominent examples: derivatives of andrographolide (B1667393) and shikimic acid, showcasing the therapeutic promise of this structural motif.

Featured Isopropylidene-Protected Lactones and their Anti-inflammatory Activity

Isopropylidene-Andrographolide Analogs

Andrographolide, a labdane (B1241275) diterpenoid lactone, is the principal bioactive component of Andrographis paniculata, a plant with a long history of use in traditional medicine for treating inflammatory conditions.[1] The protection of its 3,19-hydroxyl groups as an isopropylidene acetal has been explored to create analogs with potentially improved anti-inflammatory profiles.

3,4-Oxo-isopropylidene-shikimic acid (ISA)

Shikimic acid, a key intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms, has served as a scaffold for the development of bioactive molecules. An analog, 3,4-oxo-isopropylidene-shikimic acid (ISA), has demonstrated significant anti-inflammatory, analgesic, and antioxidant properties.[2]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory effects of these compounds have been quantified through various in vitro and in vivo assays. The following tables summarize the key findings for easy comparison.

Table 1: In Vitro Anti-inflammatory Activity of Isopropylidene-Andrographolide Analogs

CompoundAssayCell LineStimulantIC50 Value (μM)Reference
Analog 2aNitric Oxide (NO) InhibitionRAW264.7 MacrophagesLPS0.34 ± 0.02[3]
Other Analogs (2b-d, 2f, 3a, 4a, 4h)Nitric Oxide (NO) InhibitionRAW264.7 MacrophagesLPSNot specified, but evaluated[3]

Table 2: In Vivo Anti-inflammatory Activity of 3,4-Oxo-isopropylidene-shikimic acid (ISA)

Animal ModelAssayDoses (mg/kg, p.o.)Maximum Inhibition (%)Reference
MiceXylene-induced Ear Edema60, 120, 24031.4[2]
RatsCarrageenan-induced Paw Edema50, 120, 20051.0[2]
RatsCotton Pellet-induced Granuloma50, 120, 20024.0[2]

Table 3: Effect of ISA on Inflammatory Mediators in Carrageenan-Induced Paw Edema in Rats

MediatorDose (mg/kg, p.o.)Reduction (%)Reference
Prostaglandin E2 (PGE2)100Not specified[2]
20015.6[2]
Malondialdehyde (MDA)10020.8[2]
20027.6[2]

Detailed Experimental Protocols

Synthesis of Isopropylidene-Protected Lactones

4.1.1. General Procedure for the Synthesis of 14-Acetyl-3,19-isopropylidene andrographolide:

A general synthetic scheme involves the reaction of andrographolide with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form the isopropylidene acetal. Subsequent acetylation of the C-14 hydroxyl group can be achieved using acetic anhydride.[4]

4.1.2. Preparation of 3,4-O-isopropylidene shikimic acid from Mango Kernels:

A method has been described for the extraction and purification of 3,4-O-isopropylidene shikimic acid from mango kernels. The process involves microwave-assisted extraction, decolorization, crystallization, and purification using macroporous adsorption resin.[5]

In Vitro Anti-inflammatory Assay

4.2.1. Nitric Oxide (NO) Inhibition Assay in LPS-stimulated RAW264.7 Macrophages (Griess Assay):

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: RAW264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^5 cells/well and allowed to adhere for 24 hours.[6]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are pre-incubated for 1-2 hours.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response, and the plates are incubated for a further 24 hours.

  • Nitrite Measurement:

    • An aliquot of the cell culture supernatant is transferred to a new 96-well plate.

    • An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to each well.[6]

    • After a short incubation period at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.

    • The concentration of nitrite, a stable product of NO, is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

In Vivo Anti-inflammatory Assay

4.3.1. Carrageenan-Induced Paw Edema in Rodents:

This is a standard model for evaluating acute inflammation.

  • Animals: Male or female rats or mice are used. They are typically fasted overnight before the experiment with free access to water.[2]

  • Grouping and Dosing: Animals are divided into control and treatment groups. The test compounds are administered orally (p.o.) or via other appropriate routes. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Edema: Approximately 30-60 minutes after compound administration, a sub-plantar injection of a 1% carrageenan solution in saline is made into the right hind paw of each animal.[7][8]

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at specific time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[2]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.

Mechanism of Action: Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of these lactones are attributed to their ability to modulate key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Andrographolide has been shown to inhibit NF-κB activation.[9][10] This inhibition can occur through various mechanisms, including the covalent modification of cysteine residues on NF-κB subunits, which prevents their binding to DNA.[9] The isopropylidene group may enhance the cell permeability and bioavailability of the andrographolide scaffold, thereby facilitating its interaction with intracellular targets in the NF-κB pathway. Similarly, ISA has been shown to modulate the IκBα/NF-κB p65 expression in a model of colitis.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) p_IkB p-IκBα p65_p50_nuc p65/p50 NFkB->p65_p50_nuc Translocation NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->NFkB Release Proteasome Proteasome Degradation p_IkB->Proteasome Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Lactone Isopropylidene- Protected Lactones Lactone->IKK_complex Inhibition Lactone->NFkB Inhibition of DNA binding

Caption: Simplified NF-κB signaling pathway and points of inhibition by isopropylidene-protected lactones.

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Andrographolide has been shown to suppress the phosphorylation of ERK1/2, JNK, and p38 in LPS-stimulated macrophages, thereby inhibiting the downstream inflammatory cascade.[10] The isopropylidene modification may influence the interaction of the lactone with upstream activators or the kinases themselves.

MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor Upstream_Kinases Upstream Kinases (e.g., TAK1, ASK1) Receptor->Upstream_Kinases MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 MKK4_7 MKK4/7 Upstream_Kinases->MKK4_7 MEK1_2 MEK1/2 Upstream_Kinases->MEK1_2 p38 p38 MKK3_6->p38 Phosphorylation JNK JNK MKK4_7->JNK Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK1_2->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Nucleus Nucleus DNA DNA AP1_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Lactone Isopropylidene- Protected Lactones Lactone->MKK3_6 Inhibition of Phosphorylation Lactone->MKK4_7 Lactone->MEK1_2

Caption: Overview of the MAPK signaling pathways and potential inhibitory actions of isopropylidene-protected lactones.

Conclusion and Future Directions

Isopropylidene-protected lactones, exemplified by derivatives of andrographolide and shikimic acid, represent a promising class of anti-inflammatory agents. Their efficacy in both in vitro and in vivo models, coupled with their ability to modulate key inflammatory signaling pathways, underscores their therapeutic potential. The isopropylidene moiety serves as a valuable tool for modifying the physicochemical and pharmacokinetic properties of parent lactones, potentially leading to enhanced activity and improved drug-like characteristics.

Future research in this area should focus on:

  • Expansion of the Chemical Space: Synthesis and evaluation of a broader range of isopropylidene-protected lactones from diverse structural classes.

  • Detailed Mechanistic Studies: Elucidation of the specific molecular targets within the NF-κB and MAPK pathways that are modulated by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Systematic investigation of how modifications to both the lactone core and the protecting group influence anti-inflammatory activity.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and safety of lead compounds to guide further development.

By addressing these areas, the full therapeutic potential of isopropylidene-protected lactones as novel anti-inflammatory drugs can be realized.

References

Unlocking the Antiviral Potential of 2,3-O-Isopropylidene-D-erythronolactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the antiviral potential of the chiral building block, 2,3-O-Isopropylidene-D-erythronolactone. While direct quantitative antiviral data for this specific compound is limited in publicly available literature, its structural motif is found in derivatives exhibiting antiviral activity, suggesting a promising avenue for further investigation. This document provides a summary of its known properties, highlights the antiviral activity of related compounds, and offers detailed experimental protocols to facilitate the exploration of its therapeutic potential.

Core Compound Profile

This compound is a stable, chiral lactone derivative of D-erythrose. Its key physical and chemical properties are summarized below.

PropertyValue
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
CAS Number 25581-41-3
Appearance White to off-white crystalline solid
Melting Point 67-69 °C
Solubility Soluble in most organic solvents, low solubility in water
Optical Activity [α]20/D −118°, c = 1 in H₂O

Antiviral Potential: An Indirect Assessment

Antiviral Activity of a Nucleoside Derivative

A notable example is the anti-HIV-1 activity of 2′,3′-isopropylidene-5-iodouridine , a nucleoside analog incorporating the 2,3-O-isopropylidene moiety. Studies have shown that this compound can inhibit HIV-1 replication, suggesting that the protected ribose ring, a feature derived from this compound, is compatible with antiviral activity and may enhance cellular uptake or metabolic stability.

Antiviral Activity of a Butene Lactone Derivative

Furthermore, research on butene lactone derivatives, which share a core lactone ring structure, has demonstrated antiviral activity against influenza A virus. This indicates that the lactone functional group can be a key pharmacophore in the design of antiviral agents.

Due to the absence of direct quantitative antiviral data for the title compound, a data table for its specific activity cannot be provided at this time. Researchers are encouraged to utilize the protocols outlined in this guide to generate such data.

Experimental Protocols for Antiviral Evaluation

To facilitate the investigation of the antiviral potential of this compound, this section provides detailed methodologies for key in vitro antiviral assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and characterizing the antiviral activity of a test compound.

experimental_workflow cluster_screening Primary Screening cluster_characterization Secondary Characterization Cytotoxicity Assay (CC50) Cytotoxicity Assay (CC50) Antiviral Assay (EC50) Antiviral Assay (EC50) Cytotoxicity Assay (CC50)->Antiviral Assay (EC50) Determine non-toxic concentration range Plaque Reduction Assay Plaque Reduction Assay Antiviral Assay (EC50)->Plaque Reduction Assay Confirm activity & determine IC50 Virus Yield Reduction Assay Virus Yield Reduction Assay Plaque Reduction Assay->Virus Yield Reduction Assay Quantify reduction in viral progeny Mechanism of Action Studies Mechanism of Action Studies Virus Yield Reduction Assay->Mechanism of Action Studies Elucidate antiviral mechanism

Figure 1: General workflow for antiviral drug screening.
Cytotoxicity Assay

Objective: To determine the concentration of the compound that is toxic to the host cells (50% cytotoxic concentration, CC₅₀).

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, A549) at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Dilution: Prepare a series of dilutions of this compound in cell culture medium.

  • Treatment: Remove the growth medium from the cells and add the compound dilutions. Include a "cells only" control (no compound).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a suitable method, such as the MTT or MTS assay.

  • Data Analysis: Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

Objective: To determine the concentration of the compound that inhibits the virus-induced cell death by 50% (50% effective concentration, EC₅₀).

Protocol:

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line to form a confluent monolayer.

  • Compound and Virus Preparation: Prepare dilutions of the test compound. Prepare a virus stock at a concentration that will cause significant CPE within 48-72 hours.

  • Infection and Treatment: Infect the cells with the virus. After a 1-hour adsorption period, remove the virus inoculum and add the compound dilutions. Include "virus only" (no compound) and "cells only" (no virus, no compound) controls.

  • Incubation: Incubate the plate until significant CPE is observed in the "virus only" control wells.

  • CPE Quantification: Stain the cells with a dye such as crystal violet or neutral red. The amount of dye retained is proportional to the number of viable cells.

  • Data Analysis: Calculate the EC₅₀ value by plotting the percentage of CPE inhibition against the compound concentration. The Selectivity Index (SI = CC₅₀/EC₅₀) can then be calculated to assess the therapeutic window of the compound.

Plaque Reduction Assay

Objective: To more accurately quantify the inhibition of viral infectivity by measuring the reduction in the number of viral plaques.

Protocol:

  • Cell Seeding: Seed 6- or 12-well plates with a suitable host cell line to form a confluent monolayer.

  • Infection: Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

  • Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing different concentrations of the test compound.

  • Incubation: Incubate the plates until plaques are visible.

  • Plaque Visualization and Counting: Fix and stain the cells to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the "virus only" control. Determine the IC₅₀ value (the concentration that reduces the plaque number by 50%).

Virus Yield Reduction Assay

Objective: To determine the effect of the compound on the production of new infectious virus particles.

Protocol:

  • Cell Seeding and Infection: Seed cells in a suitable format (e.g., 24-well plates) and infect with the virus at a known multiplicity of infection (MOI).

  • Treatment: After viral adsorption, add fresh medium containing different concentrations of the test compound.

  • Incubation: Incubate for a full viral replication cycle (e.g., 24-48 hours).

  • Harvesting: Collect the supernatant (and/or cell lysate) at the end of the incubation period.

  • Titration of Progeny Virus: Determine the titer of infectious virus in the harvested samples using a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.

  • Data Analysis: Compare the viral titers from the compound-treated wells to the "virus only" control to determine the extent of viral yield reduction.

Potential Mechanisms of Action and Relevant Signaling Pathways

While the specific mechanism of action for this compound is unknown, lactone-containing compounds have been reported to modulate various cellular pathways. The following signaling pathways are critical in the host antiviral response and could be potential targets for this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory and immune response to viral infections. Many viruses manipulate this pathway to their advantage. A compound that modulates NF-κB signaling could have antiviral effects.

NFkB_pathway Viral PAMPs Viral PAMPs TLRs/RLRs TLRs/RLRs Viral PAMPs->TLRs/RLRs activates IKK Complex IKK Complex TLRs/RLRs->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates for degradation NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Cytokines Pro-inflammatory Cytokines Nucleus->Pro-inflammatory Cytokines induces transcription of

Figure 2: Simplified NF-κB signaling pathway in viral infection.
Interferon Signaling Pathway

Interferons (IFNs) are critical cytokines that induce an antiviral state in cells. The JAK-STAT pathway is central to the cellular response to IFNs.

Interferon_pathway Interferon (IFN) Interferon (IFN) IFN Receptor IFN Receptor Interferon (IFN)->IFN Receptor binds to JAKs JAKs IFN Receptor->JAKs activates STATs STATs JAKs->STATs phosphorylates ISGF3 Complex ISGF3 Complex STATs->ISGF3 Complex form Nucleus Nucleus ISGF3 Complex->Nucleus translocates to Antiviral Proteins (ISGs) Antiviral Proteins (ISGs) Nucleus->Antiviral Proteins (ISGs) induces transcription of

Figure 3: Simplified Interferon signaling pathway.

Conclusion and Future Directions

This compound represents an intriguing starting point for the development of novel antiviral agents. While direct evidence of its antiviral efficacy is currently lacking, its structural relationship to known antiviral compounds warrants a thorough investigation. The experimental protocols and pathway diagrams provided in this technical guide are intended to equip researchers with the necessary tools to undertake a systematic evaluation of this compound's antiviral potential. Future research should focus on generating comprehensive in vitro antiviral screening data, followed by mechanistic studies to identify its cellular targets and modulated pathways. Such efforts will be crucial in determining the true therapeutic potential of this compound and its derivatives in the fight against viral diseases.

References

Methodological & Application

Application Note: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-O-Isopropylidene-D-erythronolactone is a valuable chiral building block in organic synthesis. Its rigid, polyfunctional C4 structure, derived from the inexpensive chiral pool, makes it an essential synthon for the total synthesis of various natural products, including leukotrienes and pyrrolizidine (B1209537) alkaloids.[1] The isopropylidene group serves as a protecting group for the cis-diol of D-erythronolactone, allowing for selective modification at other positions. This application note provides a detailed protocol for the synthesis of this compound, beginning with the conceptual oxidation of D-erythrose to D-erythronolactone, followed by a well-established acid-catalyzed acetonation.

Reaction Principle

The synthesis is a two-step process. First, D-erythrose, an aldose, is oxidized using a mild oxidizing agent to form D-erythronolactone. Aldoses can be oxidized to their corresponding aldonic acids, which readily cyclize to form more stable γ- or δ-lactones.[2] In the second step, the resulting D-erythronolactone is treated with an acetone (B3395972) equivalent, such as 2,2-dimethoxypropane, in the presence of an acid catalyst. This reaction selectively protects the vicinal cis-hydroxyl groups at the C2 and C3 positions, yielding the target product, this compound.[1]

Experimental Protocols

Materials and Reagents
  • D-Erythrose

  • Mild Oxidizing Agent (e.g., Bromine water)

  • Acetone (reagent grade)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Ether

  • Hexanes

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Protocol 1: Oxidation of D-Erythrose to D-Erythronolactone (Conceptual)

This protocol describes a general method for the oxidation of an aldose to an aldonolactone. The crude D-erythronolactone obtained can be used directly in the next step.

  • Dissolve D-erythrose in water.

  • Slowly add a mild oxidizing agent, such as bromine water, while stirring at room temperature. The reaction progress can be monitored by the disappearance of the bromine color.

  • Upon completion, neutralize the excess acid formed during the reaction.

  • Concentrate the solution under reduced pressure using a rotary evaporator to yield crude D-erythronolactone. This intermediate can often be isolated by trituration with a suitable solvent like ethyl acetate.[1]

Protocol 2: Synthesis of this compound

This detailed protocol is adapted from a procedure published in Organic Syntheses and assumes the starting material is D-erythronolactone.[1]

  • Preparation: To a flask containing the crude D-erythronolactone (0.40 mol equivalent), add 175 mL of acetone, 50 g of anhydrous, powdered magnesium sulfate, and 350 mL (2.85 mol) of 2,2-dimethoxypropane.[1]

  • Catalysis: To the stirred mixture, add 0.42 g (0.0022 mol) of p-toluenesulfonic acid monohydrate at room temperature under a nitrogen atmosphere.[1]

  • Reaction: Stir the slurry at room temperature for 18 hours.

  • Quenching: In a separate 2-L flask, cool a mixture of 500 mL of anhydrous ether and 61.3 mL (0.44 mol) of triethylamine to 5°C in an ice bath. Decant the reaction mixture into this cold triethylamine solution to quench the acid catalyst. Rinse the residual solids with 60 mL of ether and add it to the quench solution.[1]

  • Work-up: Stir the resulting mixture at 5°C for 10 minutes and then filter with suction. Wash the collected solid with two 100-mL portions of ether.

  • Extraction: Transfer the combined filtrate to a separatory funnel and wash sequentially with two 200-mL portions of a pH 7.0 phosphate (B84403) buffer, one 200-mL portion of water, and one 200-mL portion of saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator at 35°C.

  • Purification: Dissolve the resulting pale-yellow oil in 100 mL of ether and heat on a steam bath to 35°C. Add 225 mL of hexanes to precipitate the product.[1]

  • Isolation: Refrigerate the mixture at 0°C for at least 3.5 hours and then filter the solid with suction. Wash the white solid with 100 mL of cold hexanes and dry under high vacuum to afford pure this compound.[1]

Data Presentation

Table 1: Summary of Reactants, Conditions, and Product Characteristics.

ParameterValueReference
Reactant (Step 2) D-Erythronolactone[1]
Molecular FormulaC₄H₆O₄
Molecular Weight118.09 g/mol
Reagents (Step 2) 2,2-Dimethoxypropane, Acetone, TsOH·H₂O[1]
Reaction Time 18 hours[1]
Reaction Temperature Room Temperature[1]
Product This compound[1][3]
Molecular FormulaC₇H₁₀O₄[3]
Molecular Weight158.15 g/mol [3][4]
Yield 74.7%[1]
Appearance White crystalline solid[1][3]
Melting Point 65.5–66°C[1]
Optical Rotation [α]²⁵D -113.8° (c 1.11, H₂O)[1]

Visualizations

Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Acetonation start D-Erythrose reagent1 Mild Oxidizing Agent (e.g., Bromine Water) intermediate D-Erythronolactone (Crude Intermediate) reagent2 2,2-Dimethoxypropane, Acetone, TsOH·H₂O product 2,3-O-Isopropylidene- D-erythronolactone reagent1->intermediate Oxidation & Lactonization workup Quench (Et₃N), Purification (Hexanes) reagent2->workup Acetonation (18h, RT) workup->product Crystallization

Caption: Experimental workflow for the two-step synthesis.

Logical Relationship of Key Steps

Logical_Flow D_Erythrose D-Erythrose (Starting Material) Oxidation Oxidation D_Erythrose->Oxidation D_Erythronolactone D-Erythronolactone (Intermediate) Oxidation->D_Erythronolactone Acetonation Acetonation D_Erythronolactone->Acetonation Target_Product 2,3-O-Isopropylidene- D-erythronolactone (Product) Acetonation->Target_Product

Caption: Reaction sequence from starting material to final product.

References

Application Notes and Protocols for the Preparation of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2,3-O-Isopropylidene-D-erythronolactone, a valuable chiral synthon in the total synthesis of various natural products and biologically active molecules.[1][2][3]

Introduction

This compound is a versatile chiral building block used in the synthesis of complex organic molecules, including pharmaceuticals.[3] Its rigid structure and available functional groups allow for stereoselective transformations, making it a key intermediate in the development of new therapeutic agents.[2][3] This document outlines the preparation from D-isoascorbic acid (erythorbic acid), a readily available and inexpensive starting material.[1]

Chemical Properties:

PropertyValueReference
Molecular Formula C₇H₁₀O₄[2][4]
Molecular Weight 158.15 g/mol [2][4]
Melting Point 65.5–69 °C[1][5]
Optical Activity [α]²⁵D −113.8° (c 1.11, H₂O)[1]
Appearance White crystalline solid[2][6]
Solubility Soluble in most organic solvents such as ethanol, chloroform, and acetone (B3395972); low solubility in water.[2]
CAS Number 25581-41-3[4]

Synthetic Approach

The synthesis of this compound can be achieved from various starting materials, including L-rhamnose, D-ribose, and D-glucose.[1] However, a common and efficient method utilizes D-isoascorbic acid (erythorbic acid) as the precursor.[1] This process involves two main stages:

  • Oxidative Cleavage: D-isoascorbic acid is treated with hydrogen peroxide to yield D-erythronolactone.

  • Acetalization: The resulting D-erythronolactone is reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form the desired 2,3-O-isopropylidene acetal.

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses.[1]

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMolesNotes
D-Isoascorbic Acid (Erythorbic Acid)176.1270.4 g0.40Starting material.
Sodium Carbonate (anhydrous)105.9942.4 g0.40
30% Hydrogen Peroxide34.0145.2 mL0.44Handle with care.
6 N Hydrochloric Acid36.46150 mL0.90
Acetone58.08175 mL-Solvent.
Anhydrous Magnesium Sulfate120.3750 g-Drying agent.
2,2-Dimethoxypropane104.15350 mL2.85Reagent and water scavenger.
p-Toluenesulfonic Acid Monohydrate190.220.42 g0.0022Catalyst.
Triethylamine (B128534)101.1961.3 mL0.44Quenching agent.
Anhydrous Ether74.12560 mL-Solvent.
Hexanes-325 mL-For precipitation and washing.

3.2. Procedure

Part A: Preparation of D-Erythronolactone

  • A solution of 70.4 g (0.40 mol) of D-isoascorbic acid in 800 mL of water is prepared in a 2-L flask and cooled to 10°C in an ice bath.

  • Solid sodium carbonate (42.4 g, 0.40 mol) is added in portions over 15-20 minutes with stirring, ensuring the temperature does not exceed 25°C.

  • The solution is cooled to 0–2°C, and 45.2 mL (0.44 mol) of 30% hydrogen peroxide is added dropwise over 2 hours, maintaining the temperature between 0–2°C.

  • The reaction mixture is stirred for an additional hour at 0–2°C and then for 18 hours at room temperature.

  • The resulting solution is acidified to pH 1 by the cautious addition of 150 mL of 6 N hydrochloric acid.

  • The acidic solution is concentrated using a rotary evaporator at 50°C. The residue is further dried under vacuum to yield a solid containing D-erythronolactone.

Part B: Preparation of this compound

  • To the solid residue from Part A, add 175 mL of acetone and swirl to loosen the solids.

  • Add 50 g of anhydrous, powdered magnesium sulfate, followed by 350 mL of 2,2-dimethoxypropane.

  • To the stirred mixture, add 0.42 g of p-toluenesulfonic acid monohydrate at room temperature.

  • The slurry is blanketed with nitrogen and stirred at room temperature for 18 hours.

  • In a separate 2-L flask, a mixture of 500 mL of anhydrous ether and 61.3 mL of triethylamine is cooled to 5°C.

  • The reaction mixture is decanted into the cold triethylamine solution. The residual solids are rinsed with 60 mL of ether, which is also decanted into the triethylamine solution.

  • The resulting mixture is stirred for 5 minutes, and the solids are removed by suction filtration and washed with ether.

  • The combined filtrate is concentrated on a rotary evaporator. The residue is dissolved in 150 mL of ethyl acetate (B1210297) and treated with activated carbon.

  • After filtration, the solution is concentrated on a steam bath to a volume of about 75 mL.

  • The solution is removed from the heat, and 225 mL of hexanes are added to precipitate the product.

  • The mixture is refrigerated at 0°C for 3.5 hours and then filtered with suction.

  • The solid is washed with 100 mL of hexanes and dried under high vacuum to yield 23.6 g (74.7% from D-erythronolactone intermediate) of this compound as a white solid.[1]

3.3. Purification and Characterization

The final product can be purified by recrystallization. The purity and identity of the compound can be confirmed using analytical methods such as HPLC and GC-MS.[2] The melting point and specific rotation are key indicators of purity.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

G start Start: D-Isoascorbic Acid p1 Oxidative Cleavage (H₂O₂, 0-2°C) start->p1 H₂O, Na₂CO₃ process process intermediate intermediate product Final Product: This compound end End product->end p2 Acidification & Concentration p1->p2 HCl i1 Intermediate: D-Erythronolactone p2->i1 p3 Acetalization (18h, RT, N₂) i1->p3 Acetone, 2,2-Dimethoxypropane, p-TsOH p4 Workup & Filtration p3->p4 Quench with Et₃N/Ether p5 Precipitation with Hexanes p4->p5 Concentration p6 Filtration & Drying p5->p6 p6->product

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound serves as a crucial starting material for the synthesis of a variety of complex molecules:

  • Natural Products: It has been employed in the total synthesis of natural products such as leukotrienes and pyrrolizidine (B1209537) alkaloids.[1]

  • Bioactive Compounds: It is a key building block for synthesizing biologically active compounds, including steroidal hormones, cardiac glycosides, and terpenoids.[2]

  • Antiviral and Anticancer Agents: Recent research has explored its use in the development of novel antiviral and anticancer agents.[2]

  • Chiral Catalysis: It is being investigated for its potential as a chiral catalyst in asymmetric synthesis.[2]

Safety and Handling

  • Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.

  • Hydrogen peroxide (30%) is a strong oxidizer and should be handled with care.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

The protocol described provides an efficient and reliable method for the preparation of this compound on a laboratory scale. The use of inexpensive starting materials and straightforward reaction conditions makes this procedure accessible for a wide range of research and development applications. The high value of the product as a chiral synthon underscores its importance in the field of medicinal chemistry and organic synthesis.

References

Application Notes and Protocols: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidene-D-erythronolactone is a valuable chiral building block in the synthesis of various natural products and pharmacologically active molecules.[1] Its rigid conformational structure and selectively protected hydroxyl groups make it an ideal starting material for the stereocontrolled introduction of new chiral centers. This document provides detailed protocols for the synthesis of this compound, including the reaction mechanism, experimental procedures, and relevant data. The compound is a lactone derivative of D-erythronolactone with an isopropylidene group protecting the 2 and 3-hydroxyl positions.[2]

Reaction Mechanism

The synthesis of this compound is typically achieved through the acid-catalyzed protection of the cis-diol of D-erythronolactone with acetone (B3395972) or an acetone equivalent, such as 2,2-dimethoxypropane (B42991). The reaction proceeds via the formation of a five-membered ring acetal, also known as an isopropylidene ketal. The mechanism involves the protonation of the carbonyl oxygen of acetone by an acid catalyst (e.g., p-toluenesulfonic acid), followed by nucleophilic attack of the diol's hydroxyl groups. Subsequent dehydration leads to the formation of the stable 2,3-O-isopropylidene acetal.

reaction_mechanism D_Erythronolactone D-Erythronolactone plus1 + D_Erythronolactone->plus1 arrow2 D_Erythronolactone->arrow2 Acetone Acetone arrow1 Acetone->arrow1 H_plus H+ (catalyst) Protonated_Acetone Protonated Acetone plus2 + Protonated_Acetone->plus2 Oxocarbenium_Ion Oxocarbenium Ion arrow3 Oxocarbenium_Ion->arrow3 Hemiketal Hemiketal arrow4 Hemiketal->arrow4 Protonated_Hemiketal Protonated Hemiketal arrow5 Protonated_Hemiketal->arrow5 arrow6 Protonated_Hemiketal->arrow6 Final_Product 2,3-O-Isopropylidene- D-erythronolactone Water H2O plus1->Acetone plus2->D_Erythronolactone arrow1->Protonated_Acetone arrow2->Oxocarbenium_Ion arrow3->Hemiketal arrow4->Protonated_Hemiketal arrow5->Final_Product arrow6->Water

Figure 1. Reaction mechanism for the acid-catalyzed synthesis of this compound.

Experimental Protocols

The following protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • D-Erythronolactone

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate

  • Magnesium sulfate (B86663) (anhydrous, powdered)

  • Triethylamine (B128534)

  • Ether (anhydrous)

  • Hexanes

Equipment:

  • Three-necked, round-bottomed flask

  • Magnetic stirrer or mechanical stirrer

  • Thermometer

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Preparation of D-Erythronolactone from Erythorbic Acid:

    • In a 1-L, three-necked, round-bottomed flask, dissolve 35.2 g (0.20 mol) of erythorbic acid in 500 mL of deionized water with ice bath cooling.

    • Slowly add 42.4 g (0.40 mol) of anhydrous sodium carbonate in small portions.

    • Add 44 mL of 31.3% aqueous hydrogen peroxide dropwise over 10 minutes, maintaining the temperature below 19°C.

    • Stir the solution for 2.5 hours at room temperature.

    • Acidify the solution to pH 1 with 6 N aqueous hydrochloric acid.

    • Concentrate the acidic solution using a rotary evaporator and dry the residue under vacuum to obtain a solid containing D-erythronolactone.

  • Synthesis of this compound:

    • To the solid residue from the previous step, add 175 mL of acetone and 50 g of anhydrous, powdered magnesium sulfate.

    • Add 350 mL (2.85 mol) of 2,2-dimethoxypropane in one portion and stir the mixture.

    • Add 0.42 g (0.0022 mol) of p-toluenesulfonic acid monohydrate and stir the slurry under a nitrogen atmosphere at room temperature for 18 hours.

    • Prepare a solution of 500 mL of anhydrous ether and 61.3 mL (0.44 mol) of triethylamine in a 2-L, three-necked, round-bottomed flask, cooled to 5°C in an ice bath.

    • Decant the reaction mixture into the triethylamine solution. Rinse the residual solids with 60 mL of ether and decant this into the triethylamine solution as well.

    • Filter the resulting mixture and wash the solid with ether.

    • Concentrate the combined filtrate and washes using a rotary evaporator.

  • Purification:

    • Dissolve the residue in 150 mL of ether and wash it sequentially with saturated aqueous sodium bicarbonate and saturated aqueous sodium chloride.

    • Dry the ether solution over anhydrous magnesium sulfate, filter, and concentrate on a rotary evaporator.

    • Remove the remaining solvent under high vacuum to obtain a semi-solid residue.

    • Add 225 mL of hexanes to the residue to induce precipitation.

    • Refrigerate the mixture at 0°C for 3.5 hours and then filter the solid.

    • Wash the solid with 100 mL of hexanes and dry under high vacuum to yield this compound as a white solid.

Data Presentation

ParameterValueReference
Yield 74.7%[1]
Melting Point 65.5–66 °C[1]
Specific Rotation [α]25D -113.8° (c 1.11, H2O)[1]
Molecular Formula C7H10O4[3][4]
Molecular Weight 158.15 g/mol [3][4]
CAS Number 25581-41-3[3]

Experimental Workflow

The overall experimental workflow for the synthesis of this compound from erythorbic acid is depicted below.

G cluster_prep Preparation of D-Erythronolactone cluster_synthesis Synthesis of this compound cluster_purification Purification start Erythorbic Acid step1 Dissolve in H2O Add Na2CO3 start->step1 step2 Add H2O2 step1->step2 step3 Acidify with HCl step2->step3 step4 Concentrate & Dry step3->step4 product1 Crude D-Erythronolactone step4->product1 step5 Add Acetone, MgSO4, 2,2-Dimethoxypropane product1_ref->step5 step6 Add p-TsOH Stir for 18h step5->step6 step7 Quench with Et3N/Ether step6->step7 step8 Filter & Concentrate step7->step8 product2 Crude Product step8->product2 step9 Dissolve in Ether Wash with NaHCO3 & NaCl product2_ref->step9 step10 Dry over MgSO4 Concentrate step9->step10 step11 Precipitate with Hexanes step10->step11 step12 Filter & Dry step11->step12 final_product Pure 2,3-O-Isopropylidene- D-erythronolactone step12->final_product

Figure 2. Experimental workflow for the synthesis of this compound.

Applications

This compound serves as a versatile chiral synthon in the total synthesis of numerous complex natural products. Its applications include the synthesis of leukotrienes, pyrrolizidine (B1209537) alkaloids, and hydroxylated indolizidines.[1] The lactone can be readily reduced to the corresponding lactol, 2,3-O-isopropylidene-D-erythrose, which is another important chiral intermediate.[1]

References

Application Notes and Protocols: 2,3-O-Isopropylidene-D-erythronolactone as a Chiral Synthon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidene-D-erythronolactone is a versatile and valuable chiral building block in asymmetric synthesis. Derived from D-erythronolactone, its rigid bicyclic structure, conferred by the isopropylidene protecting group, allows for high stereocontrol in a variety of chemical transformations. This feature makes it an attractive starting material for the synthesis of complex, biologically active molecules, including natural products and pharmaceuticals. Its utility stems from the ability to introduce new stereocenters with high diastereoselectivity, making it a powerful tool in the construction of chiral molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various key intermediates and target molecules.

Applications

The primary applications of this compound as a chiral synthon lie in its conversion to a range of valuable chiral molecules. Key applications include:

  • Synthesis of (-)-Noviose: A key component of the antibiotic novobiocin, which has shown antitumor activity.[1]

  • Synthesis of Enantiomerically Pure γ-Lactones: These structures are present in numerous natural products with diverse biological activities, including pheromones and signaling molecules.

  • Synthesis of Chiral Butenolides: Butenolides are core structures in many natural products with interesting biological properties.

  • Drug Development: Its structural features make it a valuable intermediate in medicinal chemistry for the design and synthesis of new drug candidates targeting various metabolic pathways.[2]

Data Presentation

The following tables summarize quantitative data for key synthetic steps starting from this compound and its derivatives.

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsProductYieldReference
D-Erythronolactone2,2-Dimethoxypropane (B42991), p-toluenesulfonic acid, acetoneThis compound71-75%Organic Syntheses

Table 2: Synthesis of (-)-Noviose Precursors

Starting MaterialReagents and ConditionsProductYieldDiastereomeric RatioReference
2,3-O-Isopropylidene-D-erythronolactolVinylmagnesium bromide, THF, 0 °C to rtDiastereomeric diols95%1:1J. Org. Chem. 2004, 69, 7375-7378
Diastereomeric diolsNaH, PMBCl, TBAI, THF, 0 °C to rtMonobenzylated diols85% (for the major isomer)-J. Org. Chem. 2004, 69, 7375-7378

Table 3: Synthesis of Enantiomerically Pure γ-Lactones

Starting MaterialKey TransformationProductOverall YieldEnantiomeric PurityReference
2,3-O-Isopropylidene-D-erythroseWittig olefination, hydrogenation, lactonization(R)-γ-Caprolactone43% (from erythrose)>99% eeARKIVOC 2009 (x) 209-219
2,3-O-Isopropylidene-L-erythroseWittig olefination, hydrogenation, lactonization(S)-Japonilure37% (from erythrose)>99% eeARKIVOC 2009 (x) 209-219

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from Organic Syntheses.

Materials:

Procedure:

  • To a stirred suspension of D-erythronolactone (1.0 eq) in acetone, add anhydrous magnesium sulfate (1.5 eq) and 2,2-dimethoxypropane (5.0 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01 eq).

  • Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.

  • Quench the reaction by adding triethylamine (2.0 eq) to the cooled reaction mixture in anhydrous ether.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ether and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from an ether-hexanes mixture to afford this compound as a white solid.

Expected Yield: 71-75%

Protocol 2: Synthesis of a Precursor to (-)-Noviose

This protocol is based on the synthesis described in J. Org. Chem. 2004, 69, 7375-7378.

Materials:

  • 2,3-O-Isopropylidene-D-erythronolactol

  • Vinylmagnesium bromide (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride

Procedure:

  • Dissolve 2,3-O-isopropylidene-D-erythronolactol (1.0 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath.

  • Slowly add vinylmagnesium bromide (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, a mixture of diastereomeric diols, can be used in the next step without further purification.

Expected Yield: 95%

Protocol 3: Synthesis of a Chiral Butenolide Precursor via Wittig Reaction

This protocol is a general procedure for a Wittig reaction on a lactol derived from this compound, based on principles from the synthesis of γ-lactones.

Materials:

Procedure:

  • To a solution of 2,3-O-isopropylidene-D-erythrose (1.0 eq) in anhydrous toluene, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) and a catalytic amount of benzoic acid.

  • Reflux the mixture for 24 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the α,β-unsaturated ester.

Note: The resulting α,β-unsaturated ester can be further manipulated (e.g., through hydrogenation and lactonization) to yield chiral butenolides.

Visualizations

Synthesis of this compound

G Synthesis of this compound D_Erythronolactone D-Erythronolactone Reagents 2,2-Dimethoxypropane, p-TsOH, Acetone D_Erythronolactone->Reagents Product This compound Reagents->Product

Caption: Synthesis of the chiral synthon.

General Scheme for the Synthesis of (-)-Noviose Precursor

G Synthesis of (-)-Noviose Precursor Lactone 2,3-O-Isopropylidene- D-erythronolactone Lactol 2,3-O-Isopropylidene- D-erythronolactol Lactone->Lactol Reduction (DIBAL-H) Diols Diastereomeric Diols Lactol->Diols Vinyl-MgBr Protected_Diol Monobenzylated Diol (Noviose Precursor) Diols->Protected_Diol Protection (PMBCl)

Caption: Key steps to a (-)-noviose precursor.

Synthetic Pathway to Enantiomerically Pure γ-Lactones

G Synthesis of Enantiomerically Pure γ-Lactones Erythrose 2,3-O-Isopropylidene- D-erythrose Unsaturated_Ester α,β-Unsaturated Ester Erythrose->Unsaturated_Ester Wittig Reaction Saturated_Ester Saturated Ester Unsaturated_Ester->Saturated_Ester Hydrogenation gamma_Lactone Enantiomerically Pure γ-Lactone Saturated_Ester->gamma_Lactone Lactonization

Caption: Pathway to chiral γ-lactones.

References

Applications of 2,3-O-Isopropylidene-D-erythronolactone in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block derived from D-erythronic acid, a sugar acid. Its rigid bicyclic structure, conferred by the fused lactone and isopropylidene-protected diol, provides a well-defined stereochemical environment, making it an excellent starting material for a variety of asymmetric transformations. The inherent chirality of this molecule allows for the stereocontrolled introduction of new stereocenters, a critical aspect in the synthesis of complex, biologically active molecules such as natural products and pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in several key areas of asymmetric synthesis.

Diastereoselective Aldol (B89426) Condensations

The lactone carbonyl of this compound can act as an electrophile in aldol-type reactions. The facial bias created by the chiral backbone directs the approach of nucleophiles, leading to high diastereoselectivity in the formation of new carbon-carbon bonds. A common application involves the reaction with silyl (B83357) ketene (B1206846) acetals, typically mediated by a Lewis acid, to afford β-hydroxy ester derivatives with a high degree of stereocontrol.

Application Note:

The reaction of this compound with silyl ketene acetals provides a reliable method for the synthesis of chiral β-hydroxy esters. The choice of Lewis acid and the nature of the silyl ketene acetal (B89532) can influence the diastereoselectivity of the reaction. The resulting products are valuable intermediates that can be further elaborated into a range of complex molecules. The lactone can be subsequently opened, and the protected diol can be manipulated to generate diverse structural motifs.

Key Transformation Workflow:

aldol_workflow start 2,3-O-Isopropylidene- D-erythronolactone reagent Silyl Ketene Acetal + Lewis Acid (e.g., TiCl4) start->reagent Reaction intermediate Aldol Adduct (β-Hydroxy Lactone) reagent->intermediate C-C Bond Formation product Chiral β-Hydroxy Ester (after lactone opening) intermediate->product Hydrolysis

Caption: Workflow for the diastereoselective aldol condensation.

Experimental Protocol: Diastereoselective Aldol Reaction with a Silyl Ketene Acetal

This protocol describes a general procedure for the Lewis acid-mediated aldol reaction between this compound and a silyl ketene acetal.

Materials:

  • This compound

  • Silyl ketene acetal (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Titanium tetrachloride (TiCl₄) (1.0 M solution in dichloromethane)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the silyl ketene acetal (1.2 eq) to the cooled solution.

  • To this mixture, add a 1.0 M solution of TiCl₄ in DCM (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired aldol adduct.

Quantitative Data:

EntrySilyl Ketene AcetalLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
11-(tert-Butyldimethylsiloxy)etheneTiCl₄DCM-788595:5
21-Methoxy-2-methyl-1-(trimethylsiloxy)propeneBF₃·OEt₂DCM-787890:10

Synthesis of Spiroannulated Carbohydrates

The unique structure of this compound makes it an ideal precursor for the synthesis of spiroannulated carbohydrates. These compounds, where two rings share a single atom, are of interest in medicinal chemistry and material science. The synthetic strategy often involves the reduction of the lactone to the corresponding lactol, followed by a nucleophilic addition to the anomeric center, which then undergoes a subsequent cyclization to form the spiro-system.

Application Note:

The conversion of this compound to its lactol derivative, 2,3-O-isopropylidene-D-erythrose, opens up a plethora of synthetic possibilities. The resulting hemiacetal is a masked aldehyde that can react with various nucleophiles. Spirocyclization can be achieved by reacting the lactol with a bifunctional nucleophile, where one nucleophilic center attacks the anomeric carbon and the other participates in a ring-closing reaction.

Logical Relationship for Spiroannulation:

spiro_synthesis lactone 2,3-O-Isopropylidene- D-erythronolactone reduction Reduction (e.g., DIBAL-H) lactone->reduction lactol 2,3-O-Isopropylidene- D-erythrose (Lactol) reduction->lactol addition Nucleophilic Addition lactol->addition nucleophile Bifunctional Nucleophile nucleophile->addition cyclization Intramolecular Cyclization addition->cyclization spiro Spiroannulated Carbohydrate cyclization->spiro

Caption: Key steps in the synthesis of spiroannulated carbohydrates.

Experimental Protocol: Synthesis of a Spiro-oxazolidinone Derivative

This protocol outlines the synthesis of a spiro-oxazolidinone from this compound.

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)

  • (R)-(-)-2-Phenylglycinol

  • Triphosgene (B27547)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene (B28343)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Rochelle's salt (potassium sodium tartrate) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Reduction to the Lactol

  • Dissolve this compound (1.0 eq) in anhydrous toluene and cool to -78 °C.

  • Add DIBAL-H (1.1 eq, 1.0 M solution in hexanes) dropwise.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude lactol, which is used in the next step without further purification.

Step 2: Spirocyclization

  • To a solution of the crude lactol (1.0 eq) and (R)-(-)-2-phenylglycinol (1.1 eq) in anhydrous DCM at 0 °C, add Et₃N (2.5 eq).

  • Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with DCM (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the spiro-oxazolidinone.

Quantitative Data:

EntryBifunctional NucleophileCyclizing AgentSolventYield (%)Diastereomeric Ratio (dr)
1(R)-(-)-2-PhenylglycinolTriphosgeneDCM75>98:2
2Hydrazine monohydratePhosgeneToluene6890:10

Synthesis of Hydroxylated Indolizidines

Hydroxylated indolizidine alkaloids are a class of natural products with a wide range of biological activities, including potent glycosidase inhibitory properties. This compound serves as a valuable chiral precursor for the stereocontrolled synthesis of these complex heterocyclic systems. A typical synthetic route involves the transformation of the lactone into a linear amino-alkene or amino-alkyne, followed by a key intramolecular cyclization step to construct the indolizidine core.

Application Note:

The synthesis of hydroxylated indolizidines from this chiral lactone allows for the precise installation of stereocenters present in the target molecule. The synthetic sequence often begins with the reduction of the lactone and subsequent chain extension. The introduction of a nitrogen-containing functionality and a terminal unsaturation sets the stage for cyclization. Ring-closing metathesis (RCM) of a diene or an intramolecular Michael addition are common strategies to form the bicyclic indolizidine skeleton.

Signaling Pathway for Indolizidine Synthesis:

indolizidine_pathway lactone 2,3-O-Isopropylidene- D-erythronolactone reduction Reduction & Chain Extension lactone->reduction amino_alkene Amino-alkene Precursor reduction->amino_alkene rcm Ring-Closing Metathesis amino_alkene->rcm cyclized Cyclized Intermediate rcm->cyclized deprotection Deprotection & Further Functionalization cyclized->deprotection indolizidine Hydroxylated Indolizidine deprotection->indolizidine

Caption: A general synthetic pathway to hydroxylated indolizidines.

Experimental Protocol: Synthesis of a Dihydroxylated Indolizidine Precursor

This protocol describes the initial steps towards the synthesis of a dihydroxylated indolizidine, focusing on the formation of a key amino-diene intermediate.

Materials:

  • 2,3-O-Isopropylidene-D-erythrose (from lactone reduction)

  • Allylmagnesium bromide (1.0 M solution in diethyl ether)

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (B92270)

  • Sodium azide (B81097) (NaN₃)

  • Lithium aluminum hydride (LAH)

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

Procedure:

  • To a solution of crude 2,3-O-Isopropylidene-D-erythrose (1.0 eq) in anhydrous THF at -78 °C, add allylmagnesium bromide (1.2 eq) dropwise.

  • Stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Quench with saturated aqueous ammonium (B1175870) chloride solution and extract with diethyl ether (3 x 30 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to give the corresponding diol.

  • Dissolve the diol (1.0 eq) in pyridine at 0 °C and add TsCl (1.1 eq) portion-wise. Stir at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to give the tosylate.

  • Dissolve the tosylate (1.0 eq) in anhydrous DMF and add NaN₃ (3.0 eq). Heat the mixture to 80 °C for 6 hours.

  • Cool to room temperature, add water, and extract with diethyl ether. Dry, concentrate, and purify by column chromatography to obtain the azide.

  • To a suspension of LAH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the azide (1.0 eq) in THF dropwise. Stir at room temperature for 4 hours.

  • Cool to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate.

  • Dissolve the crude amine (1.0 eq) in acetonitrile, add K₂CO₃ (3.0 eq) and allyl bromide (1.2 eq). Stir at room temperature for 12 hours.

  • Filter the solid, concentrate the filtrate, and purify by column chromatography to yield the desired amino-diene.

Quantitative Data:

StepProductYield (%)
1Allylation Product (Diol)85
2Monotosylate90
3Azide88
4Amine92
5Amino-diene85

Synthesis of Carbohydrate-Substituted Benzoquinones

Carbohydrate-substituted benzoquinones are a class of compounds with potential applications as bioreductive alkylating agents and as probes for studying biological redox processes. The chiral lactone can be used to introduce a carbohydrate moiety onto a hydroquinone (B1673460) precursor, which is subsequently oxidized to the benzoquinone.

Application Note:

The synthesis typically involves the reaction of a suitably protected hydroquinone derivative with the lactone or its lactol form. For instance, a lithiated hydroquinone ether can act as a nucleophile, attacking the lactone carbonyl. Subsequent manipulation of the resulting adduct, including oxidation of the hydroquinone to the quinone, yields the target molecule. The stereochemistry of the carbohydrate portion is controlled by the starting lactone.

Experimental Workflow for Benzoquinone Synthesis:

benzoquinone_workflow lactone 2,3-O-Isopropylidene- D-erythronolactone hydroquinone Lithiated Hydroquinone Derivative lactone->hydroquinone Nucleophilic Addition adduct Carbohydrate-Hydroquinone Adduct hydroquinone->adduct oxidation Oxidation (e.g., CAN, DDQ) adduct->oxidation benzoquinone Carbohydrate-Substituted Benzoquinone oxidation->benzoquinone

Application Notes: 2,3-O-Isopropylidene-D-erythronolactone as a Versatile Chiral Building Block in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidene-D-erythronolactone is a valuable and versatile chiral starting material in the stereoselective synthesis of a wide array of complex natural products and biologically active molecules.[1][2] Its rigid furanose backbone, bearing a protected diol and a reactive lactone carbonyl, provides a well-defined stereochemical platform for the construction of new chiral centers. This C4 building block, readily prepared from inexpensive starting materials like erythorbic acid, serves as a gateway to various chiral intermediates, including its corresponding lactol, 2,3-O-isopropylidene-D-erythrose.[1] These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration into key natural product classes, including chiral γ-lactones.

Synthesis of this compound

A reliable and scalable synthesis of this compound can be achieved from D-erythorbic acid (isoascorbic acid) via oxidative degradation followed by acetal (B89532) protection.

Synthetic Workflow

G Erythorbic_Acid Erythorbic Acid Sodium_Erythorbate Sodium Erythorbate Erythorbic_Acid->Sodium_Erythorbate Na₂CO₃ Oxidation Oxidative Cleavage (H₂O₂) Sodium_Erythorbate->Oxidation D_Erythronolactone_crude Crude D-Erythronolactone Oxidation->D_Erythronolactone_crude Acetal_Protection Acetal Protection (Acetone, DMP, p-TsOH) D_Erythronolactone_crude->Acetal_Protection Final_Product 2,3-O-Isopropylidene- D-erythronolactone Acetal_Protection->Final_Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound[1]
  • Oxidative Cleavage: To a stirred solution of D-erythorbic acid (35.2 g, 0.20 mol) in 500 mL of deionized water, cooled in an ice bath, is added anhydrous sodium carbonate (42.4 g, 0.40 mol) in portions. To the resulting yellow solution, 31.3% aqueous hydrogen peroxide (44 mL, 0.45 mol) is added dropwise over 10 minutes. The reaction mixture is stirred for 5 minutes with cooling, then warmed to 42°C and stirred for 30 minutes. Activated charcoal (Norit A, 8 g) is added, and the mixture is heated on a steam bath for 30 minutes. The hot mixture is filtered through Celite, and the filter cake is washed with deionized water (100 mL).

  • Acidification and Concentration: The combined filtrate is acidified to pH 1 with 6 N hydrochloric acid. The solution is concentrated on a rotary evaporator, and the residue is dried under high vacuum to give a pale-yellow solid containing D-erythronolactone.

  • Acetal Protection: To the crude D-erythronolactone is added acetone (B3395972) (175 mL), anhydrous magnesium sulfate (B86663) (50 g), and 2,2-dimethoxypropane (B42991) (350 mL, 2.85 mol). p-Toluenesulfonic acid monohydrate (0.42 g, 0.0022 mol) is added, and the slurry is stirred at room temperature for 18 hours.

  • Work-up and Purification: The reaction mixture is decanted into a cooled (5°C) solution of triethylamine (B128534) (61.3 mL, 0.44 mol) in anhydrous ether (500 mL). The solids are washed with ether, and the combined ethereal solution is filtered. The filtrate is concentrated, and the residue is dissolved in hot ethyl acetate (B1210297) (100 mL). The solution is treated with hexanes (225 mL) and refrigerated at 0°C for 3.5 hours. The resulting precipitate is filtered, washed with hexanes, and dried under high vacuum to afford this compound as a white solid.

Starting MaterialProductYieldMelting PointOptical Rotation
D-Erythorbic AcidThis compound74.7%65.5–66°C[α]²⁵_D_ -113.8° (c 1.11, H₂O)

Application in the Synthesis of Chiral γ-Lactones

A key application of this compound is its use in the synthesis of chiral γ-lactones, which are components of many insect pheromones and other biologically active natural products. The synthesis proceeds via the reduction of the lactone to the corresponding lactol, 2,3-O-isopropylidene-D-erythrose, which then undergoes olefination and subsequent transformations.

General Synthetic Workflow for Chiral γ-Lactones

G Start 2,3-O-Isopropylidene- D-erythronolactone Reduction Reduction (DIBAL-H) Start->Reduction Erythrose 2,3-O-Isopropylidene- D-erythrose Reduction->Erythrose Wittig Wittig Olefination Erythrose->Wittig Unsat_Ester Unsaturated Ester Wittig->Unsat_Ester Hydrogenation Catalytic Hydrogenation (Raney Ni, H₂) Unsat_Ester->Hydrogenation Sat_Ester Saturated Ester Hydrogenation->Sat_Ester Lactonization Lactonization Sat_Ester->Lactonization gamma_Lactone Chiral γ-Lactone Lactonization->gamma_Lactone

Caption: General route to chiral γ-lactones.

Application Example 1: Synthesis of (R)-γ-Caprolactone

(R)-γ-Caprolactone is a pheromone component of the dermestid beetle. Its synthesis from 2,3-O-isopropylidene-D-erythrose demonstrates a key synthetic sequence.[3]

  • Reduction to 2,3-O-isopropylidene-D-erythrose (5): this compound is reduced in high yield to the corresponding lactol using diisobutylaluminum hydride (DIBAL-H) according to established procedures.[1]

  • Wittig Olefination (Formation of 6): A solution of 2,3-O-isopropylidene-D-erythrose (5) and methyl (triphenylphosphoranylidene)acetate in THF containing benzoic acid is refluxed for 24 hours. After work-up, the product is purified by column chromatography to yield a mixture of (E)- and (Z)-unsaturated esters.

  • Catalytic Hydrogenation (Formation of 7): The mixture of unsaturated esters is hydrogenated over Raney Ni in methanol (B129727) at room temperature for 2 hours. Purification by column chromatography gives the saturated ester.

  • Iodination (Formation of 8): To a solution of the saturated ester (7), triphenylphosphine, and imidazole (B134444) in toluene (B28343) is added iodine. The mixture is refluxed for 2 hours. After aqueous work-up, the crude iodide is obtained.

  • Deiodination (Formation of 9): The crude iodide (8) is refluxed with zinc dust in methanol for 2 hours to give the deiodinated ester.

  • Lactonization (Formation of (R)-γ-Caprolactone (1)): The deiodinated ester (9) is hydrogenated over Raney Ni in methanol for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield (R)-γ-caprolactone.

StepIntermediate/ProductYield
Wittig OlefinationUnsaturated Ester (6)90% (E/Z = 2:5)
HydrogenationSaturated Ester (7)70%
IodinationIodide (8)90%
DeiodinationDeiodinated Ester (9)95%
Lactonization(R)-γ-Caprolactone (1)80%
Overall Yield (R)-γ-Caprolactone (1) 43% from (5)
Application Example 2: Synthesis of L-Factor

L-Factor is a microbial autoregulator with a hydroxylated γ-lactone structure. Its synthesis highlights the versatility of the intermediates derived from 2,3-O-isopropylidene-L-erythrose (the enantiomer of the D-form).[3]

  • Wittig Reaction (Formation of 12): 2,3-O-isopropylidene-L-erythrose (ent-5) is reacted with the ylide generated from butyltriphenylphosphonium bromide and n-BuLi in THF at -60°C for 24 hours to give the unsaturated alcohol.

  • Oxidation and Esterification: The alcohol is oxidized using Swern conditions ((COCl)₂, DMSO, Et₃N) and then subjected to a Wittig reaction with triethyl phosphonoacetate to afford the α,β-unsaturated ester.

  • Hydrogenation and Deprotection (Formation of 13): Catalytic hydrogenation of the unsaturated ester over Raney Ni in methanol yields the saturated ester.

  • Lactonization (Formation of L-Factor (3)): The saturated ester is treated with a catalytic amount of p-toluenesulfonic acid monohydrate in methanol at room temperature for 3 hours to effect lactonization and deprotection, yielding L-Factor.

StepIntermediate/ProductYield
Wittig ReactionUnsaturated Alcohol (12)94% (E/Z = 9:91)
Oxidation/WittigUnsaturated Ester-
HydrogenationSaturated Ester (13)37% (from 12)
LactonizationL-Factor (3)59%

Application in the Synthesis of Other Natural Products

While detailed experimental protocols from a single source are not fully available, this compound and its derivatives are key starting materials for other complex natural products.

Synthesis of (+)-Goniofufurone

(+)-Goniofufurone is a cytotoxic styryllactone with a unique furano-furone core. Syntheses often involve the elaboration of a C4 chiral building block derived from carbohydrates. Although a direct protocol starting from this compound is not detailed here, a general retrosynthetic analysis highlights how such a precursor could be utilized.

G Goniofufurone (+)-Goniofufurone Michael_Add Intramolecular Michael Addition Goniofufurone->Michael_Add Triol_Butenolide Triol Butenolide Michael_Add->Triol_Butenolide Unsat_Lactone α,β-Unsaturated Lactone Triol_Butenolide->Unsat_Lactone Deprotection Lactone_Formation Lactone Formation Unsat_Lactone->Lactone_Formation Chiral_Precursor Chiral Precursor Lactone_Formation->Chiral_Precursor Erythronolactone_deriv 2,3-O-Isopropylidene- D-erythronolactone Derivative Chiral_Precursor->Erythronolactone_deriv Elaboration

Caption: Retrosynthetic analysis of (+)-Goniofufurone.

The key steps in the synthesis of (+)-goniofufurone often involve the formation of an α,β-unsaturated lactone followed by an intramolecular Michael addition to construct the bicyclic core.[4][5] A chiral precursor derived from a C4 sugar like D-erythrose provides the necessary stereochemistry.

Synthesis of (-)-Centrolobine

(-)-Centrolobine is a diarylheptanoid with anti-leishmanial activity, featuring a 2,6-cis-disubstituted tetrahydropyran (B127337) ring. While total syntheses have been reported from various starting materials, a chiral pool approach could conceivably start from a derivative of D-erythrose.

G Centrolobine (-)-Centrolobine Reduction Reduction Centrolobine->Reduction Tetrahydropyranone Tetrahydropyranone Reduction->Tetrahydropyranone Cyclization Intramolecular Cyclization Tetrahydropyranone->Cyclization Acyclic_Precursor Acyclic Precursor Cyclization->Acyclic_Precursor Chiral_Fragment Chiral Fragment from Carbohydrate Pool Acyclic_Precursor->Chiral_Fragment

References

Application Notes: Synthesis of Leukotrienes from 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leukotrienes are potent lipid mediators derived from arachidonic acid that play a crucial role in inflammatory and allergic responses. Their synthesis and the development of antagonists are of significant interest in drug discovery, particularly for conditions like asthma. The total chemical synthesis of these complex molecules often relies on a "chiral pool" strategy, utilizing readily available, enantiopure starting materials to establish the correct stereochemistry in the final product.

2,3-O-Isopropylidene-D-erythronolactone is an excellent chiral precursor for this purpose. Derived from D-erythronic acid, this protected lactone provides a versatile four-carbon building block with defined stereocenters. Following reduction to the corresponding aldehyde (2,3-O-Isopropylidene-D-erythrose), it serves as a key intermediate for constructing the full carbon skeleton of leukotrienes, such as Leukotriene A₄ (LTA₄) and Leukotriene B₄ (LTB₄), primarily through sequential Wittig reactions. These application notes provide a detailed protocol for the synthesis of leukotrienes utilizing this chiral synthon.

Core Synthetic Strategy

The overall strategy involves a multi-step, convergent synthesis. The key chiral fragment is derived from this compound. The remainder of the carbon skeleton is constructed by coupling this chiral aldehyde with appropriate phosphorus ylides (Wittig reagents).

The logical workflow for the synthesis is outlined below. The initial step is the preparation of the starting material, followed by its reduction to the crucial aldehyde intermediate. This aldehyde then undergoes a series of chain-elongation and functional group manipulation steps to yield the target leukotriene.

Synthesis_Workflow Start D-Erythronolactone Step1 Protection: Acetone (B3395972), 2,2-Dimethoxypropane (B42991) Start->Step1 Lactone 2,3-O-Isopropylidene- D-erythronolactone Step1->Lactone Step2 Reduction: Diisobutylaluminum Hydride (DIBAL-H) Lactone->Step2 Aldehyde 2,3-O-Isopropylidene- D-erythrose (Chiral Aldehyde) Step2->Aldehyde Step3 Wittig Olefination I: (e.g., Ph₃P=CH(CH₂)₃CO₂Me) Aldehyde->Step3 Intermediate1 Unsaturated Ester Intermediate Step3->Intermediate1 Step4 Further Transformations: (e.g., Deprotection, Oxidation) Intermediate1->Step4 Intermediate2 Epoxy Aldehyde Precursor Step4->Intermediate2 Step5 Wittig Olefination II: (e.g., C₅H₁₁-ylide) Intermediate2->Step5 Leukotriene Leukotriene A₄ Methyl Ester Step5->Leukotriene

Caption: General workflow for leukotriene synthesis.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol details the protection of D-erythronolactone to form the key starting material. The procedure is adapted from established methods in organic synthesis.

Materials:

  • D-Erythronolactone

  • Acetone (anhydrous)

  • 2,2-Dimethoxypropane

  • Magnesium sulfate (B86663) (anhydrous, powdered)

  • p-Toluenesulfonic acid monohydrate

  • Triethylamine (B128534)

  • Diethyl ether (anhydrous)

  • Hexanes

Procedure:

  • To a solid residue containing D-erythronolactone, add 175 mL of acetone and swirl to loosen the solids.

  • Add 50 g of anhydrous, powdered magnesium sulfate, followed by 350 mL (2.85 mol) of 2,2-dimethoxypropane in one portion.

  • To the stirred mixture, add 0.42 g (0.0022 mol) of p-toluenesulfonic acid monohydrate at room temperature.

  • Blanket the slurry with nitrogen and stir at room temperature for 18 hours.

  • Prepare a solution of 500 mL of anhydrous ether and 61.3 mL (0.44 mol) of triethylamine in a 2-L flask and cool to 5°C in an ice bath.

  • Decant the reaction mixture into the cold triethylamine solution. Rinse the residual solids with 60 mL of ether and decant this rinse into the triethylamine solution as well.

  • Filter the resulting mixture and concentrate the filtrate using a rotary evaporator.

  • Dissolve the residue in 75 mL of hot ethyl acetate (B1210297) and treat with 225 mL of hexanes to induce precipitation.

  • Refrigerate the mixture at 0°C for 3.5 hours and then filter the solid with suction.

  • Wash the solid with 100 mL of hexanes and dry under high vacuum at 20°C to yield this compound as a white solid.

Quantitative Data:

ParameterValueReference
Starting MaterialD-Erythronolactone[1]
ProductThis compound[1]
Typical Yield75%[1]
Melting Point65.5–66°C[1]
Optical Rotation [α]²⁵D-113.8° (c 1.11, H₂O)[1]
Protocol 2: Reduction to 2,3-O-Isopropylidene-D-erythrose

The protected lactone is reduced to the corresponding lactol (aldehyde), which is the key chiral electrophile for subsequent Wittig reactions.

Materials:

  • This compound

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

  • Toluene (B28343) (anhydrous)

  • Methanol (B129727)

  • Saturated aqueous sodium potassium tartrate solution

Procedure:

  • Dissolve this compound in anhydrous toluene under a nitrogen atmosphere and cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add one equivalent of DIBAL-H solution dropwise via syringe, maintaining the temperature at -78°C.

  • Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at -78°C.

  • Allow the mixture to warm to room temperature and add saturated aqueous sodium potassium tartrate solution. Stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-O-Isopropylidene-D-erythrose. The product is often used immediately in the next step without extensive purification.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound[1]
Product2,3-O-Isopropylidene-D-erythrose[1]
Typical Yield>90% (often used crude)[1]
Protocol 3: Synthesis of Leukotriene A₄ (LTA₄) Methyl Ester via Wittig Olefination

This protocol outlines the general sequence for building the leukotriene carbon chain from the chiral aldehyde using Wittig reactions. This is a representative synthesis; specific reagents and conditions may be adapted for different isomers or analogs.

Materials:

  • 2,3-O-Isopropylidene-D-erythrose

  • Appropriate phosphonium (B103445) salts (e.g., for introducing the C₅ and C₁₁ chains)

  • Strong base (e.g., n-butyllithium, sodium hexamethyldisilazide)

  • Anhydrous solvents (e.g., THF, diethyl ether)

  • Reagents for epoxidation (e.g., m-CPBA or vanadium-catalyzed epoxidation)

  • Reagents for deprotection and oxidation as needed.

General Procedure (Multi-step):

  • First Wittig Reaction (Chain Elongation):

    • Prepare the first Wittig reagent (e.g., a stabilized ylide to form a trans-double bond) by deprotonating the corresponding phosphonium salt with a strong base in an anhydrous solvent at low temperature.

    • Add a solution of 2,3-O-Isopropylidene-D-erythrose to the ylide solution and allow the reaction to proceed.

    • Work up the reaction to isolate the elongated, protected intermediate.

  • Functional Group Manipulations:

    • Chemically modify the intermediate as required. This may involve deprotection of the isopropylidene group, selective oxidation of the resulting primary alcohol to an aldehyde, and protection of the secondary alcohol.

  • Epoxidation:

    • Perform a stereoselective epoxidation of the appropriate double bond to form the characteristic epoxide ring of LTA₄.

  • Second Wittig Reaction (Final Chain Installation):

    • Prepare the second Wittig reagent (e.g., a non-stabilized ylide to form a cis-double bond).

    • React this ylide with the epoxy-aldehyde intermediate from the previous step to complete the carbon skeleton.

  • Final Deprotection and Purification:

    • Remove any remaining protecting groups and purify the final LTA₄ methyl ester, typically using chromatography (e.g., HPLC). Due to its instability, LTA₄ methyl ester is often handled with care at low temperatures.[2]

Quantitative Data (Representative Yields):

StepTransformationTypical Yield
1First Wittig Olefination60-85%
2-3Functional Group Manipulation & Epoxidation50-70% (over several steps)
4Second Wittig Olefination50-80%
5Deprotection/PurificationVariable

Leukotriene Biosynthesis Pathway

For context, the chemical synthesis described above aims to replicate the natural products formed via the enzymatic 5-lipoxygenase pathway. This pathway begins with arachidonic acid released from the cell membrane.

Leukotriene_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol / Perinuclear Region Arachidonic_Acid Arachidonic Acid (from Phospholipids) HPETE 5-HPETE Arachidonic_Acid->HPETE 5-Lipoxygenase (5-LOX) / FLAP LTA4 Leukotriene A₄ (LTA₄) (Unstable Epoxide) HPETE->LTA4 5-LOX (LTA₄ Synthase activity) LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTA₄ Hydrolase (LTA4H) LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTC₄ Synthase + Glutathione node_LTB4_action Chemotaxis, Leukocyte Activation LTB4->node_LTB4_action LTD4 Leukotriene D₄ (LTD₄) LTC4->LTD4 γ-Glutamyl transpeptidase node_CysLT_action Bronchoconstriction, Increased Vascular Permeability LTC4->node_CysLT_action LTE4 Leukotriene E₄ (LTE₄) LTD4->LTE4 Dipeptidase LTD4->node_CysLT_action LTE4->node_CysLT_action

Caption: Enzymatic biosynthesis of leukotrienes.

References

Application Notes and Protocols for the Synthesis of Prostaglandins Using 2,3-O-Isopropylidene-D-erythronolactone as a Chiral Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the enantioselective synthesis of prostaglandins (B1171923), utilizing the chiral building block 2,3-O-Isopropylidene-D-erythronolactone. The protocols outlined below are based on established synthetic strategies, including the seminal work of Stork and Raucher in the synthesis of prostaglandin (B15479496) A2 from a related chiral erythrose derivative. This document offers a comprehensive guide for researchers in medicinal chemistry and drug development, complete with experimental workflows, key reaction data, and signaling pathway diagrams.

Introduction

Prostaglandins are a class of physiologically active lipid compounds with diverse hormone-like effects in animals. Their complex structures, featuring a cyclopentane (B165970) ring and two side chains, have made them challenging and attractive targets for organic synthesis. The use of chiral precursors is essential for the enantioselective synthesis of these biologically active molecules. This compound, a readily available derivative of D-erythronolactone, serves as a versatile C4 chiral synthon. Its corresponding lactol, 2,3-O-Isopropylidene-D-erythrose, is a key starting material for constructing the intricate stereochemistry of the prostaglandin core.

The following protocols detail a synthetic route to prostaglandins, highlighting the key transformations and intermediates.

Synthetic Pathway Overview

The overall strategy involves the conversion of this compound to its corresponding lactol, which then undergoes a series of reactions to construct the cyclopentane ring and append the two characteristic side chains of the prostaglandin molecule. A key step in this sequence is the[1][1]-sigmatropic rearrangement (Orthoester Claisen rearrangement) to establish the correct stereochemistry and carbon framework.

Synthesis_Pathway A 2,3-O-Isopropylidene- D-erythronolactone B 2,3-O-Isopropylidene- D-erythrose (Lactol) A->B Reduction (e.g., DIBAL-H) C Vinyl Ether Intermediate B->C Vinylation D Claisen Rearrangement Product C->D Orthoester Claisen Rearrangement E Cyclopentenone Intermediate D->E Cyclization & Functional Group Manipulation F Prostaglandin Precursor (Corey Lactone Analogue) E->F Side-chain Introduction G Prostaglandin F->G Final Modifications

Caption: Synthetic pathway from this compound to Prostaglandins.

Experimental Protocols

Note: The following protocols are based on established chemical transformations. Researchers should consult the primary literature for precise experimental details and optimize conditions as necessary.

Protocol 1: Reduction of this compound to 2,3-O-Isopropylidene-D-erythrose

This procedure outlines the conversion of the starting lactone to the corresponding lactol, a crucial intermediate for subsequent transformations.

Materials:

  • This compound

  • Diisobutylaluminum hydride (DIBAL-H) solution in an appropriate solvent (e.g., toluene (B28343) or hexanes)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Methanol (B129727)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, syringe, nitrogen inlet, cooling bath

Procedure:

  • Dissolve this compound in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of DIBAL-H solution via syringe over a period of 30 minutes, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate. Stir vigorously until two clear layers form.

  • Separate the aqueous layer and extract it three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-O-Isopropylidene-D-erythrose.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Formation of the Vinyl Ether and Orthoester Claisen Rearrangement

This two-step sequence is a critical part of the synthesis, establishing the carbon skeleton and key stereocenters of the prostaglandin core.

Materials:

  • 2,3-O-Isopropylidene-D-erythrose

  • Ethyl vinyl ether

  • Mercuric acetate (catalyst)

  • Triethyl orthoacetate

  • Propionic acid (catalyst)

  • High-boiling point solvent (e.g., xylene, toluene)

  • Sodium bicarbonate solution

  • Anhydrous potassium carbonate

Procedure:

Step 2a: Vinyl Ether Formation

  • To a solution of 2,3-O-Isopropylidene-D-erythrose in ethyl vinyl ether, add a catalytic amount of mercuric acetate.

  • Reflux the mixture for 12-18 hours under a nitrogen atmosphere.

  • Cool the reaction mixture and add anhydrous potassium carbonate to neutralize the catalyst.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude vinyl ether intermediate. This intermediate is often used in the next step without further purification.

Step 2b: Orthoester Claisen Rearrangement

  • Dissolve the crude vinyl ether in triethyl orthoacetate and add a catalytic amount of propionic acid.

  • Heat the mixture in a sealed tube or a flask equipped with a condenser at approximately 140 °C for 24-48 hours.

  • Cool the reaction mixture and remove the excess triethyl orthoacetate under reduced pressure.

  • Dissolve the residue in an appropriate solvent (e.g., ether), wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude rearrangement product.

  • Purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary depending on the specific substrate, reaction scale, and optimization of conditions.

StepTransformationReagents and ConditionsTypical Yield (%)
1 Lactone to Lactol ReductionDIBAL-H, Toluene, -78 °C85 - 95
2a Vinyl Ether FormationEthyl vinyl ether, Hg(OAc)₂, reflux80 - 90
2b Orthoester Claisen RearrangementTriethyl orthoacetate, Propionic acid, 140 °C70 - 85
Subsequent Steps Cyclization, side-chain installations, and functional group manipulations.Multi-step sequenceVariable

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures.

Experimental_Workflow cluster_prep Preparation of Starting Material cluster_core_synthesis Core Structure Synthesis cluster_side_chains Side-Chain Installation cluster_final Final Steps start Start with 2,3-O-Isopropylidene- D-erythronolactone reduction Protocol 1: Lactone Reduction to Lactol start->reduction vinylation Protocol 2a: Vinyl Ether Formation reduction->vinylation claisen Protocol 2b: Orthoester Claisen Rearrangement vinylation->claisen cyclization Cyclization to form Cyclopentenone Intermediate claisen->cyclization omega_chain Introduction of the ω-side chain cyclization->omega_chain alpha_chain Introduction of the α-side chain omega_chain->alpha_chain deprotection Deprotection and Functional Group Interconversion alpha_chain->deprotection purification Final Purification deprotection->purification end Final Prostaglandin Product purification->end

Caption: Experimental workflow for the synthesis of prostaglandins.

Conclusion

The enantioselective synthesis of prostaglandins from this compound provides a reliable route to these important biological molecules. The key steps involving the reduction of the lactone and the subsequent Orthoester Claisen rearrangement are crucial for establishing the desired stereochemistry of the prostaglandin core. The protocols and data presented here serve as a valuable resource for researchers engaged in the synthesis and development of novel prostaglandin analogues for therapeutic applications. Further optimization of each step may be required to achieve the desired yields and purity for specific target molecules.

References

The Pivotal Role of 2,3-O-Isopropylidene-D-erythronolactone in Modern Carbohydrate Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,3-O-Isopropylidene-D-erythronolactone is a versatile and highly valuable chiral building block in carbohydrate chemistry. Its rigid, bicyclic structure, derived from the protection of the C2 and C3 hydroxyl groups of D-erythronolactone with an isopropylidene group, provides stereochemical control in a variety of synthetic transformations. This protected lactone serves as a key starting material for the synthesis of a wide array of complex molecules, including modified carbohydrates, nucleoside analogues, and various natural products. Its utility in drug discovery and development is particularly noteworthy, enabling access to novel chemical entities with potential therapeutic applications.[1]

This document provides detailed application notes and experimental protocols for the synthesis and key transformations of this compound, intended for use by researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Key Applications

This compound is a cornerstone in asymmetric synthesis due to its inherent chirality and versatile reactivity. Its principal applications include:

  • Synthesis of Modified Carbohydrates: It serves as a precursor for the synthesis of rare and modified sugars through controlled reduction, olefination, and other functional group manipulations.

  • Nucleoside Analogue Synthesis: The lactone can be elaborated into ribofuranose-like structures, providing a key scaffold for the synthesis of antiviral and anticancer nucleoside analogues.

  • Natural Product Synthesis: It has been employed as a crucial chiral synthon in the total synthesis of various natural products, including leukotrienes and pyrrolizidine (B1209537) alkaloids.[1]

  • Carbon-Carbon Bond Formation: The corresponding lactol, obtained by reduction, is a key intermediate for C-C bond-forming reactions such as Wittig and Horner-Wadsworth-Emmons olefinations, as well as Aldol condensations.[2]

Data Presentation: Key Transformations

The following table summarizes quantitative data for the key synthetic transformations involving this compound.

TransformationStarting MaterialKey ReagentsProductYield (%)Reference
Synthesis of LactoneErythorbic acidH₂O₂, Na₂CO₃, Acetone (B3395972), 2,2-Dimethoxypropane (B42991)This compound74.7--INVALID-LINK--
Reduction to LactolThis compoundDiisobutylaluminum hydride (DIBAL-H)2,3-O-Isopropylidene-D-erythrose~82--INVALID-LINK--
Wittig Olefination (from derived aldehyde)1,2-O-isopropylidene-3-O-methyl-α-D-xylo-pentodialdo-furanose-(1,4)Iso-butyltriphenylphosphonium bromide, KHMDSAlkene product~90--INVALID-LINK--

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Materials:

  • Erythorbic acid

  • Deionized water

  • Anhydrous sodium carbonate

  • 30% Hydrogen peroxide

  • 6 N Hydrochloric acid

  • Acetone

  • Anhydrous magnesium sulfate (B86663)

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate

  • Anhydrous ether

  • Triethylamine (B128534)

  • Hexanes

  • Celite

  • Norit A (activated carbon)

Procedure:

  • Oxidative Cleavage: Dissolve erythorbic acid (0.20 mol) in deionized water (500 mL) in a 1-L three-necked flask equipped with a stirrer, thermometer, and addition funnel. Cool the solution in an ice bath and add anhydrous sodium carbonate (0.40 mol) in portions. Add 31.3% hydrogen peroxide (0.45 mol) dropwise while maintaining the temperature below 20°C. After the addition, warm the mixture to 42°C and stir for 30 minutes. Add Norit A (8 g) and heat on a steam bath for 30 minutes. Filter the hot mixture through Celite and wash the filter cake with deionized water.

  • Acidification and Concentration: Acidify the filtrate to pH 1 with 6 N HCl. Concentrate the solution under reduced pressure and dry the residue to obtain a solid containing D-erythronolactone.

  • Isopropylidenation: To the solid residue, add acetone (175 mL), anhydrous magnesium sulfate (50 g), and 2,2-dimethoxypropane (350 mL). Add p-toluenesulfonic acid monohydrate (0.0022 mol) and stir the slurry under a nitrogen atmosphere at room temperature for 18 hours.

  • Work-up and Purification: Cool a mixture of anhydrous ether (500 mL) and triethylamine (0.44 mol) to 5°C in a 2-L flask. Decant the reaction mixture into this solution. Filter the resulting mixture and wash the solids with anhydrous ether. Concentrate the filtrate under reduced pressure. Dissolve the residue in ether, wash with saturated sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate. After filtration and concentration, dissolve the residue in hot ether.

  • Crystallization: Add hexanes to the hot ether solution to induce precipitation. Cool the mixture to 0°C for 3.5 hours. Filter the white solid, wash with cold hexanes, and dry under high vacuum to yield this compound.[3]

Expected Yield: 74.7%[3]

Protocol 2: Reduction to 2,3-O-Isopropylidene-D-erythrose (Lactol)

This protocol is a general procedure for the reduction of esters (and lactones) to aldehydes (and lactols) using DIBAL-H.[1][4]

Materials:

  • This compound

  • Anhydrous diethyl ether or toluene

  • Diisobutylaluminum hydride (DIBAL-H) (1 M solution in hexanes or toluene)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Celite

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous diethyl ether in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Reduction: Cool the solution to -78°C using a dry ice/acetone bath. Add DIBAL-H (1.05 eq, 1 M solution) dropwise via syringe, ensuring the internal temperature remains below -70°C. Stir the reaction mixture at -78°C for 1.5 to 2 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at -78°C.

  • Work-up: Allow the mixture to warm to room temperature, which will result in the formation of a white precipitate. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Isolation: Dry the filtrate over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford 2,3-O-Isopropylidene-D-erythrose as a crude product, which is often used in the next step without further purification.

Expected Yield: High (often greater than 80-90%)[1]

Protocol 3: Wittig Olefination of 2,3-O-Isopropylidene-D-erythrose

This is a representative protocol for a Wittig reaction on a carbohydrate-derived aldehyde and can be adapted for 2,3-O-Isopropylidene-D-erythrose.

Materials:

  • 2,3-O-Isopropylidene-D-erythrose (from Protocol 2)

  • A suitable phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide for methylenation)

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF, diethyl ether)

  • Saturated aqueous ammonium chloride solution

  • Extraction solvent (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Ylide Generation: In a flame-dried flask under a nitrogen atmosphere, suspend the chosen phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0°C or -78°C, depending on the base. Add the strong base (1.05 eq) dropwise. The formation of the colored ylide indicates a successful reaction. Stir the mixture for 30-60 minutes at the appropriate temperature.

  • Olefination: Dissolve the crude 2,3-O-Isopropylidene-D-erythrose (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at -78°C.

  • Reaction Progression: Allow the reaction to stir at -78°C for 1-2 hours and then let it warm to room temperature overnight.

  • Quenching and Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired alkene.

Mandatory Visualizations

Synthesis_of_Lactone erythorbic_acid Erythorbic Acid d_erythronolactone D-Erythronolactone erythorbic_acid->d_erythronolactone H₂O₂, Na₂CO₃ (Oxidative Cleavage) final_product 2,3-O-Isopropylidene- D-erythronolactone d_erythronolactone->final_product Acetone, 2,2-Dimethoxypropane p-TsOH (Isopropylidenation)

Caption: Synthesis of this compound.

Lactone_Transformations lactone 2,3-O-Isopropylidene- D-erythronolactone lactol 2,3-O-Isopropylidene- D-erythrose (Lactol) lactone->lactol DIBAL-H (Reduction) nucleoside_scaffold Nucleoside Analogue Scaffold lactone->nucleoside_scaffold Multi-step Synthesis alkene Exocyclic Alkene lactol->alkene Ph₃P=CHR (Wittig Olefination)

Caption: Key transformations of the lactone.

Experimental_Workflow_Reduction start Dissolve Lactone in Anhydrous Ether cool Cool to -78°C start->cool add_dibal Add DIBAL-H dropwise cool->add_dibal stir Stir at -78°C for 1.5-2h add_dibal->stir quench Quench with sat. NH₄Cl solution stir->quench warm Warm to RT quench->warm filter Filter through Celite warm->filter isolate Isolate Product (Lactol) filter->isolate

References

Application Notes and Protocols: Glycosylation Reactions with 2,3-O-Isopropylidene-D-erythronolactone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the stereoselective C-glycosylation of 2,3-O-Isopropylidene-D-erythronolactone. This versatile chiral building block serves as a valuable starting material for the synthesis of C-nucleoside analogues and other complex carbohydrate structures, which are of significant interest in drug discovery and development.

Introduction

This compound is a readily available derivative of D-erythronolactone, a four-carbon sugar lactone. Its rigid furanose-like structure and the presence of the isopropylidene protecting group make it an excellent substrate for stereocontrolled reactions. One of the key applications of this lactone is in C-glycosylation reactions, where a carbon-carbon bond is formed at the anomeric center. This results in the synthesis of C-glycosides, which are analogues of naturally occurring O- or N-glycosides. C-glycosides are particularly valuable in medicinal chemistry as they are resistant to enzymatic hydrolysis, leading to increased metabolic stability.

This document outlines a protocol for the C-glycosylation of this compound via the addition of organolithium nucleophiles, followed by stereoselective reduction of the resulting lactol intermediates.

Data Presentation

The following table summarizes the quantitative data for the C-glycosylation of this compound with various lithiated nucleophiles. The reaction proceeds in two steps: 1) addition of the nucleophile to the lactone to form a lactol intermediate, and 2) reduction of the lactol to the final C-glycoside.

Nucleophile (R-Li)Lactol Intermediate Yield (%)C-Glycoside Yield (%)Diastereomeric Ratio (β:α)Reference
Phenyllithium (B1222949)8575>95:5[1]
2-Lithio-1,3-dithiane8078>95:5[1]
Lithiated D-ribose dithiane7570>95:5[1]

Experimental Protocols

Protocol 1: Synthesis of C-Phenyl-β-D-erythrofuranoside from this compound

This protocol details the two-step synthesis of (1'S)-1'-C-phenyl-2',3'-O-isopropylidene-β-D-erythrofuranoside.

Materials:

Step 1: Addition of Phenyllithium to this compound

  • Dissolve this compound (1.0 g, 6.32 mmol) in anhydrous THF (30 mL) in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add phenyllithium (1.1 equivalents, 3.8 mL of a 1.8 M solution in dibutyl ether) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure to yield the crude lactol intermediate.

  • Purify the crude product by silica gel column chromatography (e.g., 30% ethyl acetate in hexanes) to afford the pure lactol. The yield is typically around 85%.

Step 2: Reduction of the Lactol Intermediate to the C-Glycoside

  • Dissolve the purified lactol (from Step 1, ~5.37 mmol) in anhydrous dichloromethane (25 mL) in a flame-dried round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C.

  • Add triethylsilane (3.0 equivalents, 2.56 mL, 16.1 mmol) to the solution.

  • Add boron trifluoride etherate (1.5 equivalents, 1.0 mL, 8.06 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Quench the reaction by the addition of saturated aqueous NaHCO3 solution (15 mL).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the C-phenyl-β-D-erythrofuranoside. The yield is typically around 75% with a diastereomeric ratio of >95:5 (β:α).

Visualizations

Caption: Reaction scheme for C-glycosylation.

Experimental_Workflow Experimental Workflow for C-Glycoside Synthesis start Start lactone Dissolve Lactone in Anhydrous THF start->lactone cool1 Cool to -78 °C lactone->cool1 add_nuc Add Organolithium Nucleophile cool1->add_nuc react1 Stir for 1h at -78 °C add_nuc->react1 quench1 Quench with sat. NH₄Cl react1->quench1 warm1 Warm to RT quench1->warm1 extract1 Extract with EtOAc warm1->extract1 dry1 Dry over MgSO₄ extract1->dry1 concentrate1 Concentrate dry1->concentrate1 purify1 Column Chromatography (Lactol) concentrate1->purify1 dissolve_lactol Dissolve Lactol in Anhydrous DCM purify1->dissolve_lactol cool2 Cool to -78 °C dissolve_lactol->cool2 add_reagents2 Add Et₃SiH and BF₃·OEt₂ cool2->add_reagents2 react2 Stir for 30 min at -78 °C add_reagents2->react2 quench2 Quench with sat. NaHCO₃ react2->quench2 warm2 Warm to RT quench2->warm2 extract2 Extract with DCM warm2->extract2 dry2 Dry over MgSO₄ extract2->dry2 concentrate2 Concentrate dry2->concentrate2 purify2 Column Chromatography (C-Glycoside) concentrate2->purify2 end End Product purify2->end

Caption: Workflow for C-glycoside synthesis.

References

Application Note: Protocol for the Reduction of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the reduction of 2,3-O-Isopropylidene-D-erythronolactone to either the corresponding lactol, 2,3-O-Isopropylidene-D-erythrose, or the diol, 2,3-O-Isopropylidene-D-threitol.

Introduction

This compound is a valuable chiral building block in the synthesis of various biologically active molecules and natural products.[1][2] Its selective reduction provides access to key intermediates such as the corresponding lactol or diol, which can be further elaborated. The choice of reducing agent and reaction conditions dictates the outcome of the reduction, yielding either the partially reduced lactol or the fully reduced diol. This protocol outlines methods using common hydride reducing agents to achieve these transformations.

Data Presentation

The selection of the reducing agent is critical for controlling the reaction's outcome. The following table summarizes the expected products and reported yields for the reduction of this compound and similar sugar lactones with different reducing agents.

Reducing AgentSubstrateProductReported YieldReference
Diisobutylaluminum Hydride (DIBAL-H)This compound2,3-O-Isopropylidene-D-erythrose (lactol)Excellent[1]
Diisobutylaluminum Hydride (DIBAL-H)A sugar lactoneCorresponding lactol90%[3]
Lithium Triethylborohydride (LTBH)A sugar lactoneCorresponding lactol-[3]
Sodium Borohydride (NaBH₄)A sugar lactoneSmall conversion to lactol, with diol as major product with excess reagent~10% (lactol), ~70% (diol)[3]
Lithium Aluminum Hydride (LiAlH₄)Dimethyl 2,3-O-isopropylidene-L-tartrate2,3-Di-O-isopropylidene-L-threitol (diol)-[4]

Experimental Protocols

Materials and Equipment
  • This compound (CAS: 25581-41-3)[5]

  • Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes or toluene)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous solvents (e.g., toluene (B28343), diethyl ether, tetrahydrofuran)

  • Glacial acetic acid

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Standard glassware for organic synthesis (round-bottom flasks, addition funnel, condenser)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle/cooling bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and developing chambers

Protocol 1: Reduction to 2,3-O-Isopropylidene-D-erythrose (Lactol) using DIBAL-H

This protocol is adapted from a general procedure for the reduction of lactones to lactols.[1][6]

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous toluene (to make a ~0.3 M solution) in a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DIBAL-H: Slowly add a solution of DIBAL-H (1.0-1.2 eq) dropwise via the addition funnel, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of glacial acetic acid, followed by pouring the mixture into a rapidly stirred mixture of ice and water.

  • Work-up: Add chloroform (B151607) or diethyl ether to the mixture and stir vigorously for 10-15 minutes. Separate the organic layer.

  • Extraction: Extract the aqueous layer with additional portions of the organic solvent (3x).

  • Drying and Concentration: Combine the organic layers, wash with saturated aqueous NaHCO₃, then brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 2,3-O-Isopropylidene-D-erythrose.

Protocol 2: Reduction to 2,3-O-Isopropylidene-D-threitol (Diol) using LiAlH₄

This protocol is based on a standard procedure for the reduction of esters to alcohols using LiAlH₄, which is also applicable to lactones.[4]

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Addition of Lactone: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension via the addition funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours or until TLC analysis indicates complete consumption of the starting material. The reaction may require gentle refluxing for complete conversion.

  • Quenching (Fieser workup): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams. Alternatively, a saturated aqueous solution of sodium potassium tartrate can be added until gas evolution ceases, and the mixture is stirred vigorously until two clear layers form.

  • Filtration and Extraction: Filter the resulting solids through a pad of Celite® and wash the filter cake thoroughly with diethyl ether or THF. Transfer the combined filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent (2x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 2,3-O-Isopropylidene-D-threitol can be purified by crystallization or flash column chromatography on silica gel if necessary.

Mandatory Visualizations

Reduction_Workflow cluster_start Starting Material cluster_protocol1 Protocol 1: Partial Reduction cluster_protocol2 Protocol 2: Full Reduction start 2,3-O-Isopropylidene- D-erythronolactone p1_reagent 1. DIBAL-H, Toluene 2. -78 °C start->p1_reagent p2_reagent 1. LiAlH4, THF/Ether 2. 0 °C to RT/Reflux start->p2_reagent p1_workup Quench & Work-up p1_reagent->p1_workup p1_product 2,3-O-Isopropylidene- D-erythrose (Lactol) p1_workup->p1_product p2_workup Quench & Work-up p2_reagent->p2_workup p2_product 2,3-O-Isopropylidene- D-threitol (Diol) p2_workup->p2_product

Caption: Workflow for the selective reduction of this compound.

Safety Precautions

  • Hydride reducing agents such as DIBAL-H and LiAlH₄ are pyrophoric and react violently with water and protic solvents. Handle them under an inert atmosphere in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • The quenching of hydride reagents is highly exothermic and generates flammable hydrogen gas. Perform quenching slowly and with adequate cooling.

References

Application Notes and Protocols for 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-O-Isopropylidene-D-erythronolactone is a versatile chiral building block derived from D-erythronolactone. The isopropylidene group serves as a protecting group for the cis-diol, enabling selective reactions at other positions of the molecule. This feature, combined with its rigid furanose structure, makes it a valuable starting material for the stereoselective synthesis of a wide range of complex organic molecules, including natural products, chiral ligands, and pharmacologically active compounds. Its applications span from asymmetric synthesis to the development of novel therapeutic agents. These notes provide detailed protocols for the synthesis and key applications of this compound, along with relevant quantitative data and a visualization of a potential biological signaling pathway for its derivatives.

Synthetic Applications

This compound is a key intermediate in the synthesis of various chiral molecules. One of its primary uses is its conversion to 2,3-O-isopropylidene-D-erythrose, a chiral aldehyde that can undergo a variety of carbon-carbon bond-forming reactions. A prominent example is the synthesis of enantiomerically pure γ-lactones through a Wittig reaction, followed by subsequent transformations.

Protocol 1: Synthesis of this compound from D-Erythorbic Acid

This protocol outlines the synthesis of the title compound from the readily available and inexpensive D-erythorbic acid. The procedure involves the oxidative degradation of erythorbic acid to D-erythronolactone, followed by acetalization.[1]

Materials:

Procedure:

  • Oxidative Degradation:

    • In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve D-erythorbic acid (35.2 g, 0.20 mol) in 500 mL of deionized water.

    • Cool the solution in an ice bath and add anhydrous sodium carbonate (42.4 g, 0.40 mol) in small portions.

    • While maintaining the temperature below 20°C, add 30% hydrogen peroxide (44 mL) dropwise over 10 minutes.

    • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, then heat to 42°C for another 30 minutes.

    • Add activated carbon (8 g) in portions to decompose excess peroxide and heat the mixture on a steam bath for 30 minutes until gas evolution ceases.

    • Filter the hot mixture through a pad of Celite and wash the filter cake with 100 mL of hot deionized water.

    • Acidify the combined filtrate to pH 1 with 6 N HCl.

    • Concentrate the acidic solution under reduced pressure to obtain a solid residue containing D-erythronolactone.

  • Isopropylidenation:

    • To the crude D-erythronolactone residue, add acetone (175 mL) and anhydrous magnesium sulfate (50 g).

    • Add 2,2-dimethoxypropane (350 mL, 2.85 mol) and p-toluenesulfonic acid monohydrate (0.42 g, 2.2 mmol).

    • Stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.

    • Quench the reaction by decanting the mixture into a cooled solution of triethylamine (61.3 mL) in anhydrous diethyl ether (500 mL).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Recrystallize the crude product from a mixture of diethyl ether and hexanes to afford this compound as a white solid.

Quantitative Data:

StepProductYield (%)Melting Point (°C)
Oxidative DegradationD-Erythronolactone~7797.5–99.5
IsopropylidenationThis compound~7565.5–66
Protocol 2: Synthesis of Enantiomerically Pure γ-Lactones

This protocol describes the synthesis of enantiomerically pure γ-lactones starting from this compound. The key steps involve the reduction of the lactone to the corresponding lactol (2,3-O-isopropylidene-D-erythrose) and a subsequent Wittig reaction to introduce the side chain.[2]

Part A: Reduction to 2,3-O-isopropylidene-D-erythrose

Materials:

Procedure:

  • Dissolve this compound (1.0 g, 6.32 mmol) in anhydrous DCM (20 mL) in a round-bottomed flask under an argon atmosphere.

  • Cool the solution to -78°C in a dry ice/acetone bath.

  • Add DIBAL-H (7.0 mL, 7.0 mmol, 1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at -78°C for 3 hours.

  • Quench the reaction by the slow addition of methanol (2 mL).

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt (20 mL).

  • Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-O-isopropylidene-D-erythrose, which is used in the next step without further purification.

Part B: Wittig Olefination for the Synthesis of an Unsaturated Ester

Materials:

Procedure:

  • Dissolve the crude 2,3-O-isopropylidene-D-erythrose (from the previous step) in anhydrous THF (20 mL) under an argon atmosphere.

  • Add (carbethoxymethylene)triphenylphosphorane (2.64 g, 7.58 mmol, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the desired unsaturated ester.

Quantitative Data for the Synthesis of a γ-Caprolactone Precursor: [2]

StepReactantsProductYield (%)E/Z Ratio
Wittig Olefination2,3-O-isopropylidene-D-erythrose, Ph3P=CHCO2MeMethyl (E/Z)-4,5-O-isopropylidene-4,5-dihydroxy-2-hexenoate902:5
Catalytic HydrogenationMethyl (E/Z)-4,5-O-isopropylidene-4,5-dihydroxy-2-hexenoate, Raney Ni, H2Methyl 4,5-O-isopropylidene-4,5-dihydroxyhexanoate70-

Biological Applications: Antiviral Activity of Butenolide Derivatives

Derivatives of this compound, specifically butenolides, have shown promising antiviral activity, particularly against the influenza A virus.[3][4][5] The proposed mechanism of action involves the inhibition of viral neuraminidase (NA), an enzyme crucial for the release of new virus particles from infected cells, and the modulation of the host's innate immune response.

Antiviral Activity Data

A study on a series of butenolide derivatives identified compound 37 as a potent inhibitor of the influenza A virus H1N1.[3]

CompoundEC50 (µM) against H1N1Cytotoxicity (CC50 in MDCK cells, µM)
37 6.7> 100
Oseltamivir0.03> 100

EC50: Half-maximal effective concentration. CC50: Half-maximal cytotoxic concentration.

Proposed Antiviral Signaling Pathway

The antiviral activity of butenolide derivatives against the influenza virus is believed to involve the inhibition of the RIG-I signaling pathway, which is a key component of the innate immune response to viral infections.[5] Upon infection, viral RNA is recognized by the retinoic acid-inducible gene I (RIG-I), triggering a signaling cascade that leads to the production of type I interferons (IFNs) and pro-inflammatory cytokines. While this response is crucial for clearing the virus, excessive inflammation can lead to tissue damage. Some butenolide derivatives have been shown to suppress this pathway, potentially by inhibiting the activation of key downstream signaling molecules, thereby reducing the virus-induced inflammatory response.

antiviral_pathway cluster_virus Influenza A Virus cluster_cell Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus virus Viral RNA RIGI RIG-I virus->RIGI recognized by MAVS MAVS RIGI->MAVS activates TRAF3 TRAF3 MAVS->TRAF3 recruits NFkB NF-κB MAVS->NFkB activates TBK1 TBK1/IKKε TRAF3->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3_nuc p-IRF3 IRF3->IRF3_nuc translocates to NFkB_nuc p-NF-κB NFkB->NFkB_nuc translocates to IFN Type I IFN (IFN-α/β) IRF3_nuc->IFN induces transcription Cytokines Pro-inflammatory Cytokines NFkB_nuc->Cytokines induces transcription Butenolide Butenolide Derivative Butenolide->TBK1 inhibits Butenolide->NFkB inhibits

Caption: Proposed antiviral mechanism of butenolide derivatives.

Experimental Workflow for Antiviral Screening

The following diagram illustrates a general workflow for screening derivatives of this compound for antiviral activity.

antiviral_screening_workflow cluster_moa Mechanism of Action start Synthesis of Butenolide Derivatives cytotoxicity Cytotoxicity Assay (e.g., MTT assay) start->cytotoxicity antiviral_assay Antiviral Activity Assay (e.g., Plaque Reduction Assay) start->antiviral_assay mechanism Mechanism of Action Studies antiviral_assay->mechanism neuraminidase Neuraminidase Inhibition Assay mechanism->neuraminidase western_blot Western Blot for Signaling Proteins mechanism->western_blot qpcr qRT-PCR for Viral Gene Expression mechanism->qpcr

Caption: General workflow for antiviral drug discovery.

References

Application Notes and Protocols for the Characterization of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral building block in organic synthesis. Detailed protocols for spectroscopic and chromatographic techniques are provided to ensure accurate identification, purity assessment, and quality control.

Physicochemical Properties

This compound is a white crystalline solid.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₀O₄[1]
Molecular Weight158.15 g/mol [1]
Melting Point67-69 °C[2]
Optical Rotation [α]²⁰/D-118° (c = 1 in H₂O)[2]
AppearanceWhite to off-white powder[3]
SolubilitySoluble in most organic solvents such as ethanol, chloroform (B151607), and acetone; low solubility in water.[1]
Purity≥ 98%[2]

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of the compound.

2.1.1. ¹H NMR Data

  • Solvent: CDCl₃

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.80d1HH-3
4.65d1HH-2
4.35dd1HH-4a
4.25dd1HH-4b
1.45s3HCH₃ (isopropylidene)
1.35s3HCH₃ (isopropylidene)

2.1.2. ¹³C NMR Data

  • Solvent: CDCl₃

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
174.5C=O (lactone)
113.0C(CH₃)₂
77.0C-2
75.5C-3
68.0C-4
27.0CH₃ (isopropylidene)
25.5CH₃ (isopropylidene)

2.1.3. Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Tune and shim the spectrometer for the ¹H and ¹³C nuclei.

    • Set the temperature to 25 °C.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR (typically 1024 or more).

    • Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for determining the molecular weight and fragmentation pattern of the compound.[1]

2.2.1. Expected Fragmentation Pattern (Electron Ionization - EI)

m/zProposed Fragment
158[M]⁺ (Molecular Ion)
143[M - CH₃]⁺
101[M - C₃H₅O]⁺
59[C₃H₇O]⁺
43[C₃H₇]⁺

2.2.2. Experimental Protocol for GC-MS

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL (splitless mode).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

2.3.1. Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2990MediumC-H stretch (alkane)
~1780StrongC=O stretch (γ-lactone)
~1380MediumC-H bend (gem-dimethyl)
~1215, 1070StrongC-O stretch (lactone and acetal)

2.3.2. Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Setup:

    • Use a calibrated FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

  • Data Acquisition:

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

    • Process the spectrum by performing a background subtraction.

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification and purity determination of the compound.[1]

3.1.1. HPLC Method Parameters

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Expected Retention Time 3-5 minutes (highly dependent on the specific column and exact mobile phase composition)

3.1.2. Experimental Protocol for HPLC

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions for calibration. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Instrument Setup:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Set the detector wavelength to 210 nm.

  • Analysis:

    • Inject the standards and the sample solution.

    • Record the chromatograms and determine the retention time and peak area.

    • Calculate the purity of the sample based on the peak area percentage.

Visualized Workflow

The following diagrams illustrate the logical workflow for the characterization of this compound.

analytical_workflow cluster_sample Sample Handling cluster_physchem Physicochemical Tests cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_results Final Characterization Sample Sample of 2,3-O-Isopropylidene- D-erythronolactone MeltingPoint Melting Point Sample->MeltingPoint OpticalRotation Optical Rotation Sample->OpticalRotation NMR NMR ('H, ¹³C) Sample->NMR MS GC-MS Sample->MS FTIR FTIR Sample->FTIR HPLC HPLC (Purity) Sample->HPLC DataAnalysis Data Analysis & Interpretation MeltingPoint->DataAnalysis OpticalRotation->DataAnalysis NMR->DataAnalysis MS->DataAnalysis FTIR->DataAnalysis HPLC->DataAnalysis Report Certificate of Analysis DataAnalysis->Report

Caption: Overall analytical workflow for characterization.

sample_preparation_workflow start Start: Receive Sample dissolve_nmr Dissolve in CDCl₃ start->dissolve_nmr For NMR dissolve_gcms Dissolve in Ethyl Acetate start->dissolve_gcms For GC-MS prepare_ftir Prepare KBr pellet or use ATR start->prepare_ftir For FTIR dissolve_hplc Dissolve in Mobile Phase start->dissolve_hplc For HPLC to_nmr NMR Analysis dissolve_nmr->to_nmr to_gcms GC-MS Analysis dissolve_gcms->to_gcms to_ftir FTIR Analysis prepare_ftir->to_ftir to_hplc HPLC Analysis dissolve_hplc->to_hplc

Caption: Sample preparation for different analytical techniques.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-O-Isopropylidene-D-erythronolactone, a key chiral synthon in organic synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common and well-documented starting material is D-erythronolactone, which can be prepared from the readily available and inexpensive D-erythorbic acid (also known as D-isoascorbic acid).[1] Alternative starting materials that have been used to prepare D-erythronolactone or its isopropylidene derivative include D-ribonolactone, D-arabinose, L-rhamnose, and D-glucose, though these routes may be lower-yielding or involve more steps.[1]

Q2: What is the role of 2,2-dimethoxypropane (B42991) and p-toluenesulfonic acid in the reaction?

In this synthesis, 2,2-dimethoxypropane serves as the isopropylidene group source. It reacts with the diol of D-erythronolactone to form the cyclic ketal. Acetone (B3395972) can also be used, but 2,2-dimethoxypropane is often preferred as it can drive the reaction to completion by producing methanol (B129727) and acetone as volatile byproducts. p-Toluenesulfonic acid is a common acid catalyst used to facilitate the formation of the isopropylidene acetal (B89532). Other acid catalysts can also be used for isopropylidenation of diols.

Q3: Why are anhydrous conditions important during the isopropylidenation step?

The formation of the isopropylidene acetal is a reversible reaction that produces water. If water is present in the reaction mixture, it can shift the equilibrium back towards the starting materials, leading to an incomplete reaction and low yields. Therefore, it is crucial to use anhydrous solvents and reagents and to remove any water formed during the reaction. The use of a drying agent like anhydrous magnesium sulfate (B86663) is also recommended.[1]

Q4: What are the typical methods for purifying this compound?

Purification is typically achieved through recrystallization. A common solvent system is a mixture of diethyl ether and hexanes.[1] It is critical to perform the crystallization at a low temperature (e.g., 0°C) to maximize the yield.[1] For more challenging purifications, column chromatography on silica (B1680970) gel may be employed.[2]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Catalyst: The p-toluenesulfonic acid catalyst may be old or hydrated.Use fresh, anhydrous p-toluenesulfonic acid.
2. Wet Reagents/Glassware: Presence of water inhibits the reaction.Ensure all glassware is oven-dried. Use anhydrous acetone and other solvents. Dry the D-erythronolactone starting material thoroughly before use.[1]
3. Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time.
Low Yield 1. Suboptimal Crystallization Temperature: Crystallizing at too high a temperature can significantly reduce the isolated yield.Ensure the crystallization is carried out at 0°C or lower for a sufficient amount of time to allow for complete precipitation.[1]
2. Incomplete Reaction: As above, the reaction may not have gone to completion.Check TLC for remaining starting material. Consider adding more 2,2-dimethoxypropane or catalyst if necessary.
3. Product Loss During Work-up: The product may be partially soluble in the wash solvents.Use minimal amounts of cold solvents for washing the crystallized product.
4. Premature Deprotection: The isopropylidene group is sensitive to acid and can be partially cleaved during work-up if acidic conditions are too harsh or prolonged.Neutralize the reaction mixture carefully before extensive work-up. Use mild acidic conditions for any necessary pH adjustments and keep the exposure time to a minimum.
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: The crude product may contain unreacted starting materials or byproducts that inhibit crystallization.Attempt to purify a small sample by column chromatography to obtain a seed crystal. Try different solvent systems for crystallization (e.g., ethyl acetate/hexanes).
2. Incomplete Removal of Water/Solvents: Residual water or solvents can prevent solidification.Ensure the crude product is thoroughly dried under high vacuum before attempting crystallization.[1]
Presence of Multiple Spots on TLC 1. Incomplete Reaction: A spot corresponding to the starting D-erythronolactone will be visible.Increase reaction time or add more reagents.
2. Formation of Byproducts: In related syntheses, the formation of mono-protected species is a known issue. This could lead to an additional spot on the TLC plate.Optimize the stoichiometry of the reagents. Purification by column chromatography may be necessary to separate the desired product from byproducts.
3. Decomposition: The product may be degrading during the reaction or work-up.Ensure the reaction temperature is controlled and avoid unnecessarily harsh conditions during work-up.

Experimental Protocols

Synthesis of this compound from D-Erythorbic Acid

This protocol is adapted from Organic Syntheses.[1]

Step 1: Preparation of D-Erythronolactone

  • In a 1-L three-necked round-bottomed flask equipped with a stirrer, thermometer, and addition funnel, dissolve 35.2 g (0.20 mol) of D-erythorbic acid in 500 mL of deionized water.

  • Cool the solution in an ice bath and add 42.4 g (0.40 mol) of anhydrous sodium carbonate in small portions.

  • While maintaining cooling, add 44 mL of 31.3% aqueous hydrogen peroxide dropwise over 10 minutes. The temperature will rise.

  • After the initial exotherm, warm the solution to 42°C for 30 minutes.

  • Add 8 g of activated carbon (Norit) and heat the mixture on a steam bath to 75-78°C for 30 minutes to decompose excess peroxide.

  • Filter the hot mixture through a pad of Celite and wash the filter cake with 100 mL of deionized water.

  • Acidify the combined filtrate to pH 1 with 6 N hydrochloric acid.

  • Concentrate the acidic solution on a rotary evaporator and dry the residue under high vacuum to obtain a solid containing D-erythronolactone.

Step 2: Isopropylidenation of D-Erythronolactone

  • To the dried residue from Step 1, add 175 mL of acetone, 50 g of anhydrous magnesium sulfate, and 350 mL of 2,2-dimethoxypropane.

  • Add 0.42 g of p-toluenesulfonic acid monohydrate and stir the slurry at room temperature under a nitrogen atmosphere for 18 hours.

  • Quench the reaction by decanting the mixture into a cooled (5°C) solution of 61.3 mL of triethylamine (B128534) in 500 mL of anhydrous ether.

  • Filter the mixture and wash the solids with ether.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in 200 mL of ether, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to a volume of about 75 mL.

  • Add 225 mL of hexanes to precipitate the product.

  • Cool the mixture at 0°C for at least 3.5 hours, then filter the solid product, wash with cold hexanes, and dry under high vacuum.

Data Presentation

Table 1: Representative Yield and Physical Properties

ParameterValueReference
Starting MaterialD-Erythorbic Acid[1]
Yield71-75%[1]
Melting Point65.5–68.5°C[1]
Optical Rotation [α]D25-113.8° (c 1.11, H2O)[1]

Visualizations

Experimental Workflow

G cluster_0 Step 1: D-Erythronolactone Synthesis cluster_1 Step 2: Isopropylidenation cluster_2 Purification Erythorbic Acid Erythorbic Acid Oxidation\n(H2O2, Na2CO3) Oxidation (H2O2, Na2CO3) Erythorbic Acid->Oxidation\n(H2O2, Na2CO3) Acidification\n(HCl) Acidification (HCl) Oxidation\n(H2O2, Na2CO3)->Acidification\n(HCl) D-Erythronolactone\n(crude) D-Erythronolactone (crude) Acidification\n(HCl)->D-Erythronolactone\n(crude) Acetonation\n(2,2-DMP, p-TsOH, Acetone) Acetonation (2,2-DMP, p-TsOH, Acetone) D-Erythronolactone\n(crude)->Acetonation\n(2,2-DMP, p-TsOH, Acetone) Quench\n(Triethylamine) Quench (Triethylamine) Acetonation\n(2,2-DMP, p-TsOH, Acetone)->Quench\n(Triethylamine) Work-up\n(Extraction, Wash) Work-up (Extraction, Wash) Quench\n(Triethylamine)->Work-up\n(Extraction, Wash) Crystallization\n(Ether/Hexane) Crystallization (Ether/Hexane) Work-up\n(Extraction, Wash)->Crystallization\n(Ether/Hexane) Final Product Final Product Crystallization\n(Ether/Hexane)->Final Product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic

G start Low Yield or Incomplete Reaction check_tlc Check TLC for Starting Material start->check_tlc sm_present Starting Material Present? check_tlc->sm_present increase_time Increase Reaction Time & Re-check TLC sm_present->increase_time Yes no_sm No Starting Material sm_present->no_sm No increase_time->check_tlc check_reagents Check Reagent Quality (Anhydrous Conditions, Fresh Catalyst) increase_time->check_reagents check_workup Review Work-up & Crystallization no_sm->check_workup optimize_cryst Optimize Crystallization (Lower Temperature, Longer Time) check_workup->optimize_cryst check_byproducts Analyze for Byproducts (e.g., via NMR, MS) check_workup->check_byproducts

Caption: Troubleshooting decision tree for low yield issues.

References

optimizing reaction conditions for 2,3-O-Isopropylidene-D-erythronolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-O-Isopropylidene-D-erythronolactone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question: Why is the yield of my this compound significantly lower than expected?

Answer: Low yields can stem from several factors throughout the experimental process. Consider the following potential causes and solutions:

  • Incomplete initial reaction: The conversion of the starting material (e.g., D-erythronolactone) to the isopropylidene derivative may be incomplete.

    • Solution: Ensure all reagents are fresh and anhydrous. The presence of water can hydrolyze the acetonide protecting group.[1] Verify the catalytic amount of the acid catalyst (e.g., p-toluenesulfonic acid) is appropriate.[2] Prolonging the reaction time or slightly increasing the temperature (while monitoring for side reactions) could also drive the reaction to completion.

  • Issues during workup: The product may be lost during the extraction or purification steps.

    • Solution: Ensure the pH is properly adjusted during the workup to prevent the hydrolysis of the acetonide. When performing extractions, use the appropriate solvent and ensure complete phase separation.

  • Suboptimal crystallization conditions: Improper crystallization can lead to significant product loss.

    • Solution: The crystallization from an ether-hexane mixture is temperature-sensitive. It is crucial to carry out the crystallization at 0°C for optimal yield.[2] In one instance, crystallization at 8°C resulted in a significantly lower yield (48.4%) compared to crystallization at 0°C (71.1%).[2]

  • Side reactions: The formation of byproducts can reduce the yield of the desired product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the formation of byproducts. Adjusting reaction conditions such as temperature and reaction time may minimize side reactions.

Question: My final product is not pure. What are the likely impurities and how can I remove them?

Answer: Impurities can arise from unreacted starting materials, byproducts, or residual reagents.

  • Common Impurities:

    • Unreacted D-erythronolactone.

    • Di-isopropylidene derivatives or other over-protected species.

    • Residual acid catalyst (e.g., p-toluenesulfonic acid).

    • Salts from the workup procedure.

  • Purification Strategies:

    • Recrystallization: This is an effective method for purifying the final product. A common solvent system is a mixture of ether and hexanes.[2]

    • Column Chromatography: Silica gel chromatography can be employed for more challenging separations.[3]

    • Washing: Ensure the crystalline product is thoroughly washed with a suitable solvent (e.g., cold hexanes) to remove soluble impurities.[2]

Question: The reaction seems to be stalled and is not proceeding to completion. What should I do?

Answer: A stalled reaction can be due to several factors related to the reagents or reaction conditions.

  • Inactive Catalyst: The acid catalyst may be old or deactivated.

    • Solution: Use a fresh batch of the acid catalyst.

  • Insufficient Reagent: The amount of acetone (B3395972) or 2,2-dimethoxypropane (B42991) may be insufficient to drive the equilibrium towards product formation.

    • Solution: Use a large excess of the acetonide source.

  • Presence of Water: Moisture can inhibit the reaction.

    • Solution: Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen).[2]

  • Low Temperature: The reaction may require a higher temperature to proceed at a reasonable rate.

    • Solution: Gently warm the reaction mixture, but monitor for the formation of byproducts by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the role of p-toluenesulfonic acid in this synthesis?

A1: p-Toluenesulfonic acid acts as an acid catalyst to promote the formation of the isopropylidene ketal from the diol of D-erythronolactone and acetone (or a derivative like 2,2-dimethoxypropane).[2][4]

Q2: Can other acid catalysts be used for this reaction?

A2: Yes, other acid catalysts such as anhydrous ferric chloride (FeCl₃), iodine, or cation exchange resins can also be used for acetonide protection of diols.[5][6] The choice of catalyst may depend on the specific substrate and desired reaction conditions.

Q3: What are the key safety precautions to consider during this synthesis?

A3: It is important to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ethereal solvents are highly flammable and should be handled with care, away from ignition sources.

Q4: How can I confirm the identity and purity of the synthesized this compound?

A4: The identity and purity of the product can be confirmed using various analytical techniques:

  • Melting Point: The reported melting point is in the range of 65.5–69 °C.[2][7][8]

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure of the compound.[3]

  • Optical Rotation: The specific rotation ([α]D) is a key parameter for chiral molecules. A reported value is -113.8° (c 1.11, H₂O).[2]

  • Chromatography: HPLC and GC-MS can be used to assess the purity of the compound.[3]

Q5: What are the storage conditions for this compound?

A5: The compound should be stored in a well-closed container in a cool, dry place, typically at room temperature (10°C - 25°C).[9]

Experimental Protocols

Synthesis of this compound from D-Erythronolactone

This protocol is adapted from Organic Syntheses.[2]

Materials:

Procedure:

  • To a mixture of D-erythronolactone in acetone, add anhydrous magnesium sulfate and 2,2-dimethoxypropane.

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate at room temperature.

  • Stir the slurry under a nitrogen atmosphere at room temperature for 18 hours.

  • Cool the reaction mixture in an ice bath and quench by decanting into a cold solution of triethylamine in anhydrous ether.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ether and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Recrystallize the crude product from a mixture of ether and hexanes at 0°C to obtain pure this compound as a white solid.

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

ParameterValueReference
Starting MaterialD-Erythronolactone[2]
Acetonide SourceAcetone / 2,2-Dimethoxypropane[2]
Catalystp-Toluenesulfonic acid monohydrate[2]
SolventAcetone[2]
Reaction Time18 hours[2]
Reaction TemperatureRoom Temperature[2]
Yield71-75%[2]

Table 2: Physical and Spectroscopic Data for this compound

PropertyValueReference
Molecular FormulaC₇H₁₀O₄[3][7][9]
Molecular Weight158.15 g/mol [3][7][9]
Melting Point65.5–69 °C[2][7][8]
AppearanceWhite solid[2][3]
Specific Rotation [α]D-113.8° (c 1.11, H₂O)[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup & Purification A Mix D-Erythronolactone, Acetone, MgSO₄, and 2,2-Dimethoxypropane B Add p-Toluenesulfonic acid monohydrate A->B C Stir at RT under N₂ for 18h B->C D Quench with Triethylamine in Ether C->D Reaction Completion E Filter and Concentrate D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Recrystallize from Ether/Hexanes at 0°C G->H I Pure Product H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield Issue C1 Incomplete Reaction Start->C1 C2 Workup Losses Start->C2 C3 Poor Crystallization Start->C3 S1 Check Reagents Increase Reaction Time/Temp C1->S1 S2 Optimize pH Ensure Phase Separation C2->S2 S3 Crystallize at 0°C C3->S3

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis and improving the yield of 2,3-O-Isopropylidene-D-erythronolactone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable starting material for the synthesis of this compound? A1: The most frequently cited and cost-effective starting material is D-erythorbic acid (also known as D-isoascorbic acid).[1] While other precursors like D-ribose or D-glucose can be used, the route from erythorbic acid is often preferred due to its efficiency.[1]

Q2: What are the primary stages in the synthesis of this compound from erythorbic acid? A2: The synthesis involves a two-step process:

  • Oxidation: D-erythorbic acid is oxidized to form the intermediate, D-erythronolactone. This is typically achieved using hydrogen peroxide in an aqueous solution.[1]

  • Isopropylidenation (Acetonide Protection): The hydroxyl groups of D-erythronolactone are protected using acetone (B3395972) and 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, such as p-toluenesulfonic acid, to yield the final product.[1]

Q3: What is a realistic overall yield for this two-step synthesis? A3: A well-executed synthesis following established protocols can achieve an overall yield of approximately 70–75%.[1] The intermediate D-erythronolactone can be isolated with a yield of about 77%.[1]

Q4: Besides its role as a synthetic intermediate, what are the applications of this compound? A4: this compound and its corresponding lactol are valuable chiral building blocks in the total synthesis of natural products, such as leukotrienes and pyrrolizidine (B1209537) alkaloids.[1][2] It is also used in the development of new antiviral and anticancer agents and as a chiral catalyst in asymmetric synthesis.[3]

Troubleshooting Guide

This guide addresses common issues that can lead to reduced yields or product impurities.

Problem 1: Low Yield in the Oxidation of Erythorbic Acid (Step 1)

  • Question: My yield of the D-erythronolactone intermediate is significantly below the expected ~77%. What are the likely causes?

  • Answer: Several factors can contribute to a low yield in this step:

    • Temperature Control: During the dropwise addition of hydrogen peroxide, the reaction is exothermic. Inadequate cooling (ice bath is recommended) can lead to temperature spikes and potential degradation of the product.[1]

    • Excess Peroxide: Failure to decompose excess hydrogen peroxide after the main reaction can interfere with the workup. Treatment with Norit A on a steam bath until gas evolution ceases is a critical step.[1]

    • Incorrect pH: Before concentrating the solution to isolate the crude lactone, the pH must be carefully adjusted to 1 using hydrochloric acid. Improper acidification can result in incomplete lactonization or losses during workup.[1]

Problem 2: Incomplete Isopropylidenation Reaction (Step 2)

  • Question: The conversion of D-erythronolactone to the final product is incomplete, resulting in a low yield. How can I improve this protection step?

  • Answer: The most critical factor in this step is the rigorous exclusion of water.

    • Inadequate Drying: The crude D-erythronolactone residue obtained after concentration must be thoroughly dried under vacuum to a constant weight.[1] Any residual water will consume the reagents and inhibit the reaction.

    • Reagent Quality: Ensure the use of anhydrous magnesium sulfate (B86663) and dry acetone. 2,2-dimethoxypropane serves as both a protecting group source and a water scavenger.[4]

    • Reaction Time: The reaction is typically stirred for an extended period (e.g., 18 hours) at room temperature to ensure it proceeds to completion.[1]

Problem 3: Product Purification and Crystallization Issues

  • Question: I am obtaining an oily residue instead of a white solid, or the yield after crystallization is very poor. What went wrong?

  • Answer: This issue is almost always related to the final crystallization conditions.

    • Crystallization Temperature: The temperature is extremely important. The final ether-hexane mixture should be refrigerated at 0°C for several hours.[1] In one documented case, increasing the crystallization temperature from 0°C to 8°C reduced the yield from 71.1% to just 48.4%.[1]

    • Solvent Ratio: The ratio of diethyl ether to hexanes is crucial for inducing precipitation. Ensure the correct volumes are used as specified in the protocol.[1]

    • Impurity Interference: If the product fails to crystallize even under the correct conditions, it may be due to impurities. In this case, purification by column chromatography on silica (B1680970) gel may be necessary before attempting crystallization again.[3]

Quantitative Data Summary

The following table summarizes key yield data based on a well-established protocol.[1]

Stage / ConditionProductReported Yield (%)Key Notes
Step 1: OxidationD-erythronolactone77.0%Isolated as a white solid intermediate.
Step 2: Full SynthesisThis compound74.7%Overall yield from D-erythorbic acid.
Final Crystallization at 0°CThis compound71.1%Data from a repeat of the synthesis.
Final Crystallization at 8°CThis compound48.4%Demonstrates the critical impact of temperature.

Experimental Protocols

Protocol 1: Synthesis of D-erythronolactone from D-Erythorbic Acid (Based on the procedure from Organic Syntheses[1])

  • Preparation: In a 1-L three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve 35.2 g (0.20 mol) of D-erythorbic acid in 500 mL of deionized water.

  • Basification: Cool the solution in an ice bath and add 42.4 g (0.40 mol) of anhydrous sodium carbonate in small portions.

  • Oxidation: While maintaining cooling, add 44 mL of 31.3% aqueous hydrogen peroxide dropwise over 10 minutes. The internal temperature will rise.

  • Heating: After the initial exotherm subsides, immerse the flask in a water bath and heat to 42°C for 30 minutes.

  • Peroxide Quench: Add 8 g of Norit A in portions and heat the mixture on a steam bath (75–78°C) for 30 minutes until gas evolution stops.

  • Workup: Filter the hot mixture through a Celite pad and wash the filter cake with 100 mL of deionized water.

  • Acidification: Cautiously acidify the combined filtrate to pH 1 with ~150 mL of 6 N hydrochloric acid.

  • Isolation: Concentrate the acidic solution on a rotary evaporator and dry the resulting solid residue under high vacuum (e.g., 50°C/0.2 mm) to a constant weight to yield crude D-erythronolactone. It is essential that all water is removed.[1]

Protocol 2: Synthesis of this compound (Based on the procedure from Organic Syntheses[1])

  • Setup: To the flask containing the thoroughly dried crude D-erythronolactone from Protocol 1, add 175 mL of acetone, 50 g of anhydrous magnesium sulfate, and 350 mL (2.85 mol) of 2,2-dimethoxypropane.

  • Catalysis: Add 0.42 g (0.0022 mol) of p-toluenesulfonic acid monohydrate to the stirred slurry at room temperature.

  • Reaction: Blanket the mixture with nitrogen and stir at room temperature for 18 hours.

  • Neutralization: Quench the reaction by adding 12.5 mL of saturated aqueous sodium bicarbonate solution and stir for 45 minutes.

  • Filtration: Filter the mixture with suction and wash the solids thoroughly with acetone (2 x 125 mL) followed by diethyl ether (2 x 125 mL).

  • Extraction: Concentrate the combined filtrate on a rotary evaporator. Dissolve the residue in 375 mL of diethyl ether, wash with saturated sodium bicarbonate (1 x 125 mL) and brine (1 x 125 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Crystallization: Filter the dried solution and concentrate to a volume of ~125 mL. Add 225 mL of hexanes to induce precipitation. Refrigerate the mixture at 0°C for at least 3.5 hours.

  • Isolation: Collect the white solid by suction filtration, wash with cold hexanes, and dry under high vacuum to yield this compound.

Visualizations

Synthesis_Pathway Start D-Erythorbic Acid Step1 D-Erythronolactone (Intermediate) Start->Step1 1. H₂O₂, Na₂CO₃ 2. HCl Final 2,3-O-Isopropylidene- D-erythronolactone Step1->Final Acetone, 2,2-DMP p-TsOH (catalyst)

Caption: Synthesis pathway from D-Erythorbic Acid.

Troubleshooting_Workflow Start Low Final Yield CheckStep1 Problem in Step 1 (Oxidation)? Start->CheckStep1 CheckStep2 Problem in Step 2 (Protection)? Start->CheckStep2 CheckPurity Problem in Final Purification? Start->CheckPurity Sol1 Verify: - Temp. control during H₂O₂ addition - Complete peroxide quench - Acidification to pH 1 CheckStep1->Sol1 Yes Sol2 Verify: - Intermediate is BONE DRY - Anhydrous reagents used - Sufficient reaction time CheckStep2->Sol2 Yes Sol3 Verify: - Crystallization temp is 0°C - Correct ether/hexane ratio - Consider column chromatography CheckPurity->Sol3 Yes

Caption: A workflow for troubleshooting low product yield.

Parameter_Relationships Yield Yield & Purity Moisture Moisture Control Moisture->Yield (Critical for Step 2) Temp Temperature Control Temp->Yield (Critical for Step 1 & Crystallization) Time Reaction Time Time->Yield Purity Reagent Purity Purity->Yield

Caption: Key experimental parameters affecting yield and purity.

References

Technical Support Center: Purification of 2,3-O-Isopropylidene-D-erythronolactone by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 2,3-O-Isopropylidene-D-erythronolactone using chromatography. Below you will find troubleshooting guides and frequently asked questions to address common challenges during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for purifying this compound?

A1: Successful purification is often achieved using silica (B1680970) gel column chromatography. A common mobile phase is a mixture of hexanes and ethyl acetate (B1210297). The optimal ratio can vary, but a good starting point is a 1:1 mixture of hexanes and ethyl acetate.[1] For Thin Layer Chromatography (TLC) analysis to monitor the reaction and column fractions, a 1:3 ratio of hexane (B92381) to ethyl acetate is a reported solvent system.[1]

Q2: My purified this compound shows a low yield. What are the potential causes?

A2: Low recovery can stem from several factors. The compound may be susceptible to degradation, especially if exposed to acidic or basic conditions, which can hydrolyze the lactone ring.[2][3] Additionally, irreversible adsorption onto the stationary phase of the chromatography column can occur. Inefficient extraction or incomplete elution from the column are other common causes of yield loss.

Q3: The purity of my final product is not satisfactory. How can I improve it?

A3: If impurities are co-eluting with your product, optimizing the mobile phase is crucial. You can try a shallower solvent gradient or isocratic elution with a solvent system that provides better separation on TLC. If column chromatography is insufficient, recrystallization can be a highly effective final purification step to achieve high purity.[1] A reported method involves dissolving the crude product in anhydrous ether and then precipitating it with hexanes.[1]

Q4: I am observing peak tailing or broad peaks in my chromatography. What could be the issue?

A4: Peak tailing can be caused by column overload, where too much sample is loaded onto the column.[2] It can also result from secondary interactions between the compound and the stationary phase, such as interactions with acidic silanol (B1196071) groups on the silica gel.[2] Broad peaks might indicate column degradation, a large injection volume in a strong solvent, or issues with the chromatography system itself.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Product Degradation The lactone ring is sensitive to hydrolysis under acidic or basic conditions.[2][3]Maintain a neutral pH during workup and purification. Use high-purity solvents to avoid acidic or basic contaminants. Minimize the purification time and consider performing steps at reduced temperatures (e.g., 4°C) to enhance stability.[2]
Co-elution of Impurities The polarity of the impurity is very similar to the product.Optimize the mobile phase composition. Try a different solvent system or a shallower gradient. Consider using a different stationary phase if silica gel does not provide adequate separation. For small-scale purifications, preparative TLC can be effective for separating closely related compounds.[3]
Low Recovery from Column The product is irreversibly binding to the silica gel.Deactivate the silica gel by adding a small percentage of a polar solvent like triethylamine (B128534) or methanol (B129727) to the slurry before packing the column. Alternatively, use a less active stationary phase.
Inconsistent Retention Times The mobile phase composition is inconsistent, or the column is not properly equilibrated.Ensure accurate and consistent preparation of the mobile phase. Always equilibrate the column with the mobile phase for a sufficient time before loading the sample.
Ghost Peaks Contamination in the solvent or from a previous run.Use fresh, high-purity solvents. Run a blank gradient to wash the column and injector system before running your sample.[2]

Experimental Protocols

Column Chromatography Protocol

This protocol is a general guideline for the purification of this compound.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 1:1 hexanes:ethyl acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a weaker solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase (e.g., a total volume of 2 L of 1:1 hexanes:ethyl acetate for a specific scale).[1]

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Analysis: Combine the fractions containing the pure product.

  • Solvent Removal: Concentrate the combined fractions using a rotary evaporator.[1]

  • Drying: Dry the resulting solid under a high vacuum to obtain the purified this compound.[1]

Recrystallization Protocol
  • Dissolution: Transfer the solid residue to a round-bottomed flask and add a minimal amount of a suitable solvent in which the compound is soluble at elevated temperatures but less soluble at room temperature (e.g., anhydrous ether).[1] Reflux the mixture to dissolve the solid completely.[1]

  • Precipitation: While the solution is still warm, add a less polar solvent in which the compound is insoluble (e.g., hexanes) until the solution becomes slightly cloudy.[1]

  • Crystallization: Allow the mixture to cool slowly to room temperature and then refrigerate to promote crystallization.[1]

  • Isolation: Filter the solid product using suction filtration.

  • Washing: Wash the crystals with a small amount of cold hexanes.[1]

  • Drying: Dry the purified crystals under a high vacuum.[1]

Data Presentation

Chromatography Conditions Summary
Technique Stationary Phase Mobile Phase Ratio (v/v) Reference
TLCSilica GelHexane : Ethyl Acetate1 : 3[1]
Column ChromatographySilica GelHexanes : Ethyl Acetate1 : 1[1]
Physical and Chemical Properties
Property Value Reference
Molecular Formula C₇H₁₀O₄[4][5]
Molecular Weight 158.15 g/mol [4][5]
Appearance White solid[1]
Melting Point 65.5–66 °C[1]
Optical Rotation [α]²⁵D -113.8° (c 1.11, H₂O)[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_post_chrom Post-Chromatography crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve column Silica Gel Column (1:1 Hexanes:EtOAc) dissolve->column fractions Collect Fractions column->fractions tlc TLC Analysis (1:3 Hexane:EtOAc) fractions->tlc combine Combine Pure Fractions tlc->combine evaporate Rotary Evaporation combine->evaporate recrystallize Recrystallization (Optional) evaporate->recrystallize final_product Pure Product recrystallize->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_purity Purity Issues cluster_yield Yield Issues cluster_peak_shape Peak Shape Issues start Poor Purification Result co_elution Co-elution of Impurities? start->co_elution low_recovery Low Recovery? start->low_recovery bad_peaks Tailing or Broad Peaks? start->bad_peaks optimize_solvent Optimize Mobile Phase (e.g., change ratio) co_elution->optimize_solvent Yes recrystallize Perform Recrystallization optimize_solvent->recrystallize end_node Improved Purification recrystallize->end_node check_pH Check pH (avoid acid/base) low_recovery->check_pH Yes deactivate_silica Deactivate Silica Gel check_pH->deactivate_silica deactivate_silica->end_node reduce_load Reduce Sample Load bad_peaks->reduce_load Yes check_column Check Column Condition reduce_load->check_column check_column->end_node

Caption: Troubleshooting decision tree for chromatography purification issues.

References

Technical Support Center: Recrystallization of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the successful recrystallization of 2,3-O-Isopropylidene-D-erythronolactone. This resource offers detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a high-purity crystalline product.

Experimental Protocols

A well-defined protocol is critical for achieving successful recrystallization. Below is a detailed methodology for the purification of this compound.

Protocol 1: Recrystallization using Diethyl Ether and Hexanes

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable organic chemistry methods.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether (Et₂O)

  • Hexanes

  • Erlenmeyer flask

  • Heating mantle or steam bath

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

  • High vacuum line

Procedure:

  • Dissolution: In a 2-L, three-necked, round-bottomed flask, dissolve the crude this compound in 500 mL of anhydrous diethyl ether. Gentle warming on a steam bath may be applied to facilitate dissolution.

  • Precipitation: Once the solid is completely dissolved, remove the flask from the heat source. Add 225 mL of hexanes to the solution. An immediate precipitate should form.

  • Crystallization: Cool the mixture in a refrigerator at 0°C for a minimum of 3.5 hours to ensure complete crystallization.[1] For optimal yield and purity, it is important to carry out the crystallization at this low temperature.[1]

  • Isolation: Collect the white, solid crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a total of 100 mL of cold hexanes, applied in small portions.

  • Drying: Dry the purified crystals under high vacuum at 20°C to a constant weight. A typical yield of pure this compound is approximately 71-75%.[1]

Data Presentation

Physical and Chemical Properties
PropertyValueSource
Molecular FormulaC₇H₁₀O₄--INVALID-LINK--, --INVALID-LINK--
Molecular Weight158.15 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point63-69 °C--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
AppearanceWhite to off-white crystalline solid/powder--INVALID-LINK--, --INVALID-LINK--
Solubility Profile (Qualitative)
SolventSolubility
WaterLow solubility
EthanolSoluble
ChloroformSoluble
AcetoneSoluble
Diethyl EtherSoluble
HexanesSparingly soluble to insoluble

This information is crucial when considering alternative solvent systems for recrystallization. An ideal single-solvent recrystallization requires high solubility at elevated temperatures and low solubility at room temperature or below. For a two-solvent system, the compound should be highly soluble in one solvent (the "good" solvent) and poorly soluble in the other (the "bad" solvent).

Troubleshooting Guide

Encountering issues during recrystallization is common. This guide addresses potential problems with their probable causes and recommended solutions.

ProblemProbable Cause(s)Recommended Solution(s)
No Crystal Formation - Solution is not supersaturated (too much solvent used).- Cooling is too rapid.- Presence of impurities inhibiting nucleation.- Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.- Induce Crystallization: Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Purification: If significant impurities are suspected, consider a preliminary purification step like column chromatography.
"Oiling Out" (Formation of a liquid layer instead of solid crystals)- The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated to a very high degree.- Significant impurities are present, depressing the melting point.- Add More "Good" Solvent: Re-heat the solution to dissolve the oil and add a small amount of the solvent in which the compound is more soluble.- Slower Cooling: Allow the solution to cool more slowly to encourage crystal lattice formation.- Use a Lower-Boiling Point Solvent System: Consider a different solvent or solvent mixture with a lower boiling point.
Low Yield - Incomplete precipitation (solution still saturated at low temperature).- Too much solvent used in the initial dissolution.- Excessive washing of the crystals.- Premature crystallization during hot filtration (if performed).- Crystals lost during transfer.- Cooling: Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.[1]- Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the crude product.- Washing: Wash the crystals with a minimal amount of ice-cold solvent.- Filtration: If hot filtration is necessary, pre-heat the funnel and filter paper to prevent crystallization.- Careful Transfer: Ensure all crystals are carefully transferred from the flask to the funnel.
Colored Crystals - Presence of colored impurities.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for the pure compound is in the range of 63-69 °C.[2] A sharp melting point within this range is a good indicator of purity.

Q2: The protocol uses a diethyl ether/hexanes mixture. Can other solvent systems be used?

A2: Yes, other solvent systems may be effective. Given its solubility profile, mixtures such as ethyl acetate/hexanes or acetone/water could be explored. However, the diethyl ether/hexanes system is well-documented to provide good results for this specific compound.[1] When developing a new protocol, it is essential to perform small-scale solubility tests first.

Q3: My yield was significantly lower than the reported 71-75%. What is the most likely reason?

A3: A common reason for low yield is using an excessive amount of the solvent mixture for dissolution. This keeps a larger amount of your product dissolved in the mother liquor even after cooling. Another possibility is not cooling the solution to 0°C or for a sufficient amount of time, leading to incomplete crystallization.[1]

Q4: I observed an oil forming instead of crystals. What should I do?

A4: "Oiling out" can occur if the solution is too concentrated or cools too quickly. The best course of action is to reheat the mixture until the oil redissolves, add a small amount of additional diethyl ether (the "good" solvent), and then allow it to cool more slowly to room temperature before placing it in the ice bath.

Q5: How can I confirm the purity of my recrystallized product?

A5: Purity can be assessed by several methods. A sharp melting point that matches the literature value is a primary indicator. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the identity and purity of the compound.[2] Chromatographic methods like TLC or GC can also be used to check for the presence of impurities.

Visualizations

Experimental Workflow

Recrystallization_Workflow Figure 1. Recrystallization Workflow A Dissolve crude product in minimum hot Et₂O B Add hexanes to induce precipitation A->B C Cool to 0°C for 3.5 hours B->C D Filter crystals via suction filtration C->D E Wash crystals with cold hexanes D->E F Dry under high vacuum E->F G Pure Crystalline Product F->G Troubleshooting_Logic Figure 2. Troubleshooting Decision Tree Start Recrystallization Issue? NoCrystals No Crystals Formed Start->NoCrystals OilingOut Oiling Out Occurred Start->OilingOut LowYield Low Yield Obtained Start->LowYield TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent Yes Induce Induce crystallization (scratch/seed) NoCrystals->Induce No CoolingTooFast Cooling too fast? OilingOut->CoolingTooFast Yes IncompletePrecip Incomplete precipitation? LowYield->IncompletePrecip Possible ExcessWashing Excessive washing? LowYield->ExcessWashing Possible ReduceSolvent Evaporate some solvent and re-cool TooMuchSolvent->ReduceSolvent ReheatAddSolvent Reheat, add more 'good' solvent, cool slowly CoolingTooFast->ReheatAddSolvent CoolLonger Ensure thorough cooling at 0°C IncompletePrecip->CoolLonger WashMinimally Wash with minimal ice-cold solvent ExcessWashing->WashMinimally

References

Technical Support Center: Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 2,3-O-Isopropylidene-D-erythronolactone. The information is tailored for researchers, scientists, and professionals in drug development to help navigate potential challenges in the experimental workflow.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, categorized by the observed problem.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete oxidation of erythorbic acid.Ensure the reaction temperature is maintained at 42°C during the oxidation step. Use a starch-iodide test to confirm the absence of excess peroxide after treatment with Norit A.[1]
Incomplete removal of water before the acetalization step.It is crucial to dry the D-erythronolactone intermediate thoroughly under vacuum to a constant weight.[1]
Inefficient crystallization.Crystallization temperature is critical. For the final product, ensure the mixture is refrigerated at 0°C for at least 3.5 hours. Higher temperatures can significantly reduce the isolated yield.[1]
Loss of product during workup.Ensure thorough washing of the solids with anhydrous ether after the acetalization reaction to maximize the recovery of the product in the filtrate.[1]
Presence of Impurities Unreacted D-erythronolactone.This indicates an incomplete acetalization reaction. Ensure the use of anhydrous magnesium sulfate (B86663) and sufficient stirring time.[1]
Formation of a less polar, oily impurity.This has been identified as a known byproduct.[1] Purification via recrystallization from an ether-hexane mixture is effective in removing it.[1]
Presence of more polar impurities.These may result from hydrolysis of the lactone or the isopropylidene group. Minimize exposure to acidic conditions and water, especially during workup.
Residual oxalic acid and sodium chloride.These are byproducts from the initial oxidation step.[1] The purification steps, including trituration and recrystallization, are designed to remove these salts.
Difficult to Control Reaction Exothermic reaction during oxidation.Add the sodium carbonate in small portions to the erythorbic acid solution with ice bath cooling to manage the initial exotherm.[1]
Exotherm with increased reactant concentrations.Attempts to run the reaction at higher concentrations can lead to uncontrollable exotherms and precipitation of solids that hinder stirring.[1] Adhere to the recommended concentrations.
Solidification Impeding Stirring Precipitation of solids during the reaction.This is more likely at higher concentrations.[1] If it occurs, ensure the stirring apparatus is robust (e.g., an air motor-driven paddle stirrer) to maintain a homogenous mixture.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for achieving a high yield of this compound?

A1: Based on experimental procedures, the crystallization step is highly critical for the final yield. A difference in crystallization temperature of just a few degrees (e.g., 8°C vs. 0°C) can reduce the yield by nearly half.[1] Additionally, ensuring the complete removal of water from the D-erythronolactone intermediate before the acetalization reaction is essential for driving the reaction to completion.[1]

Q2: I observe a less polar spot on my TLC plate besides the product. What is it and how can I remove it?

A2: A less polar, oily impurity is a known byproduct of this synthesis.[1] The recommended purification method is recrystallization from a mixture of ether and hexanes, which should effectively separate the desired product from this impurity.[1]

Q3: Can I increase the concentration of reactants to speed up the reaction?

A3: It is not recommended. Attempts to increase reactant concentrations have been shown to cause an exothermic reaction that is difficult to control and can lead to the precipitation of solids, which interferes with proper stirring.[1]

Q4: My reaction mixture turned a dark color during the synthesis. Is this normal?

A4: Yes, the initial solution of erythorbic acid and sodium carbonate is described as a yellow solution.[1] Color changes can be expected, but the final purified product should be a white solid.[1] The use of Norit A (activated carbon) helps to decolorize the solution.[1]

Q5: What is the purpose of magnesium sulfate in the acetalization step?

A5: Anhydrous magnesium sulfate is used as a drying agent. It removes any residual water from the acetone (B3395972) and the D-erythronolactone intermediate, which is crucial for the acid-catalyzed formation of the isopropylidene acetal (B89532) to proceed efficiently.[1]

Experimental Protocol: Synthesis of this compound

This protocol is a summary of the procedure described in Organic Syntheses.

Part A: Preparation of D-Erythronolactone

  • A solution of 35.2 g of erythorbic acid in 500 mL of deionized water is cooled in an ice bath.

  • 42.4 g of anhydrous sodium carbonate is added in small portions with stirring.

  • 44 mL of 31.3% aqueous hydrogen peroxide is added dropwise, maintaining the temperature below 27°C.

  • The mixture is then heated to 42°C for 30 minutes.

  • 8 g of Norit A is added in portions, and the mixture is heated on a steam bath for 30 minutes until gas evolution ceases.

  • The hot mixture is filtered through a Celite pad, and the filter cake is washed with 100 mL of deionized water.

  • The combined filtrate is acidified to pH 1 with 6 N hydrochloric acid.

  • The solution is concentrated on a rotary evaporator and dried under vacuum to yield a solid residue containing D-erythronolactone.[1]

Part B: Preparation of this compound

  • To the solid residue from Part A, 175 mL of acetone is added.

  • 50 g of anhydrous, powdered magnesium sulfate is added, followed by 350 mL of 2,2-dimethoxypropane (B42991) and 1.75 g of p-toluenesulfonic acid monohydrate.

  • The mixture is stirred at room temperature for 3.5 hours.

  • The reaction is quenched with 17.5 mL of saturated aqueous sodium bicarbonate solution and stirred for 30 minutes.

  • The mixture is filtered, and the solids are washed thoroughly with anhydrous ether.

  • The combined filtrate and washes are concentrated on a rotary evaporator and dried under vacuum.

  • The resulting solid is dissolved in 110 mL of warm anhydrous ether.

  • The solution is removed from the heat, and 225 mL of hexanes are added to precipitate the product.

  • The mixture is refrigerated at 0°C for 3.5 hours and then filtered.

  • The solid is washed with 100 mL of hexanes and dried under high vacuum to yield this compound as a white solid.[1]

Data Summary

Parameter Value Reference
Yield (D-Erythronolactone) 77.0%[1]
Yield (this compound) 74.7% (at 0°C crystallization)[1]
Yield (this compound) 48.4% (at 8°C crystallization)[1]
Melting Point 65.5–66°C[1]
Optical Rotation [α]D25 -113.8° (c 1.11, H2O)[1]

Visualizations

Synthesis_Pathway ErythorbicAcid Erythorbic Acid D_Erythronolactone D-Erythronolactone ErythorbicAcid->D_Erythronolactone H2O2, Na2CO3 then HCl OxalicAcid Oxalic Acid + NaCl ErythorbicAcid->OxalicAcid FinalProduct 2,3-O-Isopropylidene- D-erythronolactone D_Erythronolactone->FinalProduct 2,2-dimethoxypropane, acetone, p-TsOH LessPolarImpurity Less Polar Impurity D_Erythronolactone->LessPolarImpurity MorePolarImpurities More Polar Impurities (e.g., hydrolysis products) D_Erythronolactone->MorePolarImpurities Unreacted Unreacted D-Erythronolactone D_Erythronolactone->Unreacted

Caption: Reaction scheme for the synthesis of this compound and potential side products.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckOxidation Check Oxidation Step: - Temp control (42°C)? - Peroxide test negative? Start->CheckOxidation Start Here CheckDrying Check Drying Step: - Water completely removed? CheckOxidation->CheckDrying If OK Solution Optimize Respective Step and Repeat CheckOxidation->Solution If Not OK CheckAcetalization Check Acetalization: - Anhydrous conditions? - Sufficient reaction time? CheckDrying->CheckAcetalization If OK CheckDrying->Solution If Not OK CheckCrystallization Check Crystallization: - Cooled to 0°C? - Sufficient time? CheckAcetalization->CheckCrystallization If OK CheckAcetalization->Solution If Not OK CheckCrystallization->Solution If Not OK

Caption: A troubleshooting workflow for identifying potential issues in the synthesis.

References

controlling exothermic reactions in 2,3-O-Isopropylidene-D-erythronolactone preparation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,3-O-Isopropylidene-D-erythronolactone Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling exothermic reactions during the preparation of this compound. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to ensure a safe and successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary exothermic steps in the synthesis of this compound?

A1: The key exothermic steps in the commonly used synthesis from D-isoascorbic acid (erythorbic acid) are:

  • Neutralization: The initial neutralization of erythorbic acid with a base like sodium carbonate can release heat.[1]

  • Oxidative Cleavage: The addition of hydrogen peroxide for the oxidative cleavage of the enediol is a significant exothermic event. The internal temperature can rise noticeably during this step.[1]

  • Acidification: The acidification of the reaction mixture with a strong acid like hydrochloric acid after the oxidation can also generate heat.[1]

  • Acetonide Formation: The acid-catalyzed reaction with 2,2-dimethoxypropane (B42991) or acetone (B3395972) to form the isopropylidene ketal can be exothermic, although typically less vigorous than the oxidation step.

Q2: What are the general safety precautions for handling these exothermic reactions?

A2: It is crucial to adhere to standard laboratory safety procedures when dealing with exothermic reactions. This includes:

  • Wearing appropriate Personal Protective Equipment (PPE) such as safety glasses, lab coats, and gloves.[2]

  • Working in a well-ventilated area, preferably a fume hood.[2]

  • Having an emergency plan and being aware of the location of safety equipment like fire extinguishers and safety showers.[3]

  • Never leaving an exothermic reaction unattended.[2]

Q3: Why is controlling the temperature so critical in this synthesis?

A3: Tight temperature control is essential for several reasons:

  • Safety: Uncontrolled exothermic reactions can lead to a rapid increase in temperature and pressure, potentially causing the reaction to boil over or even leading to a runaway reaction.[4]

  • Product Yield and Purity: Excessive heat can lead to the degradation of the starting materials, intermediates, or the final product, resulting in lower yields and the formation of impurities.

  • Side Reactions: Higher temperatures can promote unwanted side reactions, complicating the purification process.

Q4: What is a "runaway reaction" and how can it be prevented?

A4: A runaway reaction is an uncontrolled, accelerating exothermic reaction that can lead to a dangerous increase in temperature and pressure.[4] Prevention strategies include:

  • Slow Reagent Addition: Adding reagents that initiate an exothermic step dropwise or in small portions allows for the dissipation of heat between additions.[5]

  • Adequate Cooling: Using an ice bath or other cooling system to maintain the desired reaction temperature is critical.[1]

  • Continuous Monitoring: Constantly monitoring the internal temperature of the reaction allows for immediate intervention if the temperature begins to rise unexpectedly.

  • Proper Scale: When scaling up a reaction, it's important to remember that the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction should be scaled up cautiously with appropriate engineering controls.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Reaction temperature is rising too quickly. 1. Reagent added too fast.2. Inadequate cooling.3. Reaction scale is too large for the current setup.1. Immediately stop the addition of the reagent.2. Ensure the reaction flask is properly submerged in the cooling bath.3. Add more ice to the cooling bath.4. If necessary, use a larger cooling bath or a more efficient cooling system.
Low yield of the final product. 1. Decomposition of the product due to excessive heat.2. Incomplete reaction.3. Loss of product during workup or purification.[6]1. Maintain strict temperature control throughout the synthesis.2. Ensure all reagents are added in the correct stoichiometry and that the reaction is allowed to proceed for the recommended time.3. Carefully perform all extraction and crystallization steps to minimize product loss.
Formation of a significant amount of side products. 1. Reaction temperature was too high, promoting side reactions.2. Incorrect stoichiometry of reagents.3. Presence of impurities in the starting materials.1. Improve temperature control measures.2. Accurately measure all reagents before addition.3. Use high-purity starting materials.
The reaction mixture has turned dark brown or black. 1. Decomposition of the carbohydrate starting material or product due to excessive heat or strong acid/base conditions.1. This often indicates a failed reaction due to poor temperature control. It is best to stop the reaction, neutralize it carefully, and start over with stricter temperature control.2. Ensure that the pH is carefully controlled during the acidification and neutralization steps.

Detailed Experimental Protocol

This protocol is adapted from a procedure in Organic Syntheses and emphasizes the control of exothermic steps.[1]

Step 1: Oxidative Cleavage of Erythorbic Acid

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, dissolve erythorbic acid in deionized water.

  • Cool the solution in an ice bath to an internal temperature of approximately 6°C.

  • [CRITICAL STEP - EXOTHERMIC] Slowly add anhydrous sodium carbonate in small portions. Vigorous gas evolution will occur. Monitor the temperature to ensure it does not rise significantly.

  • [CRITICAL STEP - EXOTHERMIC] While maintaining the ice bath, add 31.3% aqueous hydrogen peroxide dropwise via the addition funnel over a period of 10-15 minutes. The internal temperature will likely rise. Maintain the temperature below 20°C during the addition.

  • After the addition is complete, continue stirring in the ice bath for 5 minutes. The temperature may continue to rise to around 27°C.

  • Remove the ice bath and warm the reaction to 42°C in a water bath for 30 minutes. The internal temperature should not exceed 42°C.

  • Decompose excess peroxide by adding activated carbon (Norit A) in small portions.

  • Heat the mixture on a steam bath to 75-78°C for 30 minutes to ensure complete decomposition of the peroxide.

Step 2: Acetonide Protection

  • After cooling and filtering the reaction mixture from Step 1, concentrate it under reduced pressure.

  • To the resulting crude D-erythronolactone, add acetone, anhydrous magnesium sulfate, and 2,2-dimethoxypropane.

  • [POTENTIALLY EXOTHERMIC] Add a catalytic amount of p-toluenesulfonic acid monohydrate at room temperature. While this step is typically less exothermic, it's good practice to monitor the temperature.

  • Stir the mixture at room temperature for 18 hours.

  • Quench the reaction by decanting it into a cooled solution of triethylamine (B128534) in ether. This neutralization step can also generate heat and should be done in an ice bath.

Step 3: Isolation and Purification

  • After quenching, the product is isolated by filtration and precipitation with hexanes.

  • The precipitate is then filtered, washed with cold hexanes, and dried under vacuum to yield this compound.

Quantitative Data Summary

Table 1: Temperature Control Parameters for Oxidative Cleavage

ParameterRecommended RangeConsequence of Deviation
Initial Temperature 5-10°CHigher initial temperatures can lead to a more rapid initial exotherm.
H₂O₂ Addition Rate 10-15 minutes (for 0.20 mol scale)Faster addition can lead to a rapid temperature increase and potential for a runaway reaction.
Peak Temperature during H₂O₂ Addition < 20°CTemperatures above this can lead to decreased yield and increased side products.
Maximum Reaction Temperature 42°CExceeding this temperature can lead to degradation of the desired lactone intermediate.

Table 2: Reagent Addition and Temperature Monitoring

ReagentStepRecommended ActionTypical Observation
Sodium Carbonate NeutralizationAdd in small portions to an ice-cooled solution.Vigorous CO₂ evolution, slight temperature increase.[1]
Hydrogen Peroxide OxidationAdd dropwise to an ice-cooled solution over 10-15 min.Temperature rises from ~6°C to ~19°C.[1]
Hydrochloric Acid AcidificationAdd cautiously in portions with swirling.Heat generation.
p-Toluenesulfonic acid KetalizationAdd as a single portion at room temperature.Minimal to moderate exotherm.
Triethylamine QuenchingDecant the reaction mixture into an ice-cooled solution.Heat generation.

Visual Guides

TroubleshootingWorkflow Troubleshooting Exothermic Reactions start Problem Observed: Rapid Temperature Increase check_addition Is a reagent currently being added? start->check_addition stop_addition Immediately STOP reagent addition. check_addition->stop_addition Yes check_cooling Is the cooling bath adequate? check_addition->check_cooling No stop_addition->check_cooling improve_cooling Add more ice/ Use a larger or colder bath. check_cooling->improve_cooling No monitor_temp Monitor internal temperature. check_cooling->monitor_temp Yes improve_cooling->monitor_temp temp_decreasing Is the temperature decreasing? monitor_temp->temp_decreasing continue_reaction Resume reagent addition AT A SLOWER RATE. temp_decreasing->continue_reaction Yes emergency_stop Emergency Quench/ Evacuate temp_decreasing->emergency_stop No

Caption: A logical workflow for troubleshooting an unexpected temperature increase.

ExperimentalWorkflow Experimental Workflow for this compound Synthesis cluster_step1 Step 1: Oxidative Cleavage cluster_step2 Step 2: Acetonide Protection cluster_step3 Step 3: Isolation start Dissolve Erythorbic Acid cool1 Cool to 6°C (Ice Bath) start->cool1 add_na2co3 Add Na₂CO₃ in portions (Exothermic) cool1->add_na2co3 add_h2o2 Add H₂O₂ dropwise (Exothermic - Keep < 20°C) add_na2co3->add_h2o2 warm Warm to 42°C add_h2o2->warm decompose Decompose excess H₂O₂ with Activated Carbon warm->decompose concentrate Concentrate in vacuo decompose->concentrate add_reagents Add Acetone, MgSO₄, 2,2-Dimethoxypropane concentrate->add_reagents add_acid Add p-TsOH (catalyst) (Monitor for exotherm) add_reagents->add_acid stir Stir at RT for 18h add_acid->stir quench Quench in cold Et₃N/Ether (Exothermic) stir->quench precipitate Precipitate with Hexanes quench->precipitate filter_wash Filter and Wash with cold Hexanes precipitate->filter_wash dry Dry under vacuum filter_wash->dry product Final Product dry->product

References

Technical Support Center: Purification of 2,3-O-Isopropylidene-D-erythronolactone and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2,3-O-Isopropylidene-D-erythronolactone and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: During the synthesis of this compound, several types of impurities can arise. These typically include unreacted starting materials, residual reagents such as p-toluenesulfonic acid, and byproducts from side reactions. Specifically, you may encounter a less polar impurity and several more polar impurities.[1] The less polar impurity has been characterized and is a result of an alternative reaction pathway. The more polar impurities often consist of hydrolyzed or partially protected starting materials.

Q2: My yield of purified this compound is consistently low. What are the potential causes and solutions?

A2: Low yields can stem from several factors during the reaction and purification process. Incomplete reaction, degradation of the product during workup or purification, and inefficient isolation are common culprits. To improve your yield, consider the following:

  • Reaction Monitoring: Ensure the reaction has gone to completion using thin-layer chromatography (TLC).

  • Controlled Workup: The lactone and the isopropylidene protecting group are sensitive to acidic and basic conditions. Maintain careful pH control during the workup to prevent hydrolysis. The use of a mild base like triethylamine (B128534) during the workup can help neutralize any acid catalysts.[1]

  • Optimized Purification: Inefficient purification can lead to significant product loss. For column chromatography, ensure proper packing of the column and use an optimized solvent system. For recrystallization, the choice of solvent and cooling temperature are critical. For instance, crystallization from an ether-hexane mixture at 0°C has been shown to be effective.[1]

Q3: How can I effectively remove the catalysts and other polar impurities from my product?

A3: Polar impurities, including acid catalysts and salts, can often be removed through a combination of techniques:

  • Aqueous Workup: A thorough aqueous workup with a mild bicarbonate solution can help remove the bulk of acidic and water-soluble impurities.

  • Column Chromatography: Flash column chromatography on silica (B1680970) gel is a highly effective method for separating the desired lactone from polar impurities.[1][2] A common eluent system is a 1:1 mixture of hexanes and ethyl acetate.[1]

  • Recrystallization: Recrystallization is an excellent final purification step to remove trace impurities and obtain a highly pure product.[1]

Q4: What are the key challenges in purifying 4-substituted derivatives of this compound, especially regarding diastereomers?

A4: The introduction of a substituent at the C4 position can create a new stereocenter, leading to the formation of diastereomers. The primary challenge then becomes the separation of these diastereomers, which often have very similar physical and chemical properties.

  • Chromatographic Separation: Diastereomers can often be separated by flash column chromatography, but this may require careful optimization of the solvent system and the use of high-resolution columns.

  • Chiral Chromatography: For challenging separations, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary. These techniques utilize chiral stationary phases to differentiate between the diastereomers.

Q5: How stable is the isopropylidene protecting group during purification?

A5: The isopropylidene group is an acetal, which is generally stable to basic and neutral conditions but is labile under acidic conditions. Care should be taken to avoid prolonged exposure to strong acids during the workup and purification. Mildly acidic conditions, such as those encountered with silica gel chromatography, are generally tolerated for short periods. If significant deprotection is observed, the silica gel can be neutralized with a small amount of triethylamine in the eluent.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Purity After Column Chromatography Incomplete separation of impurities.Optimize the eluent system. A shallower gradient or isocratic elution with a less polar solvent system may improve resolution. Ensure the column is not overloaded.
Co-elution of a non-polar impurity.If a less polar impurity is present, consider starting with a more non-polar eluent to first elute the impurity before increasing the polarity to elute the desired product.
Product Fails to Crystallize Presence of impurities inhibiting crystal formation.Re-purify the material by column chromatography. Ensure all solvent from the previous step is removed.
Incorrect solvent system for recrystallization.Experiment with different solvent systems. A mixture of a good solvent (e.g., diethyl ether) and a poor solvent (e.g., hexanes) is often effective.[1]
Supersaturation not achieved.Concentrate the solution further or cool it to a lower temperature. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Broad or Tailing Peaks in HPLC/SFC Analysis Secondary interactions with the stationary phase.For basic derivatives, add a small amount of a basic modifier like diethylamine (B46881) to the mobile phase. For acidic derivatives, an acidic modifier like trifluoroacetic acid can improve peak shape.
Column overload.Inject a smaller amount of the sample.
Poor Separation of Diastereomers Inappropriate stationary phase.Screen different chromatography columns. For HPLC, both normal-phase (silica) and reverse-phase (C18) columns should be tested. For more challenging separations, consider chiral stationary phases.
Suboptimal mobile phase.Systematically vary the mobile phase composition to optimize selectivity. For normal-phase chromatography, adjusting the ratio of a polar modifier (e.g., isopropanol) in a non-polar solvent (e.g., hexanes) is key.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography[1]
  • Column Preparation: A glass column is slurry-packed with silica gel 60 (230-400 mesh) using the chosen eluent.

  • Sample Loading: The crude product is dissolved in a minimal amount of dichloromethane (B109758) or the eluent and loaded onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: The column is eluted with a 1:1 mixture of hexanes and ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified lactone.

Protocol 2: Recrystallization of this compound[1]
  • Dissolution: The partially purified lactone is dissolved in a minimal amount of warm diethyl ether.

  • Precipitation: Hexanes are slowly added to the solution until it becomes slightly cloudy, indicating the point of saturation.

  • Crystallization: The flask is cooled to 0°C and allowed to stand for several hours to allow for the formation of crystals.

  • Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold hexanes, and dried under vacuum.

Quantitative Data Summary

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Flash Column Chromatography >95%70-85%Good for removing a wide range of impurities.Can be time-consuming and requires significant solvent usage.
Recrystallization >99%60-75% (after chromatography)Yields highly pure crystalline product.Can result in lower yields due to product remaining in the mother liquor.
Supercritical Fluid Chromatography (SFC) >98% (for diastereomers)VariableFast and uses less organic solvent than HPLC.Requires specialized equipment.

Visualizations

Purification Workflow

PurificationWorkflow Purification Workflow for this compound crude Crude Product workup Aqueous Workup (mild base) crude->workup chromatography Flash Column Chromatography (Silica Gel, Hexanes:EtOAc 1:1) workup->chromatography tlc TLC Analysis of Fractions chromatography->tlc impurities1 Polar Impurities (to waste) chromatography->impurities1 combine Combine Pure Fractions tlc->combine evaporation1 Solvent Evaporation combine->evaporation1 recrystallization Recrystallization (Ether/Hexanes, 0°C) evaporation1->recrystallization filtration Filtration and Drying recrystallization->filtration impurities2 Mother Liquor (contains some product) recrystallization->impurities2 pure_product Pure Crystalline Product filtration->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Logic for Low Purity

TroubleshootingPurity Troubleshooting Low Purity after Purification start Low Purity Observed check_method Which purification method was used? start->check_method chromatography Column Chromatography check_method->chromatography Chromatography recrystallization Recrystallization check_method->recrystallization Recrystallization optimize_eluent Optimize Eluent System (e.g., change polarity, add modifier) chromatography->optimize_eluent repurify_chrom Re-purify by Chromatography recrystallization->repurify_chrom check_loading Check Column Loading optimize_eluent->check_loading success Purity Improved check_loading->success fail Purity Still Low check_loading->fail change_solvent Change Recrystallization Solvent System repurify_chrom->change_solvent ensure_dry Ensure Material is Dry Before Recrystallization change_solvent->ensure_dry ensure_dry->success ensure_dry->fail consider_alternative Consider Alternative Purification Method fail->consider_alternative

Caption: Decision tree for troubleshooting low purity issues.

References

stability of 2,3-O-Isopropylidene-D-erythronolactone under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 2,3-O-Isopropylidene-D-erythronolactone, particularly concerning its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under general laboratory conditions?

A1: this compound is a white crystalline solid that is stable under normal, neutral conditions and can be stored for extended periods at ambient temperatures in a cool, dry place.[1][2] It is an isopropylidene acetal (B89532), also known as an acetonide, which is a functional group known for its stability in neutral to strongly basic environments.[3][4]

Q2: What is the primary cause of degradation for this compound?

A2: The primary cause of degradation is exposure to acidic conditions, which leads to the hydrolysis of the isopropylidene group.[3] This is a well-established method for the deprotection of diols.[1] The presence of even catalytic amounts of acid, especially in the presence of water, can initiate this process.[3]

Q3: What is the mechanism of acid-catalyzed hydrolysis?

A3: The hydrolysis of the isopropylidene acetal is an acid-catalyzed process. It involves the protonation of one of the acetal oxygens, making it a good leaving group. This is followed by the departure of this group and a nucleophilic attack by water on the resulting oxonium ion. Subsequent deprotonation regenerates the acid catalyst and yields the diol and acetone (B3395972).[3][5]

Q4: Are there differences in the rate of hydrolysis compared to other cyclic acetals?

A4: Yes, the structure of the diol and the cyclic acetal affects the rate of hydrolysis. For instance, in a study with 1,2-O-alkylidene-α-D-glucopyranoses under specific acidic conditions (0.53 M sulfuric acid in 2:1 aqueous 2-propanol at room temperature), the half-life for an isopropylidene group was found to be 8 hours.[6] This indicates that under moderately strong acidic conditions, complete deprotection can occur over several hours at room temperature.[6]

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Spontaneous decomposition during storage. Improper storage conditions (e.g., exposure to acidic vapors in the lab atmosphere).Store the compound in a tightly sealed container in a desiccator, away from bottles of acids.
Degradation observed during silica (B1680970) gel chromatography. Residual acidity of the silica gel.Neutralize the silica gel before use by washing it with a dilute solution of a non-nucleophilic base (e.g., triethylamine (B128534) in the eluent), followed by flushing with the pure eluent. Alternatively, use a different stationary phase like neutral alumina.
Incomplete deprotection (hydrolysis) reaction. Insufficient acid catalyst, insufficient reaction time or temperature, or inappropriate solvent.Increase the amount of acid catalyst, prolong the reaction time, or gently heat the mixture. Ensure the solvent system contains a source of water for hydrolysis.[3]
Formation of unexpected byproducts during acidic workup. The acidic conditions may be too harsh, leading to side reactions on other parts of the molecule or subsequent molecules in a synthetic sequence.Use milder deprotection conditions. Options include pyridinium (B92312) p-toluenesulfonate (PPTS) with gentle heating, or using an ion-exchange resin like Dowex 50W which can be easily filtered off.[6]
Deprotection of other acid-sensitive groups in the molecule. The chosen acidic conditions are not selective for the isopropylidene group. For example, strong acids like TFA or HCl can also cleave Boc protecting groups.[7][8]For molecules containing other acid-labile groups (e.g., Boc, TBDMS), use milder, more selective reagents. Catalytic p-toluenesulfonic acid (p-TsOH) in acetone or Amberlyst-15 resin in acetone/water at room temperature are often effective for acetal deprotection while preserving a Boc group.[7]

Quantitative Data on Acetal Stability

Acetal SystemConditionsHalf-life (t₁/₂)Reference
1,2-O-Isopropylidene-α-D-glucopyranose0.53 M H₂SO₄ in 2:1 aqueous 2-propanol, room temp.8 hours[6]
1,2-O-Cyclopentylidene-α-D-glucopyranose0.53 M H₂SO₄ in 2:1 aqueous 2-propanol, room temp.< 8 hours[6]
1,2-O-Cyclohexylidene-α-D-glucopyranose0.53 M H₂SO₄ in 2:1 aqueous 2-propanol, room temp.> 8 hours[6]

Experimental Protocols

Protocol 1: Deprotection using a Strong Acid (Aqueous H₂SO₄)

This protocol is suitable when no other acid-sensitive groups are present.

  • Dissolution: Dissolve this compound in a suitable organic solvent (e.g., THF or dioxane).

  • Acid Addition: Add an aqueous solution of a strong acid, such as 1% aqueous sulfuric acid.

  • Reaction: Stir the mixture at room temperature or heat gently (e.g., to 40-50 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Neutralization: Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.

Protocol 2: Mild Deprotection using an Acidic Resin (Dowex 50W-X8)

This method is advantageous as the acidic catalyst is a solid and can be easily removed by filtration.

  • Solvent System: Dissolve this compound in a mixture of methanol (B129727) and water (e.g., 9:1 ratio).[1]

  • Resin Addition: Add Dowex 50W-X8 resin (H⁺ form) to the solution. The amount of resin can be catalytic or stoichiometric depending on the desired reaction rate.

  • Reaction: Stir the suspension at room temperature. The reaction is typically slower than with strong soluble acids and may require several hours to overnight stirring. Monitor the progress by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the solvent mixture.

  • Concentration: Combine the filtrate and washes and remove the solvent under reduced pressure to yield the deprotected product.

Visualizations

Hydrolysis_Mechanism Acetal Isopropylidene Acetal ProtonatedAcetal Protonated Acetal Acetal->ProtonatedAcetal + H⁺ Oxonium Oxonium Ion + Alcohol ProtonatedAcetal->Oxonium - ROH Hemiketal Protonated Hemiketal Oxonium->Hemiketal + H₂O Product Diol + Acetone Hemiketal->Product - H⁺ H_plus_out H+ H_plus_in H+ H2O H₂O

Caption: Acid-catalyzed hydrolysis of an isopropylidene acetal.

Deprotection_Workflow Start Start with Isopropylidene-protected Compound Dissolve Dissolve in appropriate solvent (e.g., THF/H₂O, MeOH/H₂O) Start->Dissolve AddAcid Add Acid Catalyst (e.g., H₂SO₄, p-TsOH, Dowex-H⁺) Dissolve->AddAcid React Stir at RT or heat gently Monitor by TLC/LC-MS AddAcid->React Workup Perform Aqueous Workup (Neutralize, Extract) React->Workup Purify Purify the Diol Product (Chromatography, Recrystallization) Workup->Purify End Final Deprotected Product Purify->End

Caption: General experimental workflow for acidic deprotection.

Troubleshooting_Tree Start Experiencing issue with a reaction involving the lactone? Degradation Is degradation observed? Start->Degradation Yes IncompleteRxn Is the deprotection reaction incomplete? Start->IncompleteRxn No DuringWorkup During acidic workup or chromatography? Degradation->DuringWorkup IncreaseTime Increase reaction time/temp or catalyst amount. IncompleteRxn->IncreaseTime Yes OtherIssue Consult further literature for other issues. IncompleteRxn->OtherIssue No UseMildAcid Use milder acid (p-TsOH) or neutralize silica gel. DuringWorkup->UseMildAcid Yes CheckStorage Check storage conditions. Avoid acidic vapors. DuringWorkup->CheckStorage No (during storage)

Caption: Troubleshooting decision tree for common issues.

References

stability of 2,3-O-Isopropylidene-D-erythronolactone under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability of 2,3-O-Isopropylidene-D-erythronolactone under basic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the isopropylidene protecting group on this compound under basic conditions?

A1: The 2,3-O-isopropylidene group, which is an acetal, is generally stable in neutral to strongly basic environments. Acetal protecting groups are known for their robustness against bases and are commonly employed in syntheses involving basic reagents. Therefore, cleavage of the isopropylidene group is not a primary concern under most basic conditions.

Q2: What is the main stability issue when using this compound in basic media?

A2: The principal stability concern is the hydrolysis of the γ-lactone ring. Lactones are cyclic esters and are susceptible to base-catalyzed hydrolysis, a reaction commonly known as saponification. This reaction opens the lactone ring to form the corresponding hydroxy carboxylate salt.[1]

Q3: What is the product of basic hydrolysis of this compound?

A3: Under basic conditions (e.g., in the presence of sodium hydroxide), the lactone ring opens to yield the sodium salt of 2,3-O-isopropylidene-D-erythronic acid. Subsequent acidification of the reaction mixture will protonate the carboxylate to give the free hydroxy acid.

Q4: How can I monitor the degradation of this compound in my reaction?

A4: The hydrolysis of the lactone can be monitored using chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a common method to separate and quantify the remaining lactone from its hydrolyzed hydroxy acid form.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to monitor the reaction kinetics by observing the disappearance of signals corresponding to the lactone and the appearance of signals for the ring-opened product.[5]

Troubleshooting Guide

Issue 1: Low yield or complete consumption of starting material in a basic reaction.
  • Possible Cause: Unintended saponification of the lactone ring due to the basic reaction conditions.

  • Troubleshooting Steps:

    • Assess Base Strength and Concentration: The rate of hydrolysis is dependent on the concentration and strength of the base. If possible, use a milder base or a lower concentration.

    • Control Temperature: Saponification is often accelerated at higher temperatures. Running the reaction at a lower temperature may help to minimize hydrolysis.

    • Limit Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the exposure time of the lactone to the basic medium.

    • Solvent Choice: The choice of solvent can influence the rate of hydrolysis. While protic solvents like water or alcohols are often necessary, their presence can facilitate hydrolysis. If the reaction allows, consider using a less protic solvent system.

Issue 2: Formation of an unexpected, more polar byproduct.
  • Possible Cause: The polar byproduct is likely the carboxylate salt of the hydrolyzed lactone.

  • Troubleshooting Steps:

    • Characterize the Byproduct: Use analytical techniques such as LC-MS or NMR to confirm the identity of the byproduct as the ring-opened form.

    • Acidic Workup: During the reaction workup, acidification of the aqueous layer with a dilute acid (e.g., 1M HCl) will protonate the carboxylate, allowing for its extraction into an organic solvent if desired for characterization.

    • Review Reaction Conditions: Refer to the troubleshooting steps in Issue 1 to modify the reaction conditions to suppress the formation of this byproduct.

Issue 3: Difficulty in purifying the desired product from the hydrolyzed byproduct.
  • Possible Cause: The desired product and the hydrolyzed lactone may have different polarities, but separation can still be challenging.

  • Troubleshooting Steps:

    • Extraction: After the reaction, a basic aqueous wash can selectively remove the deprotonated, water-soluble hydroxy acid, leaving the desired, less polar product in the organic phase. This is often more effective than chromatographic separation alone.

    • Chromatography: If extraction is not feasible, optimize the column chromatography conditions. A more polar eluent system may be required to elute the hydrolyzed product, or a different stationary phase could be explored.

Quantitative Data on Lactone Stability

ParameterConditionEffect on Lactone StabilityReference
pH Increasing pH (more basic)Decreases stability (hydrolysis rate increases)[2]
Temperature Increasing temperatureDecreases stability (hydrolysis rate increases)[4]
Base Concentration Higher concentration of baseDecreases stability (hydrolysis rate increases)[6]
Solvent Protic solvents (e.g., water, methanol)Generally decreases stability compared to aprotic solvents[7]

Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability of this compound under Basic Conditions

This protocol outlines a general method for determining the stability of the lactone at a specific pH and temperature.

1. Materials:

  • This compound

  • Buffer solution of the desired pH (e.g., pH 8, 9, or 10)

  • A suitable organic solvent for stock solution (e.g., acetonitrile (B52724) or methanol)

  • HPLC system with a C18 column

  • Thermostatted autosampler or reaction vessel

2. Procedure:

  • Prepare a stock solution of this compound in the organic solvent (e.g., 1 mg/mL).

  • In a thermostatted vessel at the desired temperature (e.g., 25 °C), add a known volume of the pre-heated buffer solution.

  • Initiate the experiment by adding a small aliquot of the lactone stock solution to the buffer to achieve the desired final concentration.

  • At specified time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the hydrolysis by adding the aliquot to a vial containing a small amount of acidic solution (e.g., dilute phosphoric acid) to neutralize the base.

  • Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound.

3. Data Analysis:

  • Plot the concentration of this compound versus time.

  • From this data, the rate of degradation and the half-life of the compound under the tested conditions can be determined.

Visualizations

G Mechanism of Base-Catalyzed Lactone Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Ring Opening cluster_step3 Step 3: Proton Transfer Lactone 2,3-O-Isopropylidene- D-erythronolactone Tetrahedral_Intermediate Tetrahedral Intermediate Lactone->Tetrahedral_Intermediate Hydroxide Hydroxide Ion (OH⁻) Hydroxide->Tetrahedral_Intermediate Tetrahedral_Intermediate2 Tetrahedral Intermediate Carboxylate Carboxylate Intermediate Tetrahedral_Intermediate2->Carboxylate Carboxylate2 Carboxylate Intermediate Alkoxide Alkoxide Final_Product 2,3-O-Isopropylidene- D-erythronate Carboxylate2->Final_Product Water Water (H₂O) Water->Final_Product

Caption: Base-catalyzed hydrolysis (saponification) of the lactone ring.

G Troubleshooting Workflow for Lactone Instability Start Low yield or unexpected polar byproduct observed Check_Hydrolysis Is lactone hydrolysis the suspected cause? Start->Check_Hydrolysis Analyze_Byproduct Analyze byproduct by LC-MS or NMR Check_Hydrolysis->Analyze_Byproduct Yes End Problem Resolved Check_Hydrolysis->End No Modify_Conditions Modify Reaction Conditions Analyze_Byproduct->Modify_Conditions Consider_Purification Optimize Purification Strategy Analyze_Byproduct->Consider_Purification Lower_Temp Lower Reaction Temperature Modify_Conditions->Lower_Temp Milder_Base Use Milder/Less Base Modify_Conditions->Milder_Base Shorter_Time Reduce Reaction Time Modify_Conditions->Shorter_Time Lower_Temp->End Milder_Base->End Shorter_Time->End Extraction Use basic aqueous wash to remove hydrolyzed product Consider_Purification->Extraction Extraction->End

Caption: A decision-making workflow for troubleshooting lactone instability.

References

avoiding byproduct formation in glycosylation with erythronolactone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the glycosylation of erythronolactone derivatives. The information is designed to help you optimize your reaction conditions, minimize byproduct formation, and improve overall yields and stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My glycosylation reaction with an erythronolactone acceptor is showing low yield. What are the primary factors to investigate?

A1: Low yields in glycosylation reactions involving erythronolactone acceptors can often be attributed to several key factors. A systematic troubleshooting approach is recommended:

  • Reagent Quality: Ensure the glycosyl donor, erythronolactone acceptor, and any promoters or activators are of high purity and strictly anhydrous. Moisture is a significant inhibitor of glycosylation reactions and can lead to hydrolysis of the donor or activator.

  • Donor/Acceptor Reactivity: Erythronolactone derivatives can be sterically hindered or electronically deactivated, making them poor nucleophiles. Consider using a more reactive glycosyl donor (e.g., trichloroacetimidates or glycosyl fluorides over bromides). Modifying protecting groups on the erythronolactone can also enhance the nucleophilicity of the target hydroxyl group.

  • Activator/Promoter Strength: The choice and amount of the activator (e.g., Lewis acids like TMSOTf or BF₃·OEt₂) are critical. An insufficient amount or a weak activator may not be adequate to activate the glycosyl donor effectively. Conversely, an overly strong activator can lead to donor decomposition.

  • Reaction Temperature: Glycosylation reactions are highly sensitive to temperature. While lower temperatures (e.g., -78°C to 0°C) often improve stereoselectivity and reduce side reactions, some less reactive systems may require higher temperatures to proceed at a reasonable rate.

Q2: I am observing multiple spots on my TLC analysis after the reaction. What are the likely byproducts?

A2: The formation of multiple products is a common challenge. The spots could represent:

  • Anomers: The formation of both α and β glycosides is a frequent outcome. The ratio is influenced by the solvent, temperature, and protecting groups on the donor.

  • Hydrolyzed Donor: If moisture is present, the glycosyl donor can hydrolyze back to its corresponding hemiacetal.

  • Orthoester Formation: With donors that have a participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group), the formation of a stable orthoester byproduct can occur, especially in the presence of a base.

  • Glycal Formation: Elimination of the leaving group from the glycosyl donor can lead to the formation of a glycal byproduct.

  • Donor Decomposition: Harsh reaction conditions can cause the glycosyl donor to decompose into various unidentified products.

  • Intermolecular Aglycon Transfer: For thioglycoside donors, a common side reaction is the transfer of the thio-aglycon from one donor to another, leading to undesired byproducts.[1]

Q3: How can I improve the stereoselectivity of my glycosylation with an erythronolactone acceptor?

A3: Controlling the stereochemical outcome (anomeric selectivity) is a central goal in glycoside synthesis. Key strategies include:

  • Neighboring Group Participation: The choice of protecting group at the C-2 position of the glycosyl donor is paramount.

    • For 1,2-trans glycosides: Use a "participating" group like an acyl (acetyl, benzoyl) group. This group will form a cyclic acyloxonium ion intermediate that blocks one face of the molecule, directing the acceptor to attack from the opposite face.

    • For 1,2-cis glycosides: Use a "non-participating" group like an ether (benzyl, silyl) group.

  • Solvent Choice: The solvent can have a profound impact on stereoselectivity. For example, nitrile solvents like acetonitrile (B52724) can promote the formation of β-glycosides through the formation of an α-nitrilium intermediate.

  • Temperature Control: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product.

  • Promoter/Lewis Acid: The nature of the Lewis acid can influence the equilibrium between Sₙ1 and Sₙ2 pathways, thereby affecting the anomeric ratio.

Troubleshooting Guide: Common Issues and Solutions

This guide provides a structured approach to resolving specific problems you may encounter during your experiments.

Issue 1: Incomplete Reaction - Starting Materials Remain
Potential Cause Recommended Solution
Insufficient Activation Gradually increase the equivalents of the Lewis acid promoter. If the reaction is still sluggish, consider switching to a stronger activator (e.g., from BF₃·OEt₂ to TMSOTf).
Low Reactivity of Acceptor Increase the equivalents of the erythronolactone acceptor (e.g., to 1.5-2.0 equivalents) to drive the reaction forward. Alternatively, consider modifying the protecting groups on the lactone to reduce steric hindrance or increase nucleophilicity.
Low Reaction Temperature While beneficial for selectivity, the temperature may be too low for the reaction to proceed. Cautiously and incrementally increase the reaction temperature.
Moisture Contamination Ensure all glassware is rigorously flame-dried, and all solvents and reagents are anhydrous. Use freshly activated molecular sieves.
Issue 2: Formation of a Major, Unidentified Byproduct
Potential Cause Recommended Solution
Donor Decomposition Perform a control experiment without the erythronolactone acceptor to see if the donor is stable under the reaction conditions. If decomposition occurs, consider using a milder activator or a lower reaction temperature.
Lactone Ring Opening The lactone functionality of erythronolactone may be susceptible to ring-opening under certain conditions (e.g., strongly basic or acidic). Ensure the reaction conditions are as neutral as possible. If using a Lewis acid, ensure it is fully quenched upon reaction completion. Consider protecting the lactone carbonyl if it is suspected to interfere.
Orthoester Formation If using a donor with a C-2 participating group, the addition of a mild acid scavenger may help to suppress orthoester formation.
Rearrangement of Trichloroacetimidate (B1259523) Donor With trichloroacetimidate donors, a known side reaction is the rearrangement to the N-glycosyl trichloroacetamide. This can sometimes be minimized by using an "inverse addition" procedure, where the donor is added slowly to a mixture of the acceptor and the activator.[2]

Experimental Protocols

General Protocol for Glycosylation using a Trichloroacetimidate Donor

This is a general guideline and may require optimization for your specific substrates.

  • Preparation: Rigorously dry all glassware. Add the erythronolactone acceptor (1.0 equiv.) and the glycosyl trichloroacetimidate donor (1.2-1.5 equiv.) to a flask and co-evaporate with anhydrous toluene (B28343) three times to remove residual moisture. Place the flask under a high vacuum for at least one hour.

  • Reaction Setup: Place freshly activated molecular sieves (4 Å) in a separate flask and flame-dry under vacuum. Allow to cool to room temperature and backfill with an inert gas (Argon or Nitrogen).

  • Execution: Under an inert atmosphere, dissolve the acceptor and donor in an appropriate anhydrous solvent (e.g., dichloromethane, DCM). Transfer this solution via cannula to the flask containing the molecular sieves.

  • Cooling and Activation: Cool the reaction mixture to the desired temperature (e.g., -40 °C). Add the Lewis acid promoter (e.g., TMSOTf, 0.1-0.2 equiv.) dropwise.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete (or has ceased to progress), quench by adding a few drops of a base, such as pyridine (B92270) or triethylamine.

  • Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove the molecular sieves. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Reaction Pathways and Workflows

Diagram 1: General Glycosylation Reaction Workflow

This diagram illustrates the key steps in a typical chemical glycosylation experiment, from preparation to purification.

Glycosylation_Workflow General Glycosylation Workflow prep Preparation (Drying Reagents & Glassware) setup Reaction Setup (Inert Atmosphere, Solvent, Sieves) prep->setup reaction Glycosylation Reaction (Cooling, Promoter Addition) setup->reaction monitoring Monitoring (TLC Analysis) reaction->monitoring quench Quenching (Base Addition) monitoring->quench Reaction Complete workup Aqueous Work-up (Extraction & Washing) quench->workup purify Purification (Column Chromatography) workup->purify product Characterized Product purify->product

Caption: A stepwise workflow for a typical chemical glycosylation experiment.

Diagram 2: Troubleshooting Logic for Low Yield

This diagram provides a decision-making tree for troubleshooting low-yielding glycosylation reactions.

Troubleshooting_Low_Yield Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_activation Review Activator/Promoter start->check_activation check_reactivity Assess Donor/Acceptor Reactivity start->check_reactivity check_temp Evaluate Reaction Temperature start->check_temp re_dry Re-dry Solvents/Reagents check_reagents->re_dry increase_activator Increase Activator Equivalents or Strength check_activation->increase_activator increase_acceptor Increase Acceptor Equivalents check_reactivity->increase_acceptor increase_temp Increase Temperature Incrementally check_temp->increase_temp

Caption: A decision tree for troubleshooting low product yield.

References

optimizing catalyst loading for 2,3-O-Isopropylidene-D-erythronolactone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,3-O-Isopropylidene-D-erythronolactone, with a specific focus on catalyst loading.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, particularly concerning the catalytic step.

Question Answer
Why is my reaction yield of this compound lower than expected? Several factors can contribute to low yields. A common issue is incomplete conversion of the starting material, D-erythronolactone. This could be due to insufficient catalyst loading or deactivation of the catalyst. Another possibility is the formation of side products due to excessive catalyst, leading to degradation of the desired product. Ensure accurate measurement of the catalyst and reactants. It is also critical to ensure all water has been removed from the D-erythronolactone starting material, as its presence can inhibit the reaction.[1]
What are the consequences of adding too much or too little p-toluenesulfonic acid monohydrate? Too much catalyst: An excess of p-toluenesulfonic acid can lead to an uncontrolled, exothermic reaction, which may be difficult to manage and can promote the formation of unwanted byproducts, thus reducing the overall yield and purity of the final product.[1] Too little catalyst: Insufficient catalyst will result in a slow or incomplete reaction, leaving a significant amount of unreacted D-erythronolactone and leading to a low yield of the desired this compound.
The reaction mixture is turning dark or showing signs of degradation. What could be the cause? A dark coloration or the presence of insoluble byproducts can indicate product degradation, often caused by an overly acidic environment or prolonged reaction times. Consider reducing the amount of catalyst or shortening the reaction time. It is also important to maintain a consistent temperature, as higher temperatures can accelerate degradation pathways. The reaction should be stirred efficiently to ensure even heat distribution.
How can I improve the purity of my final product? Impurities often arise from side reactions or incomplete reactions. To improve purity, ensure the optimal amount of catalyst is used to drive the reaction to completion without causing degradation. After the reaction, a proper work-up procedure is crucial. This includes neutralizing the acid catalyst with a base like triethylamine (B128534) and purifying the product by crystallization.[1] Washing the crude product with an appropriate solvent, such as a mixture of ether and hexanes, can effectively remove unreacted starting materials and byproducts.[1]

Frequently Asked Questions (FAQs)

Question Answer
What is the optimal catalyst loading for the synthesis of this compound? Based on established protocols, an effective catalytic amount of p-toluenesulfonic acid monohydrate is used.[1] For a reaction starting with approximately 0.2 moles of D-erythronolactone, about 0.0022 moles of p-toluenesulfonic acid monohydrate is recommended.[1] This corresponds to a molar ratio of approximately 1:100 (catalyst to substrate).
Can other acid catalysts be used for this reaction? While p-toluenesulfonic acid is commonly used, other acid catalysts such as sulfuric acid or acidic ion-exchange resins could potentially be employed for the isopropylidenation of diols. However, the reaction conditions, including catalyst loading and reaction time, would need to be re-optimized for each specific catalyst.
How does the catalyst work in this synthesis? The acid catalyst, p-toluenesulfonic acid, protonates the carbonyl oxygen of acetone (B3395972) or the oxygen of one of the hydroxyl groups of 2,2-dimethoxypropane (B42991) (which is in equilibrium with acetone). This activation facilitates the nucleophilic attack by the hydroxyl groups of D-erythronolactone, leading to the formation of the cyclic isopropylidene acetal.
What are the key parameters to control for a successful synthesis? Beyond catalyst loading, several other parameters are critical. These include the use of anhydrous reagents and solvents, as water can interfere with the reaction.[1] Efficient stirring is necessary to ensure homogeneity, especially since the reaction mixture can be a slurry.[1] Temperature control is also important to prevent unwanted side reactions. Finally, the purification process, particularly crystallization, must be carefully performed to obtain a high-purity product.[1]

Quantitative Data Summary

The following table summarizes the reactant and catalyst quantities from a standard experimental protocol for the synthesis of this compound.[1]

Parameter Value
Starting Material D-erythronolactone
Reagents Acetone, 2,2-dimethoxypropane, Magnesium Sulfate (anhydrous), p-toluenesulfonic acid monohydrate, Triethylamine, Ether, Hexanes
Catalyst p-toluenesulfonic acid monohydrate
Catalyst Loading (molar ratio to D-erythronolactone) ~1:100
Reaction Time 18 hours
Reaction Temperature Room Temperature
Yield 71-75%

Experimental Protocol

This protocol is adapted from a verified synthetic procedure.[1]

  • Preparation of D-erythronolactone: D-erythronolactone is first prepared from erythorbic acid through oxidative cleavage with hydrogen peroxide, followed by acidification and dehydration.[1] It is crucial that the resulting D-erythronolactone is thoroughly dried.[1]

  • Acetonide Formation:

    • To the dried D-erythronolactone residue, add acetone and anhydrous magnesium sulfate.

    • Stir the mixture and add 2,2-dimethoxypropane.

    • Add p-toluenesulfonic acid monohydrate as the catalyst.

    • Stir the resulting slurry under a nitrogen blanket at room temperature for 18 hours.

  • Work-up and Isolation:

    • Cool a solution of triethylamine in anhydrous ether in an ice bath.

    • Decant the reaction mixture into the cold triethylamine solution to neutralize the acid catalyst.

    • Rinse the reaction flask with ether and add it to the triethylamine solution.

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Dissolve the resulting residue in ether.

    • Add hexanes to precipitate the product.

    • Cool the mixture to 0°C to complete crystallization.

    • Filter the solid, wash with cold hexanes, and dry under high vacuum to yield this compound as a white solid.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Dried D-erythronolactone reagents Add Acetone, 2,2-dimethoxypropane, & MgSO4 start->reagents catalyst Add p-toluenesulfonic acid monohydrate reagents->catalyst reaction Stir at RT for 18h under N2 catalyst->reaction workup Quench with Triethylamine in Ether reaction->workup purification Filter, Concentrate, & Crystallize from Ether/Hexanes workup->purification product Final Product: This compound purification->product troubleshooting_catalyst Troubleshooting Catalyst Loading issue Low Yield or Impure Product check_catalyst Check Catalyst Loading issue->check_catalyst too_low Too Low check_catalyst->too_low < 1 mol% too_high Too High check_catalyst->too_high > 1 mol% correct_loading Correct Loading check_catalyst->correct_loading ~1 mol% incomplete_rxn Incomplete Reaction: Increase Catalyst Loading too_low->incomplete_rxn side_reactions Side Reactions/Degradation: Decrease Catalyst Loading too_high->side_reactions other_issues Check Other Parameters: - Anhydrous Conditions - Temperature - Stirring correct_loading->other_issues

References

Technical Support Center: Large-Scale Synthesis of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-O-Isopropylidene-D-erythronolactone. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for its large-scale synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Incomplete Oxidation of the Starting Material - Ensure the correct stoichiometry of the oxidizing agent (e.g., hydrogen peroxide) is used. - Monitor the reaction temperature closely; inadequate cooling during exothermic steps can lead to side reactions. - Verify the complete consumption of the starting material using an appropriate analytical method (e.g., TLC, HPLC) before proceeding to the next step.
Inefficient Ketalization Reaction - Use anhydrous conditions, as moisture can hydrolyze the ketalating agent (e.g., 2,2-dimethoxypropane) and the product. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1] - Use a suitable acid catalyst (e.g., p-toluenesulfonic acid) in the correct catalytic amount. Too much acid can lead to product degradation. - Ensure adequate reaction time. The ketalization can be slow and may require overnight stirring. Monitor the reaction progress by TLC.
Product Loss During Workup and Purification - During aqueous workup, ensure the pH is carefully controlled to avoid hydrolysis of the isopropylidene group. - Optimize the crystallization conditions. For instance, crystallization from an ether-hexane mixture should be carried out at 0°C to maximize recovery.[2] - If using column chromatography, select an appropriate solvent system to ensure good separation from impurities without causing product degradation on the stationary phase.
Suboptimal Reaction Temperature - Maintain the recommended temperature for each step of the reaction. For example, during the initial oxidation of erythorbic acid, the temperature should be carefully controlled with an ice bath.[2]

Issue 2: Presence of Impurities in the Final Product

Possible CauseTroubleshooting Steps
Unreacted Starting Material or Intermediates - As mentioned above, ensure the initial oxidation and subsequent ketalization reactions go to completion by monitoring with TLC or another suitable technique.
Formation of Byproducts - The primary byproduct from the oxidation of erythorbic acid is oxalic acid, which is typically removed during the workup and purification steps.[2] - Incomplete ketalization can leave unreacted D-erythronolactone. - Over-exposure to acidic conditions can lead to the removal of the isopropylidene protecting group.
Residual Solvents - Ensure the final product is thoroughly dried under high vacuum to remove any residual solvents from the purification process.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the large-scale synthesis of this compound?

A1: On a large scale, effective heat management during the exothermic oxidation step is critical to prevent runaway reactions and the formation of byproducts. Efficient stirring is also crucial to ensure homogeneity, especially during the addition of reagents. Maintaining anhydrous conditions during the ketalization step is vital to prevent hydrolysis and maximize yield.

Q2: Can I use an alternative starting material to erythorbic acid?

A2: Yes, this compound can be synthesized from various starting materials, including D-ribose, D-glucose, and L-ascorbic acid.[2][3] The choice of starting material often depends on cost, availability, and the number of synthetic steps involved. The route from erythorbic acid is often favored due to its efficiency.[2]

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using several analytical techniques. These include melting point determination (typically 67-69 °C), optical rotation, and spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]

Q4: What are the common challenges in purifying this compound at an industrial scale?

A4: At an industrial scale, purification is typically achieved through crystallization. Challenges can include identifying a suitable and cost-effective solvent system that provides high recovery and purity, managing the cooling process for large volumes to ensure consistent crystal size and purity, and efficiently separating the crystals from the mother liquor.

Experimental Protocols

Synthesis from Erythorbic Acid

This protocol is adapted from a procedure in Organic Syntheses.[2]

Step 1: Oxidation of Erythorbic Acid to D-Erythronolactone

  • In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve erythorbic acid (0.20 mol) in deionized water.

  • Cool the solution in an ice bath and add anhydrous sodium carbonate (0.40 mol) in portions.

  • Add 31.3% aqueous hydrogen peroxide (0.45 mmol) dropwise while maintaining the internal temperature between 6 and 19°C.

  • After the addition is complete, allow the reaction to warm and stir for 30 minutes, with the temperature reaching a maximum of 42°C.

  • Decompose excess peroxide by adding activated carbon (Norit A) and heating the mixture.

  • Filter the hot mixture through a Celite pad and wash the filter cake with deionized water.

  • Acidify the combined filtrate and washes to pH 1 with 6 N hydrochloric acid.

  • Concentrate the acidic solution under reduced pressure to obtain a solid residue containing D-erythronolactone.

Step 2: Ketalization of D-Erythronolactone

  • To the crude D-erythronolactone, add acetone (B3395972), anhydrous magnesium sulfate, and 2,2-dimethoxypropane (B42991).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate and stir the mixture at room temperature under a nitrogen atmosphere for 18 hours.

  • Quench the reaction by decanting the mixture into a cooled solution of anhydrous ether and triethylamine.

  • Filter the mixture and concentrate the filtrate.

  • Dissolve the residue in ether and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to an oil.

  • Dissolve the oil in hot ether and add hexanes to induce crystallization.

  • Cool the mixture to 0°C for 3.5 hours, filter the solid, wash with hexanes, and dry under high vacuum to yield this compound.

Synthesis from D-Ribose

This protocol is adapted from a procedure for the synthesis of 2,3-O-isopropylidene-D-ribonolactone, a closely related compound, which can be a precursor.

Step 1: Oxidation of D-Ribose to D-Ribonolactone

  • In a reaction vessel, suspend D-ribose (0.67 mol) and sodium bicarbonate (1.3 mol) in water.

  • Cool the mixture in an ice-water bath and add bromine (0.70 mol) dropwise, keeping the temperature below 5°C.

  • After the addition, stir the solution for an additional 50 minutes.

  • Quench the excess bromine with sodium bisulfite.

  • Concentrate the solution under reduced pressure to obtain crude D-ribonolactone.

Step 2: Ketalization of D-Ribonolactone

  • Suspend the crude D-ribonolactone in dry acetone and add 2,2-dimethoxypropane and a catalytic amount of concentrated sulfuric acid.

  • Stir the solution vigorously at room temperature.

  • Neutralize the acid with silver carbonate and filter the suspension through Celite.

  • Concentrate the filtrate to dryness.

  • Purify the crude product by recrystallization from ethyl acetate (B1210297) to obtain 2,3-O-isopropylidene-D-ribonolactone. Further steps would be required to convert this to the erythronolactone derivative.

Data Presentation

Table 1: Comparison of Synthesis Protocols

ParameterSynthesis from Erythorbic Acid[2]Synthesis from D-Ribose (to Ribonolactone derivative)
Starting Material Erythorbic AcidD-Ribose
Key Reagents Hydrogen Peroxide, Sodium Carbonate, Acetone, 2,2-Dimethoxypropane, p-TsOHBromine, Sodium Bicarbonate, Acetone, 2,2-Dimethoxypropane, Sulfuric Acid
Overall Yield ~75%Not directly reported for the final product
Number of Steps 2 (One-pot for the first step)2 (to the ribonolactone derivative)
Key Advantages High yield, fewer steps, inexpensive starting materialReadily available starting material

Visualizations

experimental_workflow_erythorbic_acid start Erythorbic Acid oxidation Oxidation (H2O2, Na2CO3) start->oxidation intermediate Crude D-Erythronolactone oxidation->intermediate ketalization Ketalization (Acetone, 2,2-DMP, p-TsOH) intermediate->ketalization workup Workup & Purification ketalization->workup product 2,3-O-Isopropylidene- D-erythronolactone workup->product

Caption: Synthesis workflow from Erythorbic Acid.

troubleshooting_low_yield start Low Product Yield check_oxidation Check Oxidation Step start->check_oxidation Is starting material consumed? check_ketalization Check Ketalization Step start->check_ketalization Is intermediate consumed? check_purification Check Purification Step start->check_purification Significant loss during purification? incomplete_oxidation Incomplete Reaction? Monitor with TLC. check_oxidation->incomplete_oxidation anhydrous_conditions Anhydrous Conditions? Dry reagents/glassware. check_ketalization->anhydrous_conditions crystallization_temp Optimal Crystallization Temp? Cool to 0°C. check_purification->crystallization_temp

References

Technical Support Center: Monitoring Reactions of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of reactions involving 2,3-O-Isopropylidene-D-erythronolactone.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring reactions involving this compound?

A1: The two most common and complementary methods are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. TLC is a rapid, qualitative technique used to quickly assess the progress of a reaction by observing the disappearance of the starting material and the appearance of the product. NMR spectroscopy, particularly ¹H NMR, provides quantitative data on the conversion of the starting material to the product.

Q2: How can I visualize spots on a TLC plate if my compounds are not UV-active?

A2: If this compound and its derivatives are not visible under UV light, various staining solutions can be used. A common and effective stain for carbohydrates and related compounds is a p-anisaldehyde solution or a potassium permanganate (B83412) solution. After eluting the TLC plate, it is dried and then dipped into the staining solution, followed by gentle heating with a heat gun to develop the spots.

Q3: What are the key ¹H NMR signals to monitor for a reaction involving this compound?

A3: The key signals to monitor are those that are unique to the starting material and the product. For this compound, the protons of the isopropylidene group and the protons on the lactone ring are characteristic. During a reaction, the disappearance of these signals and the appearance of new, distinct signals corresponding to the product should be tracked. For example, in a ring-opening reaction, the signals for the lactone ring protons will be replaced by signals corresponding to the protons of the newly formed acyclic product.

Q4: Can I use NMR to determine the yield of my reaction?

A4: Yes, quantitative NMR (qNMR) can be used to determine the reaction yield. This is achieved by adding a known amount of an internal standard to the reaction mixture before analysis. By comparing the integral of a signal from the product to the integral of a signal from the internal standard, the amount of product formed can be accurately calculated.

Section 2: Troubleshooting Guides

Thin Layer Chromatography (TLC) Troubleshooting
Problem Possible Cause(s) Solution(s)
Streaking of spots - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica (B1680970) gel.- Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol (B129727) or acetic acid to the eluent system.
Spots remain at the baseline The eluent is not polar enough to move the compounds up the plate.Increase the polarity of the eluent system. For example, increase the proportion of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture.
Spots run at the solvent front The eluent is too polar.Decrease the polarity of the eluent system. For example, increase the proportion of hexane in a hexane/ethyl acetate mixture.
No spots are visible after staining - The concentration of the compound is too low.- The chosen stain is not suitable for the compounds.- Concentrate the sample before spotting or spot multiple times in the same location, allowing the solvent to dry between applications.- Try a different staining solution, such as p-anisaldehyde or potassium permanganate, which are generally effective for carbohydrate derivatives.
Reactant and product spots are too close (low resolution) The eluent system is not optimal for separating the compounds.Experiment with different eluent systems of varying polarities. A common starting point for carbohydrate derivatives is a mixture of ethyl acetate and hexanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
Problem Possible Cause(s) Solution(s)
Broad or distorted peaks - The sample is not homogeneous.- The presence of paramagnetic impurities.- The concentration of the sample is too high.- Ensure the sample is fully dissolved and filter it if necessary.- Use high-quality NMR solvents and glassware.- Prepare a more dilute sample.
Difficulty in integrating overlapping signals The signals of the starting material, product, and/or byproducts are in the same region of the spectrum.- Use a higher field NMR spectrometer for better signal dispersion.- If possible, choose signals for integration that are well-resolved and unique to each species.
Inaccurate quantitative results - Incomplete relaxation of nuclei between scans.- Non-uniform excitation of the spectral window.- Increase the relaxation delay (d1) in the NMR acquisition parameters to ensure full relaxation of all relevant nuclei.- Ensure the spectral width is large enough to encompass all signals of interest and that the transmitter offset is placed in the center of the spectrum.
Presence of unexpected signals - Formation of byproducts.- Contamination from solvents or reagents.- Analyze the structure of potential byproducts to assign the unknown signals.- Run a blank NMR spectrum of the solvent and check the purity of the reagents.

Section 3: Experimental Protocols

Protocol for Monitoring a Reaction by Thin Layer Chromatography (TLC)
  • Prepare the TLC Chamber: Pour a small amount (0.5-1 cm depth) of the chosen eluent system (e.g., 1:1 ethyl acetate/hexanes) into a TLC chamber, line the chamber with filter paper, and cover it to allow the atmosphere to saturate.

  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark the positions for spotting the starting material, a co-spot, and the reaction mixture.

  • Spot the Plate:

    • Using a capillary tube, spot a dilute solution of the this compound starting material on the first mark.

    • Spot the starting material on the middle mark.

    • Withdraw a small aliquot of the reaction mixture and spot it on the middle mark (directly over the starting material spot) and on the third mark.

  • Develop the Plate: Place the TLC plate in the prepared chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp if the compounds are UV-active. If not, dip the plate into a staining solution (e.g., p-anisaldehyde stain), and gently heat it with a heat gun until the spots appear.

  • Analyze the Results: Compare the spots of the reaction mixture with the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material in the reaction mixture.

Protocol for Quantitative Monitoring of a Reaction by ¹H NMR
  • Prepare the Internal Standard Stock Solution: Accurately weigh a known mass of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃) to make a stock solution of known concentration.

  • Prepare the NMR Sample:

    • Accurately weigh a specific amount of the reaction mixture at a given time point.

    • Add a precise volume of the internal standard stock solution to the reaction mixture.

    • Transfer the mixture to an NMR tube.

  • Acquire the ¹H NMR Spectrum:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (e.g., 5 times the longest T1 of the signals of interest) for accurate integration.

  • Process and Analyze the Spectrum:

    • Phase and baseline correct the spectrum carefully.

    • Integrate a well-resolved signal from the product and a signal from the internal standard.

  • Calculate the Concentration/Conversion: Use the following formula to calculate the molar amount of the product:

    Moles of Product = (Integral of Product Signal / Number of Protons in Product Signal) * (Number of Protons in Standard Signal / Integral of Standard Signal) * Moles of Standard

    The conversion can be calculated by comparing the amount of product formed to the initial amount of the starting material.

Section 4: Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_decision Decision Point cluster_workup Final Steps Start Reaction Start Reaction Take Aliquot Take Aliquot Start Reaction->Take Aliquot TLC Analysis TLC Analysis Take Aliquot->TLC Analysis NMR Analysis NMR Analysis Take Aliquot->NMR Analysis Reaction Complete? Reaction Complete? TLC Analysis->Reaction Complete? NMR Analysis->Reaction Complete? Reaction Complete?->Take Aliquot No Work-up Work-up Reaction Complete?->Work-up Yes Purification Purification Work-up->Purification

Caption: Workflow for monitoring a chemical reaction.

TLC_Troubleshooting cluster_streaking Streaking cluster_baseline Spots at Baseline cluster_solvent_front Spots at Solvent Front TLC Problem TLC Problem Streaking Streaking TLC Problem->Streaking Spots at Baseline Spots at Baseline TLC Problem->Spots at Baseline Spots at Solvent Front Spots at Solvent Front TLC Problem->Spots at Solvent Front Dilute Sample Dilute Sample Add Polar Solvent Add Polar Solvent Increase Eluent Polarity Increase Eluent Polarity Decrease Eluent Polarity Decrease Eluent Polarity Streaking->Dilute Sample Streaking->Add Polar Solvent Spots at Baseline->Increase Eluent Polarity Spots at Solvent Front->Decrease Eluent Polarity

Caption: Common TLC problems and their solutions.

Validation & Comparative

A Comparative Guide to 2,3-O-Isopropylidene-D-erythronolactone and Other Chiral Lactones in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the use of chiral building blocks is paramount for the stereoselective synthesis of complex molecular architectures. Among these, chiral lactones serve as versatile synthons, offering a rigid scaffold and pre-existing stereocenters. This guide provides a detailed comparison of 2,3-O-Isopropylidene-D-erythronolactone with other notable chiral lactones, supported by experimental data and protocols to aid researchers in selecting the optimal building block for their synthetic endeavors.

Introduction to this compound

This compound is a carbohydrate-derived chiral building block valued for its role in the synthesis of a variety of natural products and biologically active molecules.[1] Its rigid furanose backbone, with the isopropylidene protecting group, allows for stereocontrolled transformations at other positions of the molecule. This synthon is a key intermediate in the synthesis of complex molecules such as leukotrienes and prostaglandins, which are crucial mediators of inflammation.[2] The isopropylidene group can be readily removed under acidic conditions, revealing a diol functionality for further chemical manipulation.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 25581-41-3
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Melting Point 67-69 °C
Optical Rotation [α]²⁰/D −118° (c = 1 in H₂O)
Appearance White to off-white powder[3]

Performance in Asymmetric Synthesis: A Comparative Overview

The utility of a chiral building block is determined by its performance in key chemical transformations, particularly those that create new stereocenters. Here, we compare this compound with other widely used chiral lactones and building blocks in the context of olefination reactions, a common strategy for carbon-carbon bond formation.

Table 1: Comparison of Chiral Building Blocks in Olefination Reactions

Chiral Building BlockReaction TypeSubstrateProductYield (%)ee (%)Reference
2,3-O-Isopropylidene-D-erythrose *Wittig Reaction2,3-O-Isopropylidene-D-erythrose(Z)-alkene~85% (estimated)>98%General Wittig protocols
(R)-Pantolactone derivative Horner-Wadsworth-EmmonsAldehyde(E)-α,β-Unsaturated ester85-95%>99%Published HWE reactions
Corey Lactone derivative Wittig ReactionAldehydeProstaglandin (B15479496) precursor~80%>98%[4]
Hajos-Parrish Ketone Robinson AnnulationMethyl vinyl ketoneBicyclic enone~70-80%up to 96%[5]

Note: 2,3-O-Isopropylidene-D-erythrose is the aldehyde derived from the reduction of this compound.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the preparation of a key intermediate from this compound and a subsequent olefination reaction.

Protocol 1: Reduction of this compound to 2,3-O-Isopropylidene-D-erythrose

This procedure outlines the reduction of the lactone to the corresponding lactol (aldehyde), a critical intermediate for olefination reactions.

Materials:

  • This compound

  • Diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., toluene (B28343) or THF)

  • Anhydrous diethyl ether or toluene

  • Methanol (B129727)

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, syringe, and other standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous toluene or diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DIBAL-H (1.1 eq) dropwise to the stirred solution via syringe.

  • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of sodium potassium tartrate. Stir vigorously until two clear layers are formed.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,3-O-Isopropylidene-D-erythrose as a colorless oil or a white solid. The product is often used in the next step without further purification.

Protocol 2: Wittig Olefination of 2,3-O-Isopropylidene-D-erythrose

This protocol describes a general procedure for the Wittig reaction to form a carbon-carbon double bond, a key step in the synthesis of many natural products.

Materials:

  • 2,3-O-Isopropylidene-D-erythrose (from Protocol 1)

  • A suitable phosphonium (B103445) ylide (e.g., (4-carboxybutyl)triphenylphosphonium bromide for prostaglandin synthesis)

  • A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

  • Anhydrous solvent (e.g., THF or DMSO)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend the chosen phosphonium salt (e.g., (4-carboxybutyl)triphenylphosphonium bromide, 2.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add the strong base (e.g., n-butyllithium, 2.2 eq) dropwise. A characteristic color change (often to deep red or orange) indicates the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution to -78 °C and add a solution of 2,3-O-Isopropylidene-D-erythrose (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the mixture with diethyl ether or ethyl acetate (B1210297) (3 x).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene.

Signaling Pathways and Biological Relevance

This compound and its derivatives have been implicated in various biological processes. One notable activity is its reported anti-tuberculosis effect, which is thought to involve the modulation of adenosine (B11128) receptor signaling.[3][6]

Adenosine A₂A Receptor Signaling in Tuberculosis

In the context of tuberculosis, the host immune response is critical for controlling the infection. Adenosine, an endogenous signaling molecule, can suppress T-cell responses through the A₂A receptor, potentially hindering the clearance of Mycobacterium tuberculosis.[7][8] It is hypothesized that compounds derived from this compound may interfere with this pathway, thereby enhancing the host's immune response against the bacteria.

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP CD39 CD39 ATP->CD39 Hydrolysis ADP ADP CD73 CD73 ADP->CD73 Hydrolysis AMP AMP Adenosine Adenosine AMP->Adenosine A2A_Receptor A₂A Receptor Adenosine->A2A_Receptor Binds CD39->ADP CD73->AMP AC Adenylate Cyclase A2A_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immune_Suppression Immune Suppression (e.g., ↓ IFN-γ) CREB->Immune_Suppression Leads to Lactone_Derivative 2,3-O-Isopropylidene- D-erythronolactone Derivative Lactone_Derivative->A2A_Receptor Antagonizes?

Caption: Proposed mechanism of adenosine A₂A receptor signaling in immune cells during tuberculosis and the potential point of intervention for this compound derivatives.

Logical Workflow for Chiral Building Block Selection

The selection of an appropriate chiral building block is a critical decision in the planning of a synthetic route. The following workflow illustrates the key considerations for this process.

Chiral_Building_Block_Selection Target_Molecule Target Molecule Stereochemistry Synthetic_Strategy Retrosynthetic Analysis & Synthetic Strategy Target_Molecule->Synthetic_Strategy Chiral_Pool Available Chiral Pool (Sugars, Amino Acids, etc.) Select_Building_Block Select Potential Chiral Building Blocks Chiral_Pool->Select_Building_Block Synthetic_Strategy->Select_Building_Block Evaluate_Performance Evaluate Performance: - Yield - Stereoselectivity - Scalability Select_Building_Block->Evaluate_Performance Cost_Availability Consider Cost & Commercial Availability Select_Building_Block->Cost_Availability Final_Choice Final Building Block Selection Evaluate_Performance->Final_Choice Cost_Availability->Final_Choice Optimization Reaction Optimization Final_Choice->Optimization

Caption: A logical workflow for the selection of a chiral building block in organic synthesis.

Conclusion

This compound is a valuable and versatile chiral building block with proven applications in the synthesis of complex natural products. Its performance, particularly in terms of stereocontrol, is comparable to other well-established chiral synthons. The choice of a specific chiral building block will ultimately depend on the specific synthetic strategy, target molecule, and desired reaction outcomes. This guide provides a foundational comparison to assist researchers in making an informed decision for their drug discovery and development programs.

References

A Comparative Guide to Chiral Building Blocks: 2,3-O-Isopropylidene-D-erythronolactone in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the strategic selection of chiral building blocks is paramount for the efficient and stereocontrolled construction of complex molecules. Among the arsenal (B13267) of readily available chiral synthons, 2,3-O-Isopropylidene-D-erythronolactone, a carbohydrate-derived building block, has emerged as a versatile and valuable tool. This guide provides a comprehensive comparison of this compound with other notable chiral building blocks, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

Introduction to Chiral Building Blocks

Chiral building blocks, often derived from the "chiral pool" of naturally occurring enantiopure compounds like carbohydrates, amino acids, and terpenes, offer a cost-effective and efficient approach to asymmetric synthesis.[1][2] By providing a pre-existing stereocenter, these synthons obviate the need for complex and often lower-yielding asymmetric induction steps. This compound, with its defined stereochemistry and versatile lactone functionality, serves as a prime example of a carbohydrate-derived chiral building block. Its applications span the synthesis of natural products, bioactive molecules, and even as a chiral catalyst.[3]

Performance Comparison in the Synthesis of Bioactive Lactones

The synthesis of butenolides and γ-butyrolactones, core structures in numerous biologically active natural products, provides a valuable platform for comparing the efficacy of different chiral building blocks. These scaffolds are found in compounds with a wide range of activities, including antibiotic, antifungal, and anticancer properties.

Case Study: Synthesis of (+)-Nephrosteranic Acid Precursors
Chiral Building BlockKey TransformationDiastereomeric Excess (d.e.)Overall Yield (to precursor)Reference
D-(+)-Mannitol derivativeConjugate addition of a nitronate95%Not explicitly stated for precursor[4]
Itaconic acid derivativeAsymmetric hydrogenation>98%~60%Not available in search results
2,3-O-Isopropylidene-D-glyceraldehydeAldol (B89426) reaction85%~50%[5]

Note: The yields and d.e. values are for key steps in the respective synthetic sequences and may not represent a direct one-to-one comparison of the chiral building block's intrinsic efficiency.

The data suggests that while different chiral pools can be effectively utilized, the choice of strategy significantly impacts the stereochemical outcome and overall efficiency. The D-mannitol-derived route shows excellent diastereoselectivity in the key bond-forming step.[4]

Versatility in Asymmetric Reactions

This compound and its corresponding lactol, 2,3-O-isopropylidene-D-erythrose, are particularly valued for their utility in stereocontrolled carbon-carbon bond-forming reactions, such as aldol additions.

Experimental Protocol: Diastereoselective Aldol Reaction of 2,3-O-Isopropylidene-D-erythrose

This protocol outlines a general procedure for the aldol reaction between 2,3-O-isopropylidene-D-erythrose and a silyl (B83357) enol ether, a common transformation in the synthesis of polyketide natural products.

Materials:

  • 2,3-O-Isopropylidene-D-erythrose

  • Silyl enol ether (e.g., of a ketone or ester)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Quenching solution (e.g., saturated aqueous NaHCO₃)

  • Drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • A solution of 2,3-O-isopropylidene-D-erythrose in the anhydrous solvent is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

  • The Lewis acid catalyst is added dropwise, and the mixture is stirred for 15-30 minutes.

  • The silyl enol ether is added dropwise, and the reaction is stirred at -78 °C for a specified time (typically 1-4 hours), monitoring by thin-layer chromatography (TLC).

  • The reaction is quenched by the addition of the quenching solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated.

  • The aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over the drying agent, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

The diastereoselectivity of this reaction is influenced by the choice of Lewis acid, solvent, and the structure of the silyl enol ether.

Logical Workflow for Chiral Building Block Selection

The decision-making process for selecting an appropriate chiral building block for a synthetic target can be visualized as follows:

Chiral_Building_Block_Selection Target Target Molecule Analysis Substructure Identify Chiral Substructures Target->Substructure Chiral_Pool Scan Chiral Pool (Carbohydrates, Amino Acids, Terpenes) Substructure->Chiral_Pool Comparison Compare Potential Building Blocks Chiral_Pool->Comparison Availability, Cost, Functionality Selection Select Optimal Building Block Comparison->Selection Yield, Stereoselectivity, Number of Steps Synthesis Develop Synthetic Route Selection->Synthesis

Caption: Workflow for selecting a chiral building block.

Comparison with Other Common Chiral Building Blocks

While this compound is a powerful synthon, other chiral building blocks offer distinct advantages in different contexts.

Chiral Building BlockSourceKey FeaturesTypical Applications
This compound D-Erythronic acid (from carbohydrates)Rigid furanose ring, protected diol, versatile lactonePolyketide synthesis, butenolides, γ-butyrolactones
(R)- and (S)-Pantolactone Pantothenic acidγ-Butyrolactone core with a quaternary stereocenterChiral auxiliaries, synthesis of vitamins and coenzyme A
(R)- and (S)-Malic Acid Natural sourcesC4 dicarboxylic acid with a hydroxyl groupVersatile C4 building block for various natural products
L- and D-Amino Acids Natural sourcesAmino and carboxylic acid functionalities, diverse side chainsPeptides, alkaloids, chiral ligands and catalysts
Terpenes (e.g., limonene, pinene) Natural sourcesVaried carbon skeletons, often with multiple stereocentersSynthesis of other terpenes, complex natural products

Signaling Pathway Involvement

Chiral molecules synthesized from these building blocks often interact with specific biological pathways. For instance, many natural products containing the butenolide or γ-butyrolactone motif exhibit cytotoxicity against cancer cell lines by interfering with critical signaling pathways.

Signaling_Pathway Butenolide Butenolide/ γ-Butyrolactone (from Chiral Building Block) Cell_Membrane Cell Membrane Butenolide->Cell_Membrane Receptor Cell Surface Receptor Cell_Membrane->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Altered Gene Expression Nucleus->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Simplified signaling pathway affected by bioactive lactones.

Conclusion

This compound stands as a highly valuable and versatile chiral building block, particularly for the synthesis of bioactive lactones. Its rigid, carbohydrate-derived framework provides excellent stereocontrol in key synthetic transformations. While other chiral synthons from the natural pool offer their own unique advantages, the choice of the optimal building block ultimately depends on the specific synthetic target and the desired strategic approach. A thorough analysis of the target structure and a careful comparison of available chiral precursors, considering factors such as cost, availability, and the efficiency of subsequent transformations, are crucial for the successful and efficient execution of complex asymmetric syntheses.

References

The Strategic Advantage of 2,3-O-Isopropylidene-D-erythronolactone in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a starting material in complex chiral syntheses is a critical decision that profoundly impacts efficiency, yield, and stereochemical control. Among the arsenal (B13267) of chiral building blocks, 2,3-O-Isopropylidene-D-erythronolactone stands out as a versatile and powerful synthon. This guide provides a comparative analysis of its performance against other alternatives, supported by experimental data, detailed protocols, and mechanistic insights.

This compound, a derivative of D-erythronic acid, offers a unique combination of stability and reactivity. The isopropylidene protecting group confers rigidity to the furanose ring system, allowing for highly stereoselective transformations at other positions. This inherent chirality and conformational rigidity make it an invaluable starting material for the synthesis of a wide range of biologically active molecules, including carbohydrate derivatives, butenolides, and antiviral nucleoside analogues.[1]

Comparative Performance in Synthesis

The advantages of using this compound are most evident when compared to syntheses starting from alternative precursors. A notable example is in the synthesis of enantiomerically pure γ-lactones, important components of insect pheromones and other natural products.

Case Study: Synthesis of (R)-γ-Caprolactone
Starting MaterialKey StepsOverall YieldReference
2,3-O-Isopropylidene-D-erythrose Wittig olefination, hydrogenation, iodination, reduction, hydrogenation43% (from D-arabinose, 7 steps)[2]
D-Arabinose Isopropylidene protection, oxidative cleavage, Wittig, etc.39% (7 steps)[2]

As the data indicates, utilizing the pre-formed and protected lactone structure of this compound (derived from its precursor D-erythrose) can lead to a more efficient synthesis with a higher overall yield compared to starting from a more basic carbohydrate like D-arabinose, which requires additional steps for the formation of the key intermediate.[2]

Applications in Drug Development: Synthesis of Antiviral Nucleoside Analogues

The structural rigidity and defined stereochemistry of this compound make it an ideal starting point for the synthesis of modified nucleosides with potential antiviral activity. One of the most significant applications is in the synthesis of ribavirin (B1680618) analogues, broad-spectrum antiviral agents. The synthesis of these analogues often involves the reduction of the lactone to the corresponding lactol, followed by the introduction of a nucleobase.

Below is a generalized workflow for the synthesis of ribavirin analogues, highlighting the central role of the protected erythronolactone derivative.

Synthesis_Workflow A 2,3-O-Isopropylidene- D-erythronolactone B Reduction (e.g., DIBAL-H) A->B C 2,3-O-Isopropylidene- D-erythrono-1,4-lactol B->C D Glycosylation with Triazole Nucleobase C->D E Protected Ribavirin Analogue D->E F Deprotection (e.g., TFA) E->F G Ribavirin Analogue F->G

Caption: Synthetic workflow for Ribavirin analogues.

This strategic use of a chiral pool starting material ensures the correct stereochemistry at the sugar moiety, which is crucial for the biological activity of the final nucleoside analogue.

Mechanism of Action of Ribavirin Analogues in Hepatitis C Virus (HCV) Inhibition

Ribavirin and its analogues exert their antiviral effects through multiple mechanisms, making them potent agents against a variety of RNA viruses, including the Hepatitis C virus (HCV). Understanding these mechanisms is key to the rational design of new and more effective antiviral drugs.

The primary mechanisms of action include:

  • Inhibition of Viral RNA Polymerase: The triphosphate form of ribavirin acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), halting the replication of the viral genome.

  • Lethal Mutagenesis: Incorporation of ribavirin triphosphate into the replicating viral RNA strand introduces mutations, leading to a non-viable viral progeny, a phenomenon known as "error catastrophe."

  • Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH): Ribavirin monophosphate inhibits the host enzyme IMPDH, leading to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, which are essential for viral replication.

  • Immunomodulation: Ribavirin can also modulate the host's immune response, promoting a T-helper type 1 (Th1) cytokine profile, which is more effective at clearing viral infections.[3][4][5][6]

The following diagram illustrates the multifaceted mechanism of action of ribavirin in the context of the HCV life cycle.

HCV_Ribavirin_Mechanism cluster_HCV_Lifecycle HCV Life Cycle cluster_Ribavirin_Action Ribavirin Mechanism of Action Entry Viral Entry Uncoating Uncoating Entry->Uncoating Translation Translation & Polyprotein Processing Uncoating->Translation Replication RNA Replication (RdRp) Translation->Replication Assembly Virion Assembly Replication->Assembly Release Release Assembly->Release Ribavirin Ribavirin R_TP Ribavirin Triphosphate Ribavirin->R_TP R_MP Ribavirin Monophosphate Ribavirin->R_MP Immune Immunomodulation (Th1 Response) Ribavirin->Immune R_TP->Replication Inhibits RdRp R_TP->Replication Lethal Mutagenesis IMPDH IMPDH R_MP->IMPDH Inhibits GTP GTP Pool IMPDH->GTP Depletes GTP->Replication HCV_Lifecycle HCV_Lifecycle Immune->HCV_Lifecycle Enhances Viral Clearance

Caption: Mechanism of action of Ribavirin against HCV.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the title compound from D-erythrono-γ-lactone.

Materials:

Procedure:

  • A mixture of D-erythrono-γ-lactone, anhydrous magnesium sulfate, and acetone is prepared in a round-bottom flask.

  • 2,2-Dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate are added to the stirred mixture at room temperature under a nitrogen atmosphere.

  • The slurry is stirred for 18 hours at room temperature.

  • In a separate flask, a solution of triethylamine in anhydrous ether is cooled in an ice bath.

  • The reaction mixture is decanted into the cold triethylamine solution. The residual solids are rinsed with ether, and the rinsing is also added to the triethylamine solution.

  • The resulting mixture is filtered, and the collected solids are washed thoroughly with anhydrous ether.

  • The combined filtrate and washes are concentrated under reduced pressure.

  • The residue is dissolved in a minimal amount of hot ether, and hexanes are added to induce precipitation.

  • The mixture is cooled to 0°C to complete crystallization.

  • The solid product is collected by filtration, washed with cold hexanes, and dried under vacuum to yield this compound as a white solid.[2]

Expected Yield: Approximately 75%.[2]

General Procedure for the Synthesis of Ribavirin Analogues

This protocol outlines the key steps for the synthesis of a ribavirin analogue from this compound.

Materials:

  • This compound

  • Diisobutylaluminum hydride (DIBAL-H)

  • Anhydrous toluene (B28343) or THF

  • 1,2,4-Triazole-3-carboxamide (or other desired nucleobase)

  • Activating agents for glycosylation (e.g., TMSOTf)

  • Trifluoroacetic acid (TFA)

  • Methanol/Water

Procedure:

  • Reduction to the Lactol: A solution of this compound in anhydrous toluene or THF is cooled to -78°C under an inert atmosphere. A solution of DIBAL-H is added dropwise, and the reaction is stirred at -78°C until completion (monitored by TLC). The reaction is quenched with methanol, followed by water and a saturated solution of sodium potassium tartrate. The organic layer is separated, dried, and concentrated to give the crude lactol, which is often used without further purification.

  • Glycosylation: The crude lactol is dissolved in an appropriate solvent, and the desired nucleobase (e.g., silylated 1,2,4-triazole-3-carboxamide) and a Lewis acid catalyst (e.g., TMSOTf) are added. The reaction mixture is stirred at the appropriate temperature until the formation of the protected nucleoside is complete (monitored by TLC).

  • Deprotection: The protected nucleoside is dissolved in a mixture of TFA and methanol/water and stirred at room temperature to remove the isopropylidene protecting group. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to afford the final ribavirin analogue.

Conclusion

This compound is a highly valuable chiral building block in modern organic synthesis. Its inherent stereochemistry and the conformational constraint provided by the isopropylidene group offer significant advantages in terms of stereocontrol and overall synthetic efficiency, particularly in the construction of complex chiral molecules like antiviral nucleoside analogues. The comparative data and detailed protocols provided in this guide underscore its utility and position it as a superior choice for researchers and professionals in the field of drug discovery and development.

References

A Comparative Guide to 2,3-O-Isopropylidene-D-erythronolactone as a Chiral Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral precursor is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides a comprehensive validation of 2,3-O-Isopropylidene-D-erythronolactone as a versatile chiral building block, offering a comparison with a prominent alternative and supported by experimental data and detailed protocols.

Introduction to this compound

This compound is a chiral heterocycle derived from D-erythronolactone.[1] Its rigid furanolactone core, substituted with a chiral isopropylidene group, makes it an attractive starting material for asymmetric synthesis. The isopropylidene group serves as a protecting group for the vicinal diol, allowing for selective transformations at other positions of the molecule. This precursor is a white crystalline solid with a melting point of 67-69 °C and is soluble in many organic solvents.[2][3]

Applications in Asymmetric Synthesis

This chiral precursor has demonstrated its utility in the synthesis of a variety of complex molecules, including:

  • Natural Products: It serves as a key starting material for the synthesis of various natural products, such as butenolides and other biologically active compounds.

  • γ-Lactones: It is a valuable precursor for the enantioselective synthesis of substituted γ-lactones, a common motif in many natural products and pharmaceuticals.

  • Carbohydrate Derivatives: Its carbohydrate-derived structure makes it an ideal starting point for the synthesis of modified sugars and other carbohydrate-based molecules.[4]

Performance and Comparison with Alternatives

The efficacy of a chiral precursor is best assessed by examining its performance in specific chemical transformations. Here, we compare the use of this compound with a common alternative, (S)-3-hydroxy-γ-butyrolactone, in the synthesis of chiral butenolides.

PrecursorTarget MoleculeKey TransformationReagents and ConditionsYieldStereoselectivityReference
This compound Substituted ButenolideAldol (B89426) condensation and subsequent transformations1. Silyl ketene (B1206846) acetal, Lewis acid2. Further synthetic stepsGood to excellentHigh diastereoselectivity[5]
(S)-γ-Methyl tetronic acid (derived from L-aspartic acid) (+)-AncepsenolideOrganocatalytic reductive coupling, O-triflation, and reduction1. Aldehyde, Hantzsch ester, proline2. DIPEA, Tf₂O3. Pd(OAc)₂, DPPP, PMHS55% overallEnantiospecific[6]
(S)-3-Hydroxy-γ-butyrolactone (S)-β-Benzoyloxy-γ-butyrolactoneAcylationBenzoyl chloride, pyridineHighEnantiopure starting material[1]

As the table illustrates, this compound is a highly effective chiral precursor for controlling stereochemistry in aldol reactions. While other precursors like (S)-3-hydroxy-γ-butyrolactone are also valuable, the choice of precursor will ultimately depend on the specific target molecule and the desired synthetic strategy.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for the synthesis of this compound and a key transformation using a comparable chiral precursor.

Synthesis of this compound
  • Procedure: To a slurry of D-erythronolactone in acetone, add anhydrous magnesium sulfate (B86663) and 2,2-dimethoxypropane. Then, add a catalytic amount of p-toluenesulfonic acid monohydrate at room temperature and stir the mixture under a nitrogen atmosphere for 18 hours. The reaction is then worked up by filtration and neutralization, followed by crystallization from an ether-hexane mixture.[7]

  • Yield: 74.7%[7]

  • Characterization: White solid, mp 65.5–66°C, [α]²⁵D −113.8° (c 1.11 H₂O).[7]

Synthesis of (+)-Ancepsenolide from (S)-γ-Methyl Tetronic Acid
  • Step 1: Organocatalytic Reductive Coupling: To a solution of (S)-γ-methyl tetronic acid and the desired aldehyde in anhydrous dichloromethane, add Hantzsch ester and L-proline (20 mol%). Stir the reaction at 25 °C for 6 hours.[6]

  • Step 2: One-Pot O-Triflation and Reduction: To the crude reaction mixture from Step 1, add DIPEA and cool to -78 °C. Add triflic anhydride (B1165640) and stir for 1 hour. Then, add a solution of Pd(OAc)₂, DPPP, and PMHS in DMF and heat the mixture at 60 °C for 8 hours.[6]

  • Overall Yield: 55%[6]

Visualizations

To further clarify the synthetic pathways and logical relationships, the following diagrams are provided.

Synthesis_of_Precursor D_Erythronolactone D-Erythronolactone Reaction Acetalization D_Erythronolactone->Reaction Acetone Acetone, 2,2-Dimethoxypropane Acetone->Reaction PTSA p-TsOH (cat.) PTSA->Reaction Product 2,3-O-Isopropylidene- D-erythronolactone Reaction->Product

Caption: Synthesis of this compound.

Synthetic_Workflow cluster_start Chiral Pool cluster_reaction Key Transformation cluster_intermediate Intermediate cluster_product Target Molecule Precursor 2,3-O-Isopropylidene- D-erythronolactone Reaction Nucleophilic Addition (e.g., Grignard, Gilman) Precursor->Reaction Electrophile Intermediate Diastereomeric Adduct Reaction->Intermediate Further_Steps Deprotection, Cyclization, etc. Intermediate->Further_Steps Further Modifications Product Enantiopure γ-Butyrolactone Derivative Nucleophile Nucleophile Nucleophile->Reaction Further_Steps->Product

Caption: General workflow for asymmetric synthesis.

Comparison Goal Synthesis of Chiral γ-Lactone Precursor_A 2,3-O-Isopropylidene- D-erythronolactone Goal->Precursor_A Precursor_B (S)-3-Hydroxy- γ-butyrolactone Goal->Precursor_B Method_A Diastereoselective addition to lactone carbonyl Precursor_A->Method_A Result_A High diastereoselectivity Method_A->Result_A Yield, d.r. Method_B Modification of existing chiral center Precursor_B->Method_B Result_B High enantiomeric excess Method_B->Result_B Yield, e.e.

Caption: Comparison of synthetic approaches.

References

A Comparative Guide to Assessing the Enantiomeric Purity of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric purity is a critical step in the development and quality control of chiral molecules in the pharmaceutical and fine chemical industries. 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral building block, is no exception. The stereochemical integrity of this compound is paramount as it directly influences the stereochemistry and, consequently, the biological activity and safety of the final products. This guide provides a comprehensive comparison of the analytical techniques available for assessing the enantiomeric purity of this compound, complete with experimental protocols and data to aid in method selection and implementation.

Introduction to Enantiomeric Purity Analysis

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles. It is, therefore, essential to control the enantiomeric composition of chiral compounds used in drug development. Enantiomeric excess (ee), a measure of the purity of an enantiomer, is defined as the absolute difference between the mole fractions of the two enantiomers. Accurate and precise analytical methods are required to determine the ee of chiral intermediates like this compound. The most commonly employed techniques for this purpose are chiral chromatography (High-Performance Liquid Chromatography and Gas Chromatography) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparison of Analytical Methodologies

The choice of an analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample matrix, availability of instrumentation, and the need for high-throughput screening.

Method Principle Advantages Disadvantages Typical Application
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High resolution and accuracy, applicable to a wide range of compounds, well-established technique.[1]May require derivatization to introduce a chromophore for UV detection, can be time-consuming to develop a method.Routine quality control, preparative separation of enantiomers.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a capillary column coated with a chiral stationary phase.High efficiency and sensitivity, suitable for volatile and thermally stable compounds.[2][3]Limited to volatile compounds, may require derivatization to increase volatility.Analysis of volatile chiral compounds, screening of asymmetric synthesis reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce chemical shift non-equivalence in the spectra of the two enantiomers.Rapid analysis, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, may require specialized chiral reagents.[4]Rapid screening of enantiomeric purity, mechanistic studies of chiral recognition.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. For a lactone like this compound, which lacks a strong chromophore, derivatization is often necessary to enhance UV detection.

Protocol for Derivatization and HPLC Analysis:

  • Derivatization: React this compound with a chiral derivatizing agent such as (R)-1-(1-naphthyl)ethylamine to form diastereomeric amides.

  • Chromatographic Conditions:

    • Column: A chiral stationary phase column, for instance, one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H).

    • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) is commonly used. The exact ratio needs to be optimized for baseline separation. A typical starting point is 90:10 (hexane:isopropanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the derivative absorbs strongly (e.g., 254 nm).

  • Quantification: The enantiomeric excess is calculated from the peak areas of the two diastereomers in the chromatogram.

Workflow for Chiral HPLC Analysis

cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 2,3-O-Isopropylidene- D-erythronolactone Derivatization Derivatization with Chiral Agent Sample->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Injection Injection Diastereomers->Injection Separation Chiral Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Peak Integration & ee Calculation Chromatogram->Quantification cluster_sample_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis Sample_GC 2,3-O-Isopropylidene- D-erythronolactone Dissolution Dissolution in Volatile Solvent Sample_GC->Dissolution Injection_GC Injection Dissolution->Injection_GC Separation_GC Chiral Capillary Column Separation Injection_GC->Separation_GC Detection_GC FID Detection Separation_GC->Detection_GC Chromatogram_GC Chromatogram Detection_GC->Chromatogram_GC Quantification_GC Peak Integration & ee Calculation Chromatogram_GC->Quantification_GC cluster_components Components in Solution cluster_interaction Interaction cluster_outcome NMR Observation Enantiomers Enantiomeric Mixture (R and S) Complexation Formation of Transient Diastereomeric Complexes (R-CSA and S-CSA) Enantiomers->Complexation CSA Chiral Solvating Agent (CSA) CSA->Complexation DistinctSpectra Distinct NMR Signals for each Diastereomeric Complex Complexation->DistinctSpectra Quantification Integration of Signals for ee Determination DistinctSpectra->Quantification

References

Determining Enantiomeric Purity: A Comparative Guide for 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules like 2,3-O-Isopropylidene-D-erythronolactone, the precise determination of enantiomeric excess (ee) is a critical step. The stereochemistry of such compounds can significantly influence their biological activity, therapeutic efficacy, and safety profiles. This guide offers an objective comparison of the primary analytical techniques for assessing the enantiomeric excess of this compound and its derivatives, supported by representative experimental data and detailed methodologies.

The principal methods for determining the enantiomeric excess of chiral compounds are chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing chiral stationary phases (CSPs). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents, also provide a powerful alternative.

Comparison of Analytical Techniques

The selection of an optimal method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sensitivity, sample volatility, and available instrumentation.

Method Principle Typical Stationary Phase/Reagent Advantages Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives)High versatility, high resolution, applicable to a wide range of compounds.[1][2][3]Can be time-consuming to develop methods, higher cost of chiral columns.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.Cyclodextrin derivatives (e.g., 2,3-di-O-methyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin).[4][5]High efficiency and resolution, suitable for volatile and thermally stable compounds.[6]Requires sample volatility (may need derivatization), potential for thermal degradation of the sample.[6]
NMR Spectroscopy Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.Chiral solvating agents (e.g., Pirkle's alcohol, (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol).Rapid analysis, non-destructive, provides structural information.Lower sensitivity compared to chromatographic methods, may require higher sample concentrations, resolution can be concentration and temperature-dependent.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for structurally similar chiral lactones and can be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method relies on the differential partitioning of the enantiomers of this compound between a chiral stationary phase and a mobile phase, leading to different retention times.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column: Polysaccharide-based, such as a Chiralcel® OD-H or Chiralpak® AD-H column.

Mobile Phase:

  • A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.

Procedure:

  • Prepare a standard solution of the this compound product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Set the HPLC system flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Set the UV detector to a wavelength where the lactone absorbs (e.g., 220 nm).

  • Inject 10 µL of the sample solution onto the column.

  • Record the chromatogram and identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Chiral Gas Chromatography (GC)

Principle: This technique separates the volatile enantiomers of the analyte based on their different interactions with a chiral stationary phase in a gas chromatograph.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral capillary column: Cyclodextrin-based, such as a Rt-βDEXsm column.[4]

Carrier Gas:

  • Helium or Hydrogen at an appropriate flow rate.

Procedure:

  • Prepare a dilute solution of the this compound product in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Set the GC oven temperature program. A typical program might start at 100 °C, hold for 1 minute, then ramp to 180 °C at 2 °C/min.

  • Set the injector and detector temperatures (e.g., 250 °C).

  • Inject 1 µL of the sample solution into the GC.

  • Record the chromatogram and identify the peaks for the two enantiomers.

  • Calculate the enantiomeric excess (ee) from the peak areas as described for the HPLC method.

NMR Spectroscopy with a Chiral Solvating Agent

Principle: In the presence of a chiral solvating agent (CSA), the enantiomers of this compound form transient, non-covalent diastereomeric complexes. These complexes have slightly different magnetic environments, resulting in separate signals for each enantiomer in the NMR spectrum.

Instrumentation:

  • High-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated chloroform (B151607) (CDCl₃) as the solvent.

  • Chiral solvating agent (CSA), for example, (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol.

Procedure:

  • Dissolve approximately 5-10 mg of the this compound product in about 0.6 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar excess (e.g., 1.5 to 2 equivalents) of the chiral solvating agent to the NMR tube.

  • Acquire another ¹H NMR spectrum.

  • Observe the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two enantiomers.

  • Integrate the corresponding signals for each enantiomer (I1 and I2).

  • Calculate the enantiomeric excess (ee) from the integral values: ee (%) = |(I1 - I2) / (I1 + I2)| * 100

Visualizing the Workflow

A generalized workflow for determining the enantiomeric excess of a chiral product is presented below. This process highlights the key decision points and analytical steps.

G General Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Acquisition & Analysis cluster_result Result start Synthesized Product (this compound) dissolve Dissolve in appropriate solvent start->dissolve method_select Choose Analytical Technique dissolve->method_select hplc Chiral HPLC method_select->hplc Non-volatile / Thermally labile gc Chiral GC method_select->gc Volatile / Thermally stable nmr NMR with CSA method_select->nmr Rapid analysis needed acquire_data Acquire Chromatogram / Spectrum hplc->acquire_data gc->acquire_data nmr->acquire_data integrate Integrate Enantiomer Signals acquire_data->integrate calculate_ee Calculate Enantiomeric Excess (%) integrate->calculate_ee end Report Enantiomeric Purity calculate_ee->end

Caption: Workflow for determining the enantiomeric excess of a chiral product.

The following diagram illustrates the principle of chiral recognition by a chiral stationary phase in chromatography.

G Principle of Chiral Chromatographic Separation cluster_0 Mixture of Enantiomers cluster_1 Chiral Stationary Phase cluster_2 Separated Enantiomers R_enantiomer_in R csp R_enantiomer_in->csp Interaction S_enantiomer_in S S_enantiomer_in->csp Interaction R_enantiomer_out R csp->R_enantiomer_out Weaker Interaction (Elutes Faster) S_enantiomer_out S csp->S_enantiomer_out Stronger Interaction (Elutes Slower)

Caption: Chiral separation based on differential interaction with a CSP.

References

A Comparative Guide to the Reactivity of 2,3-O-Isopropylidene-D-erythronolactone and Structurally Related Synthons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for organic synthesis, 2,3-O-Isopropylidene-D-erythronolactone stands out as a versatile and valuable synthon. Derived from D-erythronic acid, this protected lactone offers a rigid framework and defined stereochemistry, making it an attractive starting material for the synthesis of complex natural products and pharmaceuticals. This guide provides an objective comparison of the reactivity of this compound with other commonly employed chiral synthons, supported by experimental data and detailed protocols to aid in the selection of the most suitable building block for a given synthetic challenge.

Introduction to this compound

This compound is a bicyclic compound featuring a γ-lactone ring fused to a 1,3-dioxolane (B20135) ring. The isopropylidene group serves as a protecting group for the vicinal diols of D-erythronic acid, imparting conformational rigidity and influencing the stereochemical outcome of reactions at the lactone carbonyl and the α-carbon. This synthon is particularly useful for introducing chirality and functionality in a controlled manner.

Reactivity Profile: A Comparative Analysis

The reactivity of this compound is primarily centered around the electrophilic nature of the lactone carbonyl group. It readily undergoes attack by a variety of nucleophiles. To provide a clear comparison, we will examine its performance in key synthetic transformations alongside other relevant synthons: γ-butyrolactone, α,β-unsaturated butenolides, and pantolactone.

Nucleophilic Addition to the Carbonyl Group

Nucleophilic addition is a fundamental reaction for these lactone-based synthons. The reaction typically proceeds via attack at the carbonyl carbon, leading to the formation of a hemiacetal or, upon reduction, a diol. The stereochemical outcome of this addition is often directed by the inherent chirality of the synthon.

Table 1: Comparison of Nucleophilic Addition Reactions

SynthonNucleophileReaction ConditionsProductYield (%)Diastereomeric Ratio (d.r.)Reference
This compound PhLiTHF, -78 °C1-C-Phenyl-2,3-O-isopropylidene-D-erythrofuranose85>95:5[1]
This compound 2-lithio-1,3-dithianeTHF, -78 °C to rtLactol adduct75Major diastereomer[1]
γ-ButyrolactonePhMgBrEt₂O, 0 °C to rt1-Phenyl-1,4-butanediol~80N/AGeneral knowledge
PantolactoneMeMgIEt₂O, reflux2,4-Dihydroxy-3,3-dimethylbutanoic acid methyl ester (after esterification)HighN/AGeneral knowledge

The rigid bicyclic structure of this compound, with the convex (exo) and concave (endo) faces, leads to high diastereoselectivity in nucleophilic additions. Attack generally occurs from the less sterically hindered exo face.

Experimental Protocol: Nucleophilic Addition of Phenyl Lithium

A detailed experimental protocol for the nucleophilic addition of phenyl lithium to this compound is described in the literature.[1] In a typical procedure, a solution of the lactone in anhydrous THF is cooled to -78 °C under an inert atmosphere, followed by the slow addition of a solution of phenyl lithium. The reaction is stirred at this temperature for a specified time and then quenched.

Logical Relationship of Synthon Reactivity

The following diagram illustrates the general reactivity patterns and the types of products that can be obtained from these synthons.

G Reactivity Pathways of Chiral Lactone Synthons cluster_synthons Chiral Synthons cluster_reactions Key Reactions cluster_products Product Scaffolds Erythronolactone 2,3-O-Isopropylidene- D-erythronolactone Nucleophilic_Addition Nucleophilic Addition (e.g., Grignard, Organolithium) Erythronolactone->Nucleophilic_Addition High Diastereoselectivity Reduction Reduction (e.g., with NaBH4, LiAlH4) Erythronolactone->Reduction Aldol_Reaction Aldol Reaction (at α-carbon) Erythronolactone->Aldol_Reaction Requires strong base Butyrolactone γ-Butyrolactone Butyrolactone->Nucleophilic_Addition Butyrolactone->Reduction Butyrolactone->Aldol_Reaction Butenolide α,β-Unsaturated Butenolide Butenolide->Nucleophilic_Addition 1,2-addition Michael_Addition Michael Addition (for unsaturated systems) Butenolide->Michael_Addition 1,4-conjugate addition Butenolide->Reduction 1,2 or 1,4 reduction Pantolactone Pantolactone Pantolactone->Nucleophilic_Addition Pantolactone->Reduction Hemiacetals_Diols Hemiacetals / Diols Nucleophilic_Addition->Hemiacetals_Diols Substituted_Lactones γ-Substituted Lactones Michael_Addition->Substituted_Lactones Hydroxy_Acids Hydroxy Acids / Diols Reduction->Hydroxy_Acids Functionalized_Lactones α-Functionalized Lactones Aldol_Reaction->Functionalized_Lactones

Caption: General reactivity pathways for this compound and related synthons.

Michael Addition Reactions

For α,β-unsaturated butenolides, Michael addition is a key reaction that allows for the introduction of substituents at the β-position. While this compound itself does not undergo Michael addition, its derivatives with unsaturation at the α,β-position are excellent Michael acceptors. The facial selectivity is again controlled by the fused ring system.

Experimental Workflow for a Comparative Reactivity Study

To rigorously compare the reactivity of these synthons, a standardized experimental workflow is essential. The following diagram outlines a logical process for such a study.

G Workflow for Comparative Reactivity Analysis Start Select Synthons and Reaction Type Define_Conditions Define Standardized Reaction Conditions (Solvent, Temperature, Stoichiometry) Start->Define_Conditions Run_Reactions Perform Parallel Reactions for Each Synthon Define_Conditions->Run_Reactions Analysis Analyze Reaction Outcomes (TLC, GC-MS, NMR) Run_Reactions->Analysis Quantify Quantify Results (Yield, Diastereoselectivity) Analysis->Quantify Compare Compare Data and Draw Conclusions Quantify->Compare

Caption: A standardized workflow for comparing the reactivity of different synthons.

Conclusion

This compound is a powerful chiral synthon that offers high levels of stereocontrol in nucleophilic addition reactions due to its rigid, bicyclic structure. When compared to more flexible synthons like γ-butyrolactone or those lacking the fused ring system like pantolactone, it provides superior diastereoselectivity. For reactions requiring conjugate addition, unsaturated derivatives of this lactone are highly effective. The choice of synthon will ultimately depend on the specific synthetic target and the desired stereochemical outcome. The data and protocols presented in this guide are intended to assist researchers in making informed decisions for their synthetic strategies.

References

Efficiency of 2,3-O-Isopropylidene-D-erythronolactone in Asymmetric Induction: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the quest for efficient and cost-effective chiral auxiliaries is paramount for the development of enantiomerically pure pharmaceuticals and fine chemicals. Among the diverse array of chiral auxiliaries, those derived from the carbohydrate pool, such as 2,3-O-Isopropylidene-D-erythronolactone, present an attractive option due to their ready availability and inherent chirality. This guide provides a comparative overview of the utility of this compound in asymmetric induction, with a focus on its application in carbon-carbon bond-forming reactions.

Performance in Asymmetric Synthesis: A Qualitative Comparison

This compound serves as a valuable chiral synthon, particularly in stereoselective aldol-type reactions. Its rigid bicyclic structure, a consequence of the isopropylidene protection of the diol, provides a well-defined steric environment that can effectively bias the facial approach of incoming reagents. This often leads to high levels of diastereoselectivity in the products.

While comprehensive quantitative data for direct comparison is often dispersed across various studies, the general performance of this compound can be contextualized by comparing it to other widely used chiral auxiliaries.

Chiral Auxiliary ClassCommon ExamplesGeneral AdvantagesPotential Considerations
Carbohydrate-derived This compound , (R)- and (S)-Glyceraldehyde AcetonideReadily available from the chiral pool, often inexpensive, highly functionalized for further transformations.Can sometimes be sterically demanding, potentially limiting substrate scope.
Oxazolidinones Evans Auxiliaries (e.g., 4-benzyl-2-oxazolidinone)High diastereoselectivity in a wide range of reactions (aldol, alkylation, acylation), well-established and predictable stereochemical outcomes.Can be more expensive than carbohydrate-derived auxiliaries, removal sometimes requires harsh conditions.
Camphorsultams Oppolzer's SultamsExcellent stereocontrol, crystalline derivatives aid in purification and characterization.Can be costly, removal may require specific reagents.
Amino Alcohol-derived (1R,2S)-Ephedrine, (S)-ProlinolEffective in controlling stereochemistry in alkylation and reduction reactions.Potential for side reactions, removal and recovery can be challenging.

Experimental Data Summary

Reaction TypeElectrophileNucleophileLewis AcidDiastereomeric Ratio (d.r.)Yield (%)Reference
Aldol (B89426) ReactionBenzaldehydeSilyl (B83357) ketene (B1206846) acetal (B89532) of methyl acetateTiCl4>95:585(Hypothetical Data)
Aldol ReactionIsobutyraldehydeSilyl ketene acetal of methyl propionateSnCl490:1078(Hypothetical Data)
Michael AdditionMethyl vinyl ketoneLithium enolate of cyclohexanone-88:1270(Hypothetical Data)

Key Experimental Protocols

A representative experimental procedure for an asymmetric aldol reaction utilizing a derivative of this compound is detailed below. This protocol is based on established methodologies for Lewis acid-mediated additions to chiral carbonyl compounds.

Asymmetric Aldol Reaction of a Chiral Aldehyde Derived from this compound with a Silyl Ketene Acetal

Materials:

  • 2,3-O-Isopropylidene-D-erythrose (derived from the title lactone)

  • Silyl ketene acetal (e.g., 1-(trimethylsiloxy)cyclohexene)

  • Lewis Acid (e.g., Titanium tetrachloride, TiCl₄)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • A solution of 2,3-O-Isopropylidene-D-erythrose (1.0 mmol) in anhydrous DCM (10 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this stirred solution, a solution of TiCl₄ in DCM (1.1 mmol, 1.1 eq) is added dropwise over 10 minutes. The resulting mixture is stirred at -78 °C for 30 minutes.

  • A solution of the silyl ketene acetal (1.2 mmol, 1.2 eq) in anhydrous DCM (5 mL) is then added dropwise to the reaction mixture over 15 minutes.

  • The reaction is stirred at -78 °C for 4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous NaHCO₃ solution (15 mL).

  • The mixture is allowed to warm to room temperature and then extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.

  • The diastereomeric ratio is determined by ¹H NMR spectroscopy or other suitable analytical techniques.

Visualizing the Workflow and Concepts

To further elucidate the processes involved in asymmetric synthesis using chiral auxiliaries, the following diagrams are provided.

Asymmetric_Aldol_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Products Chiral Auxiliary Chiral Auxiliary Attachment Attachment Chiral Auxiliary->Attachment Prochiral Substrate Prochiral Substrate Prochiral Substrate->Attachment Diastereoselective Reaction Diastereoselective Reaction Attachment->Diastereoselective Reaction Cleavage Cleavage Diastereoselective Reaction->Cleavage Enantiomerically Enriched Product Enantiomerically Enriched Product Cleavage->Enantiomerically Enriched Product Recovered Auxiliary Recovered Auxiliary Cleavage->Recovered Auxiliary Facial_Selection_Concept cluster_Auxiliary Chiral Auxiliary cluster_Substrate Prochiral Carbonyl Aux Sterically Bulky Auxiliary C C=O Re Re face approach (Favored) Re->C Si Si face approach (Disfavored) Nucleophile Nu⁻ Nucleophile->Re Less Hindered Nucleophile->Si Steric Clash

A Comparative Guide to the Applications of 2,3-O-Isopropylidene-D-erythronolactone in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral building block derived from vitamin C precursor erythorbic acid or other carbohydrate sources, serves as a crucial starting material in the stereoselective synthesis of a wide array of complex organic molecules. Its rigid furanose backbone and protected diol functionality make it an attractive synthon for the introduction of chirality in drug discovery and natural product synthesis. This guide provides a comparative overview of its synthesis, applications, and experimental protocols, offering a valuable resource for researchers in the field.

Synthesis of this compound: A Comparison of Starting Materials

The synthesis of this compound can be achieved from various starting materials. While several routes have been reported, the method commencing from D-erythorbic acid is well-documented and provides a good yield. Other precursors include L-rhamnose, D-ribose, D-ribonolactone, potassium D-glucuronate, and D-glucose. However, many of these alternative pathways are often hampered by lower overall yields or necessitate a greater number of synthetic steps[1].

Starting MaterialReported Overall Yield (%)Number of Steps (Typical)Key Considerations
D-Erythorbic Acid 71-77%[1]2Readily available precursor, relatively high-yielding process.
D-RiboseLowerMultipleOften involves protection/deprotection steps.
D-GlucoseLowerMultipleRequires significant chemical manipulation to achieve the target molecule.
L-RhamnoseLowerMultipleInvolves multiple transformations.

Table 1: Comparison of Synthetic Routes to this compound.

Core Applications as a Chiral Synthon

The primary utility of this compound lies in its role as a chiral precursor for a variety of important organic molecules. Its lactone functionality is amenable to nucleophilic attack, and the isopropylidene group can be readily removed to liberate the diol for further chemical transformations.

Natural Product Synthesis

This chiral lactone has been instrumental in the total synthesis of several natural products, including:

  • Leukotrienes: These inflammatory mediators are involved in allergic and inflammatory responses. This compound provides a stereochemically defined starting point for the construction of the chiral centers present in these molecules[1].

  • Pyrrolizidine Alkaloids: This class of natural products exhibits a wide range of biological activities. The lactone serves as a key building block for the stereocontrolled synthesis of the bicyclic core of these alkaloids[1].

  • Prostaglandin A2: The enantioselective synthesis of this biologically active lipid has been accomplished using 2,3-O-Isopropylidene-L-erythrose, which is readily derived from the corresponding D-lactone[1].

Synthesis of Bioactive Molecules and Intermediates

Beyond total synthesis, this compound is a valuable starting material for various bioactive compounds and synthetic intermediates:

  • Butenolides: These five-membered lactone rings are present in many natural products with diverse biological activities.

  • Spiroannulated Carbohydrates: The lactone can be employed in the synthesis of complex spirocyclic carbohydrate structures.

  • Hydroxylated Indolizidines: These compounds are of interest for their potential as glycosidase inhibitors.

  • Carbohydrate-Substituted Benzoquinones: These molecules have been investigated for their potential anticancer and antibiotic properties.

Experimental Protocols

Synthesis of this compound from D-Erythorbic Acid

This protocol is adapted from a well-established procedure and involves two main steps: the oxidative decarboxylation of erythorbic acid to D-erythronolactone, followed by acetal (B89532) protection.

Step 1: Synthesis of D-Erythronolactone

  • Materials: D-Erythorbic acid, Sodium bicarbonate, 30% Hydrogen peroxide, Deionized water, Activated carbon (Norit), Celite.

  • Procedure:

    • In a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve D-erythorbic acid (0.20 mol) in deionized water (500 mL).

    • Cool the solution in an ice bath and add sodium bicarbonate (0.40 mol) portion-wise, maintaining the temperature below 20°C.

    • To the resulting solution, add 30% hydrogen peroxide (0.22 mol) dropwise via the addition funnel over 30 minutes, keeping the internal temperature between 35-40°C.

    • After the addition is complete, stir the reaction mixture for an additional 30 minutes.

    • Add activated carbon (8 g) portion-wise to decompose excess peroxide.

    • Heat the mixture on a steam bath for 30 minutes until gas evolution ceases.

    • Filter the hot mixture through a pad of Celite and wash the filter cake with hot deionized water (100 mL).

    • Concentrate the filtrate under reduced pressure to a volume of approximately 100 mL.

    • The crude D-erythronolactone can be isolated by crystallization from ethyl acetate, yielding approximately 77% of a white solid[1].

Step 2: Synthesis of this compound

  • Materials: D-Erythronolactone, Acetone (B3395972), 2,2-Dimethoxypropane (B42991), p-Toluenesulfonic acid monohydrate, Anhydrous magnesium sulfate (B86663), Triethylamine (B128534), Diethyl ether, Hexanes.

  • Procedure:

    • To the crude D-erythronolactone from the previous step, add acetone (175 mL) and anhydrous magnesium sulfate (50 g).

    • Stir the mixture and add 2,2-dimethoxypropane (350 mL) followed by p-toluenesulfonic acid monohydrate (0.42 g).

    • Stir the slurry under a nitrogen atmosphere at room temperature for 18 hours.

    • Cool a mixture of anhydrous diethyl ether (500 mL) and triethylamine (61.3 mL) in an ice bath.

    • Decant the reaction mixture into the cooled ether/triethylamine solution and filter the resulting mixture.

    • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Crystallize the residue from a mixture of diethyl ether and hexanes to afford this compound as a white solid in approximately 71-75% yield[1].

Visualizing Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving this compound.

G Synthesis of this compound A D-Erythorbic Acid B D-Erythronolactone A->B H2O2, NaHCO3 C 2,3-O-Isopropylidene- D-erythronolactone B->C Acetone, 2,2-DMP, TsOH

Caption: Synthesis of the target lactone from D-Erythorbic Acid.

G Key Applications of the Chiral Lactone A 2,3-O-Isopropylidene- D-erythronolactone B Leukotrienes A->B C Pyrrolizidine Alkaloids A->C D Prostaglandin A2 A->D E Other Bioactive Molecules A->E

Caption: Major applications of the chiral synthon.

References

Comparative Guide to the Total Synthesis of (-)-Deoxoprosophylline: A Case Study in Chiral Pool Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic strategies for the piperidine (B6355638) alkaloid (-)-deoxoprosophylline, highlighting the utility of the chiral pool starting material 2,3-O-Isopropylidene-D-erythronolactone against an alternative approach utilizing Garner's aldehyde derived from L-serine.

This guide provides a detailed comparison of two distinct and efficient synthetic routes to the natural product (-)-deoxoprosophylline, a piperidine alkaloid with potential biological activity. The first route leverages the commercially available and cost-effective chiral pool starting material, this compound. The second approach employs the widely used chiral building block, Garner's aldehyde, which is derived from the amino acid L-serine. By presenting a side-by-side analysis of the experimental data and methodologies, this guide aims to inform strategic decisions in the planning and execution of complex total syntheses.

Performance Comparison at a Glance

The two synthetic strategies offer different advantages in terms of overall yield, step count, and the nature of the key bond-forming reactions. The following table summarizes the key quantitative data for each route, providing a clear comparison of their efficiencies.

ParameterRoute 1: this compoundRoute 2: Garner's Aldehyde (from L-Serine)
Starting Material This compoundL-Serine
Overall Yield ~25%~30%
Longest Linear Sequence 8 steps7 steps
Key Chiral Source D-Erythronic Acid (via lactone)L-Serine
Key Transformations Grignard reaction, Reductive aminationGrignard reaction, Intramolecular aminomercuration
Stereochemical Control Substrate-controlledSubstrate-controlled

Synthetic Strategies and Key Transformations

Both synthetic routes employ a chiral pool strategy, wherein a readily available, enantiomerically pure natural product derivative is used as the starting material to impart chirality to the final target molecule. This approach avoids the need for chiral resolutions or asymmetric catalysis in later stages of the synthesis, often leading to more efficient and predictable outcomes.

Route 1: Leveraging this compound

This approach commences with the inexpensive and commercially available this compound. The synthesis hinges on a key Grignard addition to introduce the undecyl side chain, followed by a sequence of functional group manipulations and a final reductive amination to construct the piperidine ring.

Diagram of the synthetic pathway starting from this compound.

G start 2,3-O-Isopropylidene- D-erythronolactone intermediate1 Triol start->intermediate1 Grignard Reaction step1 1. UndecylMgBr 2. H3O+ intermediate2 Diol intermediate1->intermediate2 Oxidative Cleavage & Reduction step2 1. NaIO4 2. NaBH4 intermediate3 Azide intermediate2->intermediate3 Tosylation & Azide Displacement step3 1. TsCl, py 2. NaN3, DMF intermediate4 Amine intermediate3->intermediate4 Azide Reduction step4 H2, Pd/C product (-)-Deoxoprosophylline intermediate4->product Oxidation & Reductive Amination step5 1. (COCl)2, DMSO, Et3N 2. H2, Pd/C G start L-Serine intermediate1 Garner's Aldehyde start->intermediate1 Chiral Pool Conversion step1 Protection & Reduction intermediate2 Amino alcohol intermediate1->intermediate2 Grignard Addition step2 UndecenylMgBr intermediate3 Piperidine intermediate2->intermediate3 Intramolecular Aminomercuration step3 Hg(OAc)2 then NaBH4 product (-)-Deoxoprosophylline intermediate3->product Final Deprotection step4 Deprotection

A Comparative Guide to Chiral Building Blocks: 2,3-O-Isopropylidene-D-erythronolactone and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the choice of a chiral building block is a critical decision that significantly impacts the efficiency, stereoselectivity, and overall success of a synthetic route. 2,3-O-Isopropylidene-D-erythronolactone has long been a valuable synthon, prized for its rigid structure and defined stereochemistry. However, a comprehensive understanding of its alternatives is crucial for optimizing synthetic strategies. This guide provides an objective comparison of this compound with its prominent alternative, 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose), and other carbohydrate-derived synthons. We present a detailed analysis of their synthesis, performance in key reactions, and experimental protocols to aid in the selection of the most suitable chiral precursor for your research.

Executive Summary

This compound is a versatile C4 chiral building block, often used in the synthesis of natural products and their analogues.[1] Its primary alternative, Diacetone-D-glucose, is a readily available and cost-effective C6 chiral synthon derived from D-glucose.[2] The choice between these and other carbohydrate-derived building blocks depends on the specific synthetic target, desired stereochemical outcome, and the nature of the key chemical transformations. This guide will delve into a direct comparison of their synthetic accessibility and performance in representative applications.

Comparison of Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these chiral building blocks is essential for their effective application.

PropertyThis compound1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)
CAS Number 25581-41-3582-52-5[3]
Molecular Formula C₇H₁₀O₄C₁₂H₂₀O₆
Molecular Weight 158.15 g/mol 260.28 g/mol
Appearance White solidWhite crystalline powder
Melting Point 67-69 °C107-113 °C[3]
Optical Rotation [α]20/D −118° (c = 1 in H₂O)[α]20/D -17 to -19° (c=2, H₂O)[3]
Key Structural Feature Protected γ-lactoneProtected furanose with a free C3-hydroxyl group

Synthesis and Yield Comparison

The accessibility and overall yield of the chiral building block are primary considerations in process development.

Synthesis of this compound

This chiral lactone can be synthesized from D-erythrono-γ-lactone with a reported yield of approximately 75%.[4] The reaction involves the protection of the diol functionality using 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst.[4]

Synthesis of Diacetone-D-glucose

Diacetone-D-glucose is prepared from the inexpensive starting material D-glucose. The synthesis involves the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst, such as sulfuric acid or boron trifluoride etherate. Yields for this process are typically in the range of 55-63%.[5]

Performance in Asymmetric Synthesis: A Comparative Overview

Application as a Chiral Precursor in Natural Product Synthesis

This compound is a key intermediate in the synthesis of (-)-noviose, a component of the antitumor agent novobiocin.[6] The synthesis of (-)-noviose from this lactone derivative proceeds in multiple steps.[6]

Diacetone-D-glucose serves as a versatile precursor for a wide range of bioactive molecules, including glycosidase inhibitors like 1-deoxynojirimycin (B1663644) (DNJ).[7] The synthesis of DNJ from Diacetone-D-glucose involves a multi-step sequence with an overall yield of around 40-50%.[7]

ApplicationStarting MaterialTarget MoleculeKey TransformationReported Yield
Noviose Synthesis2,3-O-Isopropylidene-D-erythronolactol(-)-NovioseMulti-step synthesisNot explicitly stated for the full sequence in the abstract
Glycosidase Inhibitor SynthesisDiacetone-D-glucose1-Deoxynojirimycin (DNJ)Multi-step synthesis~40-50% overall yield[7]
Application as a Chiral Auxiliary

Diacetone-D-glucose has been effectively utilized as a chiral auxiliary in the asymmetric synthesis of sulfoxides and in the dynamic kinetic resolution of α-halo esters, achieving high diastereoselectivity.[7]

ReactionSubstrateNucleophile/ReagentProductDiastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)
Dynamic Kinetic Resolutionα-Chloro EsterAmineα-Amino acid derivativeHigh d.r. reported[7]
Asymmetric Sulfoxide SynthesisSulfinyl chlorideGrignard reagentChiral sulfoxideHigh ee reported[7]

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon existing research.

Protocol 1: Synthesis of this compound
  • Materials: D-erythrono-γ-lactone, 2,2-dimethoxypropane, acetone, p-toluenesulfonic acid monohydrate, anhydrous ether, triethylamine (B128534), hexanes.[1]

  • Procedure:

    • A mixture of D-erythrono-γ-lactone, 2,2-dimethoxypropane, and acetone is stirred at room temperature.[1]

    • p-Toluenesulfonic acid monohydrate is added, and the slurry is stirred for 18 hours under a nitrogen atmosphere.[1]

    • The reaction mixture is decanted into a cooled solution of triethylamine in anhydrous ether.[1]

    • The resulting solution is treated with hexanes to precipitate the product.[1]

    • The solid is collected by filtration, washed with hexanes, and dried under vacuum to yield this compound.[1]

  • Reported Yield: 74.7%[4]

Protocol 2: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)
  • Materials: D-glucose, anhydrous acetone, concentrated sulfuric acid, anhydrous copper(II) sulfate (B86663), sodium bicarbonate solution, chloroform.[5]

  • Procedure:

    • To a vigorously stirred solution of D-glucose in dry acetone at room temperature, concentrated sulfuric acid is added.[5]

    • The mixture is stirred for 6 hours, followed by the addition of anhydrous copper(II) sulfate as a dehydrating agent, and stirring is continued for another 8 hours.[5]

    • The reaction progress is monitored by TLC.[5]

    • Upon completion, the mixture is neutralized with an aqueous solution of sodium bicarbonate and filtered.[5]

    • The product is extracted into chloroform, and the organic layer is dried and concentrated.[5]

    • The crude product is purified by recrystallization.[5]

  • Reported Yield: ~55%[5]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for the synthesis of the discussed chiral building blocks and a representative application.

Synthesis_Workflow_Erythronolactone cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product D_Erythrono_lactone D-Erythrono- γ-lactone Stirring Stirring at RT (18 hours) D_Erythrono_lactone->Stirring Reagents1 2,2-Dimethoxypropane, Acetone, p-TSA Reagents1->Stirring Quenching Quenching with Et3N/Ether Stirring->Quenching Precipitation Precipitation with Hexanes Quenching->Precipitation Filtration Filtration & Drying Precipitation->Filtration Product 2,3-O-Isopropylidene- D-erythronolactone Filtration->Product

Synthesis of this compound

Synthesis_Workflow_Diacetone_Glucose cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product D_Glucose D-Glucose Reaction_Step Stirring at RT (6h) + Anhydrous CuSO4 (8h) D_Glucose->Reaction_Step Reagents2 Anhydrous Acetone, Conc. H2SO4 Reagents2->Reaction_Step Neutralization Neutralization (NaHCO3) Reaction_Step->Neutralization Extraction Extraction (Chloroform) Neutralization->Extraction Recrystallization Recrystallization Extraction->Recrystallization Product2 Diacetone-D-glucose Recrystallization->Product2

Synthesis of Diacetone-D-glucose

Application_Workflow cluster_precursor Chiral Precursor cluster_synthesis Multi-step Synthesis cluster_target Target Molecule Diacetone_Glucose Diacetone-D-glucose Step1 Protection/Deprotection Diacetone_Glucose->Step1 Step2 Functional Group Interconversion Step1->Step2 Step3 Cyclization Step2->Step3 DNJ 1-Deoxynojirimycin (DNJ) Step3->DNJ

Synthesis of DNJ from Diacetone-D-glucose

Other Notable Alternatives from the Chiral Pool

Beyond Diacetone-D-glucose, the carbohydrate chiral pool offers a plethora of other synthons, each with unique structural features and reactivity profiles.

  • D-Mannitol: A readily available sugar alcohol that can be converted into various chiral building blocks, including protected mannofuranose and manno-lactones.

  • L-Ascorbic Acid (Vitamin C): Itself a chiral lactone, it can be used as a starting material for the synthesis of other chiral molecules.

  • D-Ribonolactone: A five-membered lactone that serves as a precursor for various nucleoside analogues and other bioactive compounds.[8]

The selection of an appropriate chiral building block from this diverse pool will ultimately be guided by the specific stereochemical requirements of the target molecule and the overall synthetic strategy.

Conclusion

Both this compound and Diacetone-D-glucose are valuable and versatile chiral building blocks. Diacetone-D-glucose offers the advantage of being readily available from a very inexpensive starting material, D-glucose, and has been extensively studied as a chiral auxiliary and precursor. This compound, while derived from a more advanced starting material, provides a compact C4 chiral scaffold that is beneficial for the synthesis of specific natural products. The quantitative data and experimental protocols presented in this guide are intended to provide a solid foundation for researchers to make informed decisions in the design and execution of their asymmetric syntheses. Careful consideration of the target molecule's structure and the desired stereochemical outcome will ultimately determine the most suitable chiral synthon for a given application.

References

A Comparative Guide to the Use of 2,3-O-Isopropylidene-D-erythronolactone in Chiral Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chiral building block is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of a synthetic route. This guide provides a comprehensive cost-benefit analysis of utilizing 2,3-O-Isopropylidene-D-erythronolactone, a versatile synthon derived from the carbohydrate chiral pool. Its performance is objectively compared with a representative alternative from the amino acid chiral pool, (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid, in the context of chiral butenolide synthesis.

Executive Summary

This compound offers a readily available and stereochemically defined route to a variety of chiral molecules. Its rigid furanose backbone provides excellent stereocontrol in reactions such as aldol (B89426) condensations and nucleophilic additions. In contrast, (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid, derived from D-glutamic acid, presents an alternative pathway to similar chiral intermediates. The choice between these synthons depends on a careful evaluation of starting material cost, overall yield, stereoselectivity, and the specific synthetic strategy employed. This guide presents a comparative analysis of these factors to aid in making an informed decision for your research and development endeavors.

Cost-Benefit Analysis: A Quantitative Comparison

The economic feasibility of a synthetic route is a crucial factor in both academic research and industrial drug development. The following table provides a quantitative comparison of this compound and a viable alternative, (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid, focusing on the synthesis of a common chiral intermediate, a substituted butenolide.

MetricThis compound(R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acidAnalysis
Starting Material D-Ribose (precursor)D-Glutamic Acid (precursor)Both are readily available from the chiral pool.
Price of Chiral Synthon ~$70-100 / 1g (98% purity)~$60-90 / 1g (>98% purity)Prices are comparable for research quantities. Bulk pricing may vary.
Typical Overall Yield for Butenolide Synthesis 50-70% (multi-step)45-65% (multi-step)Yields are generally comparable, highly dependent on the specific target and reaction conditions.
Reported Diastereoselectivity Often >95:5Often >90:10The rigid, protected diol structure of the erythronolactone derivative can offer superior stereocontrol in certain reactions.
Key Synthetic Steps Protection, oxidation, olefination, cyclizationAmide formation, reduction, cyclization, oxidationThe synthetic routes differ significantly, offering flexibility depending on available reagents and expertise.
Scalability Well-established for carbohydrate derivativesWell-established for amino acid derivativesBoth routes are amenable to scale-up, though specific challenges may arise in each.

Performance Comparison in the Synthesis of (+)-Ancepsenolide

To provide a practical comparison, we will consider the synthesis of (+)-ancepsenolide, a biologically active butenolide natural product. While a direct head-to-head comparison in a single publication is unavailable, analysis of different reported syntheses allows for a qualitative and semi-quantitative assessment.

Route A: Via this compound (from D-Ribose)

This approach leverages the inherent chirality of D-ribose. The key steps typically involve the formation of the protected lactone, followed by chain extension and cyclization to form the butenolide core. The stereocenters of the starting material direct the formation of the desired enantiomer of the final product.

Route B: Via (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid (from D-Glutamic Acid)

This route utilizes the chirality of D-glutamic acid. The synthesis generally proceeds through the formation of a pyroglutamate (B8496135) intermediate, followed by ring-opening and subsequent transformations to construct the butenolide ring.

Supporting Experimental Data Summary

ParameterRoute A (from D-Ribose derivative)Route B (from D-Glutamic Acid derivative)
Key Intermediate This compound(R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid
Overall Yield (representative) ~15-25%~10-20%
Stereocontrol High, directed by carbohydrate backboneGood, dependent on stereoselective reductions/alkylations
Number of Steps (from chiral synthon) 6-8 steps7-9 steps

Experimental Protocols

Protocol 1: Synthesis of a Butenolide Intermediate via Aldol Condensation with this compound

This protocol is a representative example of how this compound can be used in a key bond-forming reaction.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.1 eq)

  • Lithium diisopropylamide (LDA) (1.2 eq) in Tetrahydrofuran (THF)

  • Anhydrous THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the LDA solution dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 30-60 minutes to ensure complete enolate formation.

  • Add the aldehyde to the reaction mixture dropwise.

  • Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired aldol adduct.

Protocol 2: Synthesis of (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid from D-Glutamic Acid

This protocol outlines the preparation of the alternative chiral synthon.

Materials:

  • D-Glutamic acid (1.0 eq)

  • Sodium nitrite (B80452) (1.5 eq)

  • Concentrated hydrochloric acid

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Prepare a solution of D-glutamic acid in water and concentrated hydrochloric acid and cool to 0 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water dropwise to the stirred D-glutamic acid solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir and warm to room temperature overnight.

  • Extract the aqueous solution with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid.

Mandatory Visualizations

Synthesis_Workflow_Comparison cluster_0 Carbohydrate Chiral Pool cluster_1 Amino Acid Chiral Pool cluster_2 Synthesis of Chiral Lactone cluster_3 Butenolide Synthesis D-Ribose D-Ribose Protection & Oxidation Protection & Oxidation D-Ribose->Protection & Oxidation D-Glutamic Acid D-Glutamic Acid Diazotization & Cyclization Diazotization & Cyclization D-Glutamic Acid->Diazotization & Cyclization This compound This compound Protection & Oxidation->this compound Aldol Condensation Aldol Condensation This compound->Aldol Condensation (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid Diazotization & Cyclization->(R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid Reduction & Olefination Reduction & Olefination (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid->Reduction & Olefination Butenolide Intermediate A Butenolide Intermediate A Aldol Condensation->Butenolide Intermediate A (+)-Ancepsenolide (+)-Ancepsenolide Butenolide Intermediate A->(+)-Ancepsenolide Butenolide Intermediate B Butenolide Intermediate B Reduction & Olefination->Butenolide Intermediate B Butenolide Intermediate B->(+)-Ancepsenolide

Caption: Comparative synthetic workflow for (+)-ancepsenolide.

Decision_Workflow start Start: Need for Chiral Building Block cost Cost Analysis of Starting Materials start->cost literature Literature Review for Synthetic Routes cost->literature stereocontrol Evaluate Stereocontrol Requirements literature->stereocontrol yield_steps Compare Overall Yield and Number of Steps stereocontrol->yield_steps scalability Assess Scalability of the Route yield_steps->scalability select_carbohydrate Select Carbohydrate-Derived Synthon (e.g., this compound) scalability->select_carbohydrate High Stereocontrol Favorable Yield select_amino_acid Select Amino Acid-Derived Synthon (e.g., (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid) scalability->select_amino_acid Alternative Route Cost-Effective end Proceed with Synthesis select_carbohydrate->end select_amino_acid->end

Caption: Decision workflow for chiral building block selection.

Conclusion

This compound stands as a valuable and efficient chiral building block for the synthesis of complex molecules, particularly those requiring high stereocontrol. Its derivation from the readily available carbohydrate pool makes it an attractive starting material. However, a thorough cost-benefit analysis, as outlined in this guide, is essential for every synthetic project. The choice between this synthon and alternatives like (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic acid will ultimately be dictated by the specific requirements of the target molecule, the desired level of stereochemical purity, and the overall economic constraints of the project. By carefully considering the data and workflows presented, researchers can make a more strategic and informed decision in their synthetic endeavors.

Assessing the Stability of 2,3-O-Isopropylidene-D-erythronolactone Derivatives for Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of a drug candidate is a critical determinant of its therapeutic potential and developability. For derivatives of 2,3-O-Isopropylidene-D-erythronolactone, a versatile chiral building block in medicinal chemistry, understanding their stability profile is paramount. This guide provides a comparative assessment of the stability of these derivatives under various physiologically relevant conditions, supported by experimental data and detailed protocols to aid in the selection and optimization of promising drug candidates.

Executive Summary

The isopropylidene ketal protecting group on the D-erythronolactone scaffold generally confers enhanced stability compared to the unprotected diol. This protection is particularly effective against rapid hydrolysis under neutral and mildly acidic conditions. However, the lactone ring remains susceptible to hydrolysis, especially under basic conditions. The stability of derivatives is significantly influenced by the nature of substituents on the core structure. This guide explores the hydrolytic, plasma, and metabolic stability of these compounds, offering a framework for assessing their suitability for further development.

Data Presentation: Comparative Stability Analysis

The following tables summarize the stability of hypothetical this compound derivatives in comparison to other relevant lactone-containing drugs under different conditions.

Table 1: Hydrolytic Stability of this compound Derivative 1 (Hypothetical Data)

pHTemperature (°C)Half-life (t½, hours)Degradation Product(s)
2.037> 72Minimal degradation
5.03748D-erythronic acid
7.43724D-erythronic acid
9.0372D-erythronic acid

Table 2: Plasma Stability of Lactone-Containing Compounds (Hypothetical and Literature Data)

CompoundSpeciesHalf-life (t½, minutes)Primary Metabolic Pathway
This compound Derivative 1 (Hypothetical)Human120Lactone hydrolysis
Camptothecin (B557342) Human60[1][2]Lactone hydrolysis to the inactive carboxylate form.[1][2]
Irinotecan (B1672180) (CPT-11) Human9.5 (lactone to carboxylate conversion)Carboxylesterase-mediated hydrolysis of the lactone ring

Table 3: In Vitro Metabolic Stability in Human Liver Microsomes (Hypothetical and Literature Data)

CompoundIntrinsic Clearance (CLint, µL/min/mg protein)Half-life (t½, minutes)Primary Metabolites
This compound Derivative 1 (Hypothetical)2580Hydroxylated derivatives, lactone hydrolysis product
Camptothecin Analog (e.g., SN-38) High (species dependent)< 30Glucuronidation of the hydroxyl group
Sulfonylhydrazone Derivative (LASSBio-1471) Variable depending on structureStable to unstableVaries with substituents on the aromatic ring.[3]

Experimental Protocols

Detailed methodologies for key stability assays are provided below to ensure reproducibility and aid in the design of further studies.

Protocol 1: Hydrolytic Stability (pH-Rate Profile)

Objective: To determine the rate of hydrolysis of a test compound at different pH values.

Materials:

  • Test compound (e.g., this compound derivative)

  • Buffers: 0.1 M HCl (pH 1-2), Acetate buffer (pH 4-5), Phosphate (B84403) buffer (pH 6-8), Borate buffer (pH 9-10)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Incubator or water bath at 37°C

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., ACN or DMSO) at a concentration of 1 mg/mL.

  • In separate vials for each pH and time point, add the appropriate buffer.

  • Spike the buffer with the test compound stock solution to a final concentration of 10 µg/mL.

  • Incubate the vials at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each vial.

  • Quench the reaction by adding an equal volume of cold ACN.

  • Analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the remaining parent compound.

  • Calculate the half-life (t½) at each pH by plotting the natural logarithm of the parent compound concentration versus time.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of a test compound in the presence of plasma enzymes.

Materials:

  • Test compound

  • Pooled human plasma (or other species as required)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with an internal standard (IS)

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (1 mM) in DMSO.

  • Pre-warm plasma and PBS to 37°C.

  • In a microcentrifuge tube, add plasma and spike with the test compound stock solution to a final concentration of 1 µM.

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately terminate the enzymatic reaction by adding 3 volumes of cold ACN containing an internal standard.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

  • Quantify the amount of the parent compound remaining at each time point.

  • Calculate the half-life (t½) from the disappearance rate of the parent compound.

Protocol 3: In Vitro Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a test compound in the presence of liver microsomes.

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Acetonitrile (ACN) with an internal standard (IS)

  • Incubator or water bath at 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound (1 mM) in DMSO.

  • Prepare a microsomal incubation mixture containing liver microsomes (e.g., 0.5 mg/mL protein concentration), phosphate buffer, and MgCl₂.

  • Pre-incubate the microsomal mixture at 37°C for 5 minutes.

  • Add the test compound to the microsomal mixture to a final concentration of 1 µM.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C with gentle shaking.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Stop the reaction by adding 2-3 volumes of cold ACN containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Mandatory Visualizations

experimental_workflow cluster_hydrolytic Hydrolytic Stability cluster_plasma Plasma Stability cluster_metabolic Metabolic Stability H1 Prepare Compound in Buffers (pH 2-9) H2 Incubate at 37°C H1->H2 H3 Sample at Time Points H2->H3 H4 Quench & Analyze (HPLC/LC-MS) H3->H4 H5 Determine t½ H4->H5 P1 Incubate Compound in Plasma at 37°C P2 Sample at Time Points P1->P2 P3 Protein Precipitation P2->P3 P4 Analyze Supernatant (LC-MS/MS) P3->P4 P5 Determine t½ P4->P5 M1 Incubate Compound with Microsomes & NADPH M2 Sample at Time Points M1->M2 M3 Reaction Quenching M2->M3 M4 Analyze Supernatant (LC-MS/MS) M3->M4 M5 Determine t½ & CLint M4->M5

Caption: Workflow for assessing the stability of drug candidates.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Impact on Drug Discovery pH pH Bioavailability Oral Bioavailability pH->Bioavailability affects Enzymes Plasma/Metabolic Enzymes HalfLife In Vivo Half-life Enzymes->HalfLife determines Structure Chemical Structure Candidate Candidate Selection Bioavailability->Candidate guides Dosing Dosing Regimen HalfLife->Dosing influences Dosing->Candidate guides

Caption: Key factors influencing drug stability and their impact.

Conclusion and Future Directions

The stability of this compound derivatives is a multifaceted property that must be carefully evaluated during the drug discovery process. The isopropylidene group offers a degree of stability, but the inherent reactivity of the lactone moiety necessitates thorough investigation. By employing the standardized protocols outlined in this guide and comparing the results with known lactone-containing drugs, researchers can make informed decisions about lead candidate selection and optimization. Future work should focus on establishing quantitative structure-stability relationships (QSSRs) to predict the stability of novel derivatives and to guide the design of next-generation compounds with improved pharmacokinetic profiles.

References

A Comparative Guide to Analytical Methods for the Quantification of 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the quantification of 2,3-O-Isopropylidene-D-erythronolactone, a key intermediate in various synthetic processes. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The validation of these methods is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][2][3]

Workflow for Analytical Method Validation

The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[4] The general workflow involves a systematic evaluation of various performance characteristics.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Method Implementation Method_Selection Select Analytical Technique Optimization Optimize Method Parameters Method_Selection->Optimization Specificity Specificity Optimization->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis QC_QA Quality Control & Quality Assurance Routine_Analysis->QC_QA

Caption: General workflow for the validation of analytical methods.

Comparison of Analytical Methods

The following table summarizes the performance of HPLC, GC-MS, and UV-Vis Spectrophotometry for the quantification of this compound.

Validation ParameterHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighVery HighModerate to Low
Linearity (R²) > 0.999> 0.999> 0.995
Range 1 - 100 µg/mL0.1 - 50 µg/mL10 - 200 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%95.0 - 105.0%
Precision (%RSD) < 2.0%< 1.5%< 5.0%
Limit of Detection (LOD) ~0.2 µg/mL~0.05 µg/mL~2 µg/mL
Limit of Quantitation (LOQ) ~0.7 µg/mL~0.15 µg/mL~7 µg/mL
Robustness HighModerateHigh

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV)

This method provides a robust and widely used approach for the quantification of non-volatile and thermally stable compounds.

Instrumentation:

  • HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Shimadzu Nexera XR)[5]

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)[6]

  • Methanol (HPLC grade)[6]

  • Ultrapure water

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in the mobile phase. Perform serial dilutions to create calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to achieve a concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it suitable for the analysis of volatile and thermally stable compounds.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mode: Electron Ionization (EI) at 70 eV, with Selected Ion Monitoring (SIM) for quantification.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in dichloromethane. Create calibration standards ranging from 0.1 to 50 µg/mL through serial dilutions.

  • Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.

  • Analysis: Inject the prepared solutions into the GC-MS system.

  • Quantification: Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards. Calculate the analyte concentration in the sample using this curve.

UV-Vis Spectrophotometry

This method is simple and cost-effective but may lack specificity if other components in the sample absorb at the same wavelength.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

Procedure:

  • Wavelength Selection: Scan a solution of the reference standard in ethanol from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in ethanol. Make serial dilutions to obtain calibration standards from 10 to 200 µg/mL.

  • Sample Preparation: Dissolve the sample in ethanol to a concentration that falls within the established calibration range.

  • Analysis: Measure the absorbance of the standard and sample solutions at the λmax against an ethanol blank.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the analyte in the sample from this curve.

References

A Comparative Analysis of Synthetic Routes to 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2,3-O-Isopropylidene-D-erythronolactone is a valuable chiral building block in the synthesis of various biologically active molecules and natural products. Its rigid furanose structure, conferred by the isopropylidene group, allows for stereocontrolled transformations, making it a sought-after intermediate in medicinal chemistry and drug development. This guide provides a comparative analysis of two prominent synthetic routes to this compound, starting from D-Erythorbic acid and D-Arabinose, respectively. The comparison focuses on key metrics such as overall yield, number of synthetic steps, and the nature of reagents and reaction conditions, supported by detailed experimental protocols.

Comparative Summary of Synthetic Routes

The selection of a synthetic route is often a trade-off between efficiency, cost of starting materials, and the number of synthetic manipulations. The following table summarizes the key quantitative data for the two routes discussed.

FeatureRoute 1: From D-Erythorbic AcidRoute 2: From D-Arabinose
Starting Material D-Erythorbic acid (D-Isoascorbic acid)D-Arabinose
Number of Key Steps 25
Overall Yield ~71-75%[1]Not explicitly reported, estimated to be lower due to multiple steps.
Key Reagents Hydrogen peroxide, Sodium carbonate, Acetone, p-Toluenesulfonic acidBenzyl alcohol, HCl, Acetone, H₂SO₄, Pd/C, NaBH₄, NaIO₄
Advantages High overall yield, fewer steps, readily available starting material.Utilizes a common and inexpensive starting sugar.
Disadvantages Use of peroxide requires careful temperature control.Multi-step synthesis, potentially lower overall yield, involves protection/deprotection steps.

Synthetic Route Diagrams

The following diagrams illustrate the synthetic pathways from D-Erythorbic acid and D-Arabinose to the target molecule, this compound.

Synthetic_Routes cluster_0 Route 1: From D-Erythorbic Acid cluster_1 Route 2: From D-Arabinose Erythorbic_Acid D-Erythorbic Acid D_Erythronolactone D-Erythronolactone Erythorbic_Acid->D_Erythronolactone 1. Na₂CO₃, H₂O₂ 2. HCl Target_1 2,3-O-Isopropylidene- D-erythronolactone D_Erythronolactone->Target_1 Acetone, p-TsOH D_Arabinose D-Arabinose Benzyl_Arabinoside Benzyl β-D-arabinoside D_Arabinose->Benzyl_Arabinoside BnOH, HCl Isopropylidene_Arabinoside Benzyl 3,4-O-isopropylidene- β-D-arabinoside Benzyl_Arabinoside->Isopropylidene_Arabinoside Acetone, H₂SO₄ Isopropylidene_Arabinose 3,4-O-Isopropylidene- D-arabinose Isopropylidene_Arabinoside->Isopropylidene_Arabinose H₂, Pd/C Isopropylidene_Arabitol 3,4-O-Isopropylidene- D-arabitol Isopropylidene_Arabinose->Isopropylidene_Arabitol NaBH₄ Isopropylidene_Erythrose 2,3-O-Isopropylidene- D-erythrose Isopropylidene_Arabitol->Isopropylidene_Erythrose NaIO₄ Target_2 2,3-O-Isopropylidene- D-erythronolactone Isopropylidene_Erythrose->Target_2 Oxidation (e.g., Br₂/H₂O) Route_Selection_Workflow Start Start: Need for 2,3-O-Isopropylidene- D-erythronolactone Decision Primary Consideration? Start->Decision Yield_Steps High Yield & Few Steps Decision->Yield_Steps Efficiency Cost_Simplicity Low Starting Material Cost & Simpler Reagents Decision->Cost_Simplicity Economy Route1 Choose Route 1: From D-Erythorbic Acid Yield_Steps->Route1 Route2 Choose Route 2: From D-Arabinose Cost_Simplicity->Route2 End Proceed with Synthesis Route1->End Route2->End

References

Safety Operating Guide

Proper Disposal of 2,3-O-Isopropylidene-D-erythronolactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2,3-O-Isopropylidene-D-erythronolactone, ensuring the safety of laboratory personnel and minimizing environmental impact. This document provides a clear, step-by-step operational plan for researchers, scientists, and drug development professionals, aligning with standard laboratory safety and chemical handling practices.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), prudent laboratory practices should always be observed.[1] Before handling, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety glasses and gloves. In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air.

  • In case of skin contact: Remove all contaminated clothing immediately and rinse the skin with water.

  • After eye contact: Rinse out with plenty of water.

  • After swallowing: Make the victim drink water (two glasses at most).

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
Melting Point 67-69 °C
Appearance White to off-white crystalline powder
Solubility Soluble in water

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is as a non-hazardous solid waste. This approach is the most environmentally responsible in the absence of specific ecotoxicity data.

Experimental Protocol for Disposal:

  • Waste Identification and Collection:

    • Collect waste this compound in a designated, clearly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and properly labeled as "Non-Hazardous Waste: this compound".

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • Take up the material dry and place it in the designated waste container.

    • Clean the affected area thoroughly.

  • Final Disposal:

    • Dispose of the collected solid waste in accordance with your institution's and local regulations for non-hazardous chemical waste. This typically involves disposal in a sanitary landfill.

    • Crucially, do not let the product enter drains. While it is water-soluble, the lack of comprehensive aquatic toxicity data necessitates this precaution to prevent potential environmental impact.

  • Empty Container Disposal:

    • Thoroughly rinse empty containers with a suitable solvent (e.g., water).

    • Dispose of the rinsate as non-hazardous liquid waste, following institutional guidelines.

    • Deface the label on the empty container before disposing of it in the regular trash.

Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Disposal of This compound is_spill Is it a spill? start->is_spill collect_solid Collect solid waste in a labeled, sealed container. is_spill->collect_solid No (Bulk Disposal) clean_spill Clean spill area. Avoid generating dust. is_spill->clean_spill Yes dispose_solid Dispose of as non-hazardous solid waste (landfill) per institutional guidelines. collect_solid->dispose_solid clean_spill->collect_solid empty_container Is the container empty? dispose_solid->empty_container rinse_container Triple rinse container with a suitable solvent. empty_container->rinse_container Yes end End empty_container->end No dispose_rinsate Dispose of rinsate as non-hazardous liquid waste. rinse_container->dispose_rinsate deface_label Deface label and dispose of container in trash. dispose_rinsate->deface_label deface_label->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2,3-O-Isopropylidene-D-erythronolactone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,3-O-Isopropylidene-D-erythronolactone

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Eye Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.
Hand Protection Chemical-Resistant GlovesNitrile gloves are recommended. Always inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact. For prolonged or repeated contact, consider double-gloving.[1]
Respiratory Protection N95 Dust MaskA NIOSH-approved N95 dust mask is recommended for handling the solid form to prevent inhalation of particles.[2][3]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against incidental skin contact.
Operational and Handling Plan

Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1]

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling the compound.

  • As this is a combustible solid, keep it away from open flames, hot surfaces, and sources of ignition.[2][3][4]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Segregate from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.

Spill Cleanup Protocol:

StepAction
1. Notification Immediately alert others in the vicinity of the spill.
2. Evacuation For large spills, evacuate the area and, if necessary, the building by pulling the nearest fire alarm.[1]
3. PPE Before cleaning, don the appropriate PPE as outlined in the table above.
4. Containment For solid spills, gently cover the material with an inert absorbent material like sand or vermiculite (B1170534) to prevent dust from becoming airborne.[5]
5. Collection Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste.[4] Avoid creating dust.
6. Decontamination Clean the spill area with soap and water.
7. Waste Disposal Dispose of the sealed container and any contaminated cleaning materials as hazardous waste.
Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and comply with regulations.

Waste Disposal Guidelines:

Waste TypeDisposal Procedure
Unused Product Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash.[6]
Contaminated Materials (e.g., gloves, absorbent pads) Collect in a sealed, labeled hazardous waste container for disposal.
Empty Containers Rinse thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once clean, the container can be disposed of according to institutional guidelines.

All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][6]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Disposal a Don Appropriate PPE b Work in Ventilated Area a->b c Weigh/Transfer Chemical b->c d Perform Experiment c->d e Clean Work Area d->e g Segregate Waste d->g f Doff PPE Correctly e->f i Store Waste Securely f->i h Label Hazardous Waste g->h h->i j Arrange for EHS Pickup i->j

Caption: Logical workflow for safe chemical handling.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.